5-Hydroxyanthranilic acid
描述
Structure
3D Structure
属性
IUPAC Name |
2-amino-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNQTSZBTIOFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192587 | |
| Record name | Diabeton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-31-0 | |
| Record name | 5-Hydroxyanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diabeton | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diabeton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-5-HYDROXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9WW3I410 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Proposed Synthetic Pathway for 5-Hydroxyanthranilic Acid from 3-Hydroxyanthranilic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Proposed Synthetic Strategy
The core challenge in converting 3-hydroxyanthranilic acid to 5-hydroxyanthranilic acid lies in the regioselective introduction of a functional group at the C-5 position, which can later be converted to a hydroxyl group. A direct hydroxylation is unlikely to be selective. Therefore, a more controlled, multi-step approach is proposed. The overall strategy involves:
-
Protection: The existing amino and hydroxyl functional groups of the starting material are protected to prevent interference in subsequent steps and to direct the regioselectivity of the key functionalization step.
-
Nitration: An electrophilic aromatic substitution (nitration) is performed to introduce a nitro group at the desired C-5 position.
-
Reduction: The newly introduced nitro group is selectively reduced to an amino group.
-
Diazotization and Hydrolysis: The newly formed amino group is converted into a hydroxyl group via a diazonium salt intermediate (Sandmeyer-type reaction).
-
Deprotection: The protecting groups on the original amino and hydroxyl moieties are removed to yield the final product, this compound.
Detailed Experimental Protocols
The following protocols are based on standard laboratory procedures for analogous transformations and should be adapted and optimized for the specific substrates in this pathway.
Step 1: Protection of 3-Hydroxyanthranilic Acid
This step involves the protection of the amino group as an acetamide (B32628) and the hydroxyl group as a methyl ether to prevent their reaction in the subsequent nitration step.
-
1a. Acetylation of the Amino Group:
-
Suspend 3-hydroxyanthranilic acid (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (B1165640) (1.1 equivalents) dropwise while stirring.
-
Heat the mixture at 50-60 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated N-acetyl-3-hydroxyanthranilic acid by filtration, wash with cold water, and dry.
-
-
1b. Methylation of the Hydroxyl Group:
-
Dissolve the N-acetyl-3-hydroxyanthranilic acid (1 equivalent) in a suitable solvent such as acetone (B3395972) or methanol.
-
Add potassium carbonate (2.5 equivalents) and dimethyl sulfate (B86663) (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Purify the resulting methyl 2-acetamido-3-methoxybenzoate by recrystallization or column chromatography.
-
Step 2: Nitration of Methyl 2-acetamido-3-methoxybenzoate
This is the key step to introduce the nitro group at the C-5 position. The directing effects of the acetamido and methoxy (B1213986) groups should favor substitution at this position.
-
Dissolve the protected anthranilate (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated methyl 2-acetamido-3-methoxy-5-nitrobenzoate by filtration, wash thoroughly with water until neutral, and dry.
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amino group. A common method is catalytic hydrogenation or reduction with a metal in acidic media.
-
Dissolve the nitro compound (1 equivalent) in ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (3-4 bar) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Evaporate the solvent to obtain methyl 5-amino-2-acetamido-3-methoxybenzoate.
Step 4: Diazotization and Hydrolysis
The newly formed amino group is converted to a hydroxyl group.
-
Dissolve the amino compound (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (B80452) (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
After the addition is complete, stir for an additional 30 minutes.
-
To hydrolyze the diazonium salt, slowly add the solution to a boiling aqueous solution of sulfuric acid.
-
Maintain the temperature for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
Step 5: Deprotection
The final step is the removal of the acetamido and methyl ether protecting groups to yield this compound.
-
Reflux the crude product from the previous step in a solution of concentrated hydrobromic acid or hydrochloric acid for several hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of this compound (around pH 4-5) with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The final product can be purified by recrystallization from water.[2][3]
Quantitative Data Summary
The following table summarizes the expected (theoretical) data for each step of the synthesis. The yields are estimates based on similar reactions in the literature and will require experimental optimization.
| Step | Reaction | Starting Material | Key Reagents | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1a | Acetylation | 3-Hydroxyanthranilic Acid | Acetic Anhydride, Acetic Acid | 50-60 | 1-2 | 90-95 |
| 1b | Methylation | N-acetyl-3-hydroxyanthranilic acid | Dimethyl Sulfate, K₂CO₃ | Reflux | 4-6 | 85-90 |
| 2 | Nitration | Methyl 2-acetamido-3-methoxybenzoate | HNO₃, H₂SO₄ | 0-5 | 1-2 | 70-80 |
| 3 | Reduction | Methyl 2-acetamido-3-methoxy-5-nitrobenzoate | H₂, Pd/C | 25 | 2-4 | 90-98 |
| 4 | Diazotization/Hydrolysis | Methyl 5-amino-2-acetamido-3-methoxybenzoate | NaNO₂, H₂SO₄ | 0-5 then boil | 2-3 | 50-60 |
| 5 | Deprotection | Methyl 2-acetamido-3,5-dihydroxybenzoate | HBr or HCl | Reflux | 4-8 | 75-85 |
Visualized Workflow
The following diagrams illustrate the logical flow of the proposed synthetic pathway.
Caption: Proposed multi-step synthesis of this compound.
Alternative Synthetic Approaches
It is worth noting that other synthetic strategies could be envisioned. For instance, the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is a well-established method for synthesizing aromatic hydroxy acids.[4][5][6][7][8] A plausible alternative could start from 3-aminophenol (B1664112), which can be prepared from resorcinol.[9][10] Carboxylation of 3-aminophenol could potentially yield 4-amino-2-hydroxybenzoic acid or 2-amino-4-hydroxybenzoic acid, depending on the reaction conditions.[11] Further functional group manipulations would be necessary to arrive at the desired product.
Conclusion
This technical guide presents a detailed, plausible, and scientifically-grounded, though theoretical, pathway for the synthesis of this compound from 3-hydroxyanthranilic acid. The proposed multi-step synthesis involves protection, nitration, reduction, diazotization/hydrolysis, and deprotection. Each step is based on well-established organic transformations, and this guide provides the necessary framework for researchers to embark on the experimental validation and optimization of this synthetic route. The successful execution of this pathway would provide a valuable method for accessing this compound from its readily available isomer.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 394-31-0 [chemicalbook.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 8. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 9. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
The Biosynthesis of Hydroxyanthranilic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the biosynthesis of hydroxyanthranilic acids, with a primary focus on the well-characterized kynurenine (B1673888) pathway leading to 3-hydroxyanthranilic acid. While a dedicated mainstream biosynthetic pathway for 5-hydroxyanthranilic acid is not extensively documented, this guide will first elucidate the known, specific biological routes for its formation. The core of this document will then delve into the intricate details of the 3-hydroxyanthranilic acid biosynthesis pathway, including its enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols. This guide is intended to be a valuable resource for researchers investigating tryptophan metabolism, neuroinflammatory diseases, and drug development targeting this critical metabolic pathway.
The Elusive Biosynthesis of this compound
Direct enzymatic pathways for the biosynthesis of this compound are not as ubiquitously defined as the pathway for its 3-hydroxy isomer. However, its formation has been identified in specific microbial metabolic contexts.
Formation in Nocardia opaca
In the soil bacterium Nocardia opaca, this compound has been isolated and characterized as an intermediate in the metabolism of anthranilate. In this pathway, anthranilate is hydroxylated to form 5-hydroxyanthranilate, which is then further metabolized. This suggests the presence of a specific hydroxylase in this organism capable of acting on the 5-position of anthranilic acid.[1]
Role in Sibiromycin (B87660) Biosynthesis
The biosynthesis of the antitumor antibiotic sibiromycin by actinomycetes provides another example of C5-hydroxylation of an anthranilate derivative.[2][3][4] In this multi-step pathway, the FAD/NADH-dependent hydroxylase SibG catalyzes the hydroxylation of a tethered 3-hydroxy-4-methylanthranilic acid at the C5 position. This enzymatic step is crucial for the formation of the 3,5-dihydroxy-4-methylanthranilic acid moiety of sibiromycin. This demonstrates that enzymes capable of C5-hydroxylation of anthranilate structures exist in nature, although they appear to be part of specialized secondary metabolite pathways.
In-Depth Guide: The 3-Hydroxyanthranilic Acid Biosynthesis Pathway (Kynurenine Pathway)
The primary and most extensively studied pathway for the biosynthesis of a hydroxyanthranilic acid is the kynurenine pathway, which degrades the essential amino acid L-tryptophan to produce 3-hydroxyanthranilic acid and ultimately, NAD+. This pathway is crucial for cellular energy and its dysregulation is implicated in numerous diseases.[5][6]
The Core Pathway: From Tryptophan to 3-Hydroxyanthranilic Acid
The conversion of L-tryptophan to 3-hydroxyanthranilic acid involves a series of enzymatic reactions:
-
Tryptophan to N'-Formylkynurenine: The initial and rate-limiting step is the oxidative cleavage of the indole (B1671886) ring of L-tryptophan. This is catalyzed by either Tryptophan 2,3-dioxygenase (TDO) , primarily in the liver, or Indoleamine 2,3-dioxygenase (IDO1) in extrahepatic tissues and immune cells.[7]
-
N'-Formylkynurenine to L-Kynurenine: The resulting N'-formylkynurenine is rapidly hydrolyzed to L-kynurenine by kynurenine formamidase .
-
L-Kynurenine to 3-Hydroxykynurenine: L-kynurenine is a critical branch point. To proceed towards 3-hydroxyanthranilic acid, it is hydroxylated by Kynurenine 3-monooxygenase (KMO) , an FAD-dependent enzyme, to form 3-hydroxykynurenine.[8][9]
-
3-Hydroxykynurenine to 3-Hydroxyanthranilic Acid: Finally, kynureninase , a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the hydrolytic cleavage of 3-hydroxykynurenine to yield 3-hydroxyanthranilic acid and L-alanine.[5][10]
Downstream Metabolism of 3-Hydroxyanthranilic Acid
3-Hydroxyanthranilic acid is a precursor to quinolinic acid, a key intermediate in the de novo synthesis of NAD+. This conversion is catalyzed by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) .[11][12][13][14] Quinolinic acid is then converted to nicotinic acid mononucleotide by quinolinate phosphoribosyltransferase.
Regulation of the Pathway
The kynurenine pathway is tightly regulated, particularly by the immune system. Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), are potent inducers of IDO1 expression.[15][16][17][18][19] This upregulation shunts tryptophan metabolism down the kynurenine pathway. Cytokines can also influence the expression of other pathway enzymes, including KMO, thereby modulating the production of downstream metabolites.[7]
Quantitative Data
The concentrations of kynurenine pathway metabolites can vary significantly depending on the biological matrix and physiological state. The table below summarizes representative quantitative data.
| Metabolite | Biological Matrix | Concentration Range | Reference |
| Tryptophan | Human Plasma | 48.8 - 25,000 ng/mL | [16] |
| L-Kynurenine | Human Plasma | 1.2 - 5,000 ng/mL | [16] |
| 3-Hydroxykynurenine | Human Plasma | 0.98 - 250 ng/mL | [16] |
| 3-Hydroxyanthranilic Acid | Human Plasma | 1.2 - 5,000 ng/mL | [16] |
| Kynurenic Acid | Human Plasma | 0.98 - 500 ng/mL | [16] |
Table 1: Representative Concentrations of Kynurenine Pathway Metabolites in Human Plasma
Enzyme kinetic parameters provide insight into the efficiency of the catalytic reactions in this pathway.
| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |
| Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | 7 µM | Not Reported | Human (recombinant) | [20] |
| Kynurenine 3-Monooxygenase (KMO) | NADPH | 0.13 µM | Not Reported | Human (recombinant) | [20] |
| Kynureninase (P. fluorescens) | L-Kynurenine | pH-dependent | pH-dependent | Pseudomonas fluorescens | [10] |
Table 2: Enzyme Kinetic Parameters for Key Enzymes in the Kynurenine Pathway *Note: Vmax and Km values are often dependent on assay conditions and may vary between studies.
Experimental Protocols
Quantification of Kynurenine Pathway Metabolites by HPLC-MS/MS
This method allows for the simultaneous quantification of tryptophan and its metabolites.
Sample Preparation (Human Plasma): [16]
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
HPLC-MS/MS Analysis: [16]
-
Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 25% to 100% Mobile Phase B over 4 minutes, followed by re-equilibration.
-
Detection: Tandem mass spectrometry in positive multiple reaction monitoring (MRM) mode.
Kynurenine 3-Monooxygenase (KMO) Activity Assay
This assay measures the production of 3-hydroxykynurenine (3-HK).[4][21]
-
Reagents:
-
KMO buffer (100 mM TRIS, 10 mM KCl, 1 mM EDTA, pH 7.5).
-
Assay cocktail (1 mM NADPH, 3 mM Glucose-6-phosphate, 1 U/mL Glucose-6-phosphate dehydrogenase, 100 µM L-kynurenine).
-
6% Perchloric acid.
-
-
Procedure:
-
Prepare cell or tissue homogenates in KMO buffer.
-
Incubate 80 µL of the homogenate with 100 µL of the assay cocktail in a final volume of 200 µL at 37°C for 2 hours.
-
Stop the reaction by adding 25 µL of 6% perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Analyze the supernatant for 3-HK content using HPLC with electrochemical or fluorescence detection.
-
Kynureninase (KYNU) Inhibitor Screening Assay
Commercial kits are available for screening kynureninase inhibitors. The general principle involves measuring the fluorescence of the reaction product, anthranilic acid or 3-hydroxyanthranilic acid.
-
General Principle:
-
The inhibitor and kynureninase enzyme are mixed in a microplate well.
-
The reaction is initiated by adding the substrate (e.g., L-kynurenine or 3-hydroxy-DL-kynurenine).
-
After incubation at room temperature, the fluorescence of the product is measured (e.g., Ex. 315 nm, Em. 415 nm for 3-hydroxyanthranilic acid).
-
A decrease in fluorescence compared to the control (no inhibitor) indicates enzyme inhibition.
-
3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO) Activity Assay
HAAO activity can be assessed using commercially available ELISA kits or by spectrophotometric methods.[22]
-
ELISA-based Method (General Principle): [22]
-
Standards and samples are added to microplate wells pre-coated with an anti-HAAO antibody.
-
A biotin-conjugated detection antibody specific for HAAO is added.
-
Streptavidin-HRP conjugate is added, followed by a substrate solution (e.g., TMB).
-
The color development is proportional to the amount of HAAO and is measured at 450 nm.
-
-
Spectrophotometric Method: [22]
-
Prepare a reaction mixture containing 3-hydroxyanthranilic acid in a suitable buffer.
-
Initiate the reaction by adding the HAAO enzyme source.
-
Monitor the decrease in absorbance of 3-hydroxyanthranilic acid or the formation of the product at their respective maximum absorbance wavelengths.
-
Conclusion
The biosynthesis of 3-hydroxyanthranilic acid via the kynurenine pathway is a central route in tryptophan metabolism with significant implications for cellular energy and immune regulation. While the direct biosynthesis of this compound is less understood and appears confined to specific microbial pathways, the study of both isomers provides valuable insights into the diverse metabolic fates of tryptophan. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this complex and therapeutically relevant area of biochemistry.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structure, Mechanism, and Substrate Specificity of Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Structure and mechanism of kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HAAO Enzyme, 3-Hydroxyanthranilate 3,4-Dioxygenase - Syd Labs [sydlabs.com]
- 12. HAAO - Wikipedia [en.wikipedia.org]
- 13. uniprot.org [uniprot.org]
- 14. Human 3-hydroxyanthranilate 3,4-dioxygenase () dynamics and reaction, a multilevel computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IDO and Kynurenine Metabolites in Peripheral and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 19. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas | MDPI [mdpi.com]
- 22. Human HAAO(3-hydroxyanthranilate 3,4-dioxygenase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
enzymatic conversion to 5-hydroxyanthranilic acid
An In-depth Technical Guide to the Enzymatic Conversion of 3-Hydroxyanthranilic Acid to 5-Hydroxyanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (5-HAA) is a metabolite of tryptophan, belonging to the kynurenine (B1673888) pathway. While its precursor, 3-hydroxyanthranilic acid (3-HAA), is a well-studied intermediate in this pathway, the direct enzymatic synthesis of 5-HAA is not extensively documented. This technical guide provides a comprehensive overview of a putative enzymatic approach for the conversion of 3-HAA to 5-HAA. The proposed methodology is based on the characterization of homologous enzymes and established biochemical techniques. This document is intended to serve as a foundational resource for researchers seeking to develop a biocatalytic process for the production of this compound.
Proposed Enzymatic Conversion Pathway
The direct conversion of 3-hydroxyanthranilic acid to this compound involves a regiospecific hydroxylation at the C5 position of the aromatic ring. While a dedicated "3-hydroxyanthranilate 5-hydroxylase" has not been formally characterized, evidence from related biosynthetic pathways suggests that a FAD/NADH-dependent monooxygenase could catalyze this transformation. A prime candidate for this reaction is the enzyme SibG , which is involved in the biosynthesis of the antitumor antibiotic sibiromycin. SibG has been shown to hydroxylate 3-hydroxy-4-methylanthranilic acid at the C5 position.[1] Given the structural similarity, it is plausible that SibG or a similar promiscuous hydroxylase could accept 3-hydroxyanthranilic acid as a substrate.
The proposed reaction is as follows:
Metabolic Context: The Kynurenine Pathway
Both 3-hydroxyanthranilic acid and this compound are metabolites within the kynurenine pathway, the primary route for tryptophan catabolism. Understanding this pathway is crucial for developing strategies for the targeted enzymatic synthesis of 5-HAA, as other enzymes in the pathway may compete for the substrate (3-HAA).[2][3][4]
Data Presentation
While specific quantitative data for the enzymatic conversion of 3-HAA to 5-HAA is not yet available in the literature, the following tables provide a template for the characterization of a candidate hydroxylase.
Table 1: Hypothetical Kinetic Parameters for a Putative 3-Hydroxyanthranilate 5-Hydroxylase
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 3-Hydroxyanthranilic Acid | 50 | 0.5 | 1.0 x 10⁴ |
| Anthranilic Acid | >1000 | <0.01 | - |
| 3-Methoxy-anthranilic Acid | >1000 | <0.01 | - |
Table 2: Example of Data from a Substrate Specificity Screen
| Substrate | Relative Activity (%) |
| 3-Hydroxyanthranilic Acid | 100 |
| 3-Hydroxy-4-methylanthranilic Acid | 120 |
| Anthranilic Acid | <1 |
| 4-Hydroxyanthranilic Acid | 5 |
| 3,4-Dihydroxyanthranilic Acid | <1 |
Experimental Protocols
The following protocols provide a general framework for the heterologous expression, purification, and in vitro characterization of a candidate FAD/NADH-dependent hydroxylase for the synthesis of this compound.
Experimental Workflow
Protocol 1: Heterologous Expression and Purification of a Candidate Hydroxylase
-
Gene Synthesis and Cloning:
-
The amino acid sequence of the candidate hydroxylase (e.g., SibG) is codon-optimized for expression in Escherichia coli.
-
The synthesized gene is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.
-
-
Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a).
-
The starter culture is used to inoculate a larger volume of Terrific Broth.
-
The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.
-
-
Protein Purification:
-
Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Cells are lysed by sonication on ice.
-
The cell lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with wash buffer (lysis buffer with 20 mM imidazole).
-
The His-tagged protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).
-
The eluted fractions are analyzed by SDS-PAGE.
-
Fractions containing the purified protein are pooled and further purified by size-exclusion chromatography to remove aggregates and other impurities.
-
The purified protein is concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Protocol 2: In Vitro Enzymatic Assay for 5-Hydroxylation
-
Reaction Mixture Preparation:
-
A typical reaction mixture (100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM 3-hydroxyanthranilic acid (substrate)
-
1 mM NAD(P)H (cofactor)
-
10 µM FAD
-
1-10 µM purified hydroxylase
-
-
The reaction is initiated by the addition of the enzyme.
-
-
Reaction Incubation:
-
The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking for a defined period (e.g., 1 hour).
-
-
Reaction Quenching:
-
The reaction is stopped by the addition of an equal volume of ice-cold methanol (B129727) or by the addition of an acid (e.g., 10% trichloroacetic acid).
-
The quenched reaction mixture is centrifuged to precipitate the enzyme.
-
Protocol 3: HPLC Analysis of Reaction Products
-
Sample Preparation:
-
The supernatant from the quenched reaction is filtered through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by the absorbance maxima of 3-HAA and 5-HAA (e.g., 298 nm). A fluorescence detector can also be used for enhanced sensitivity.
-
-
Quantification:
-
The concentrations of 3-HAA and 5-HAA are determined by comparing the peak areas to a standard curve generated with authentic standards.
-
Conclusion
This technical guide outlines a proposed strategy for the enzymatic synthesis of this compound from 3-hydroxyanthranilic acid. While a dedicated enzyme for this specific transformation has yet to be fully characterized, the use of a promiscuous FAD/NADH-dependent hydroxylase, such as SibG, presents a promising avenue for investigation. The provided experimental protocols offer a robust framework for the expression, purification, and characterization of a suitable biocatalyst. Further research, including enzyme screening and protein engineering, will be crucial for developing an efficient and scalable enzymatic process for the production of this compound, a compound of interest for various applications in the life sciences and drug development.
References
- 1. Mechanism of Aromatic Amino Acid Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. All-enzymatic HPLC method for determination of individual and total contents of vitamin B6 in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxyanthranilic Acid: A Metabolic Derivative of 3-Hydroxyanthranilic Acid in the Kynurenine Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-hydroxyanthranilic acid (5-HAA) as a metabolite of 3-hydroxyanthranilic acid (3-HAA), a key intermediate in the tryptophan-kynurenine pathway. While considered a minor metabolic route, the formation of 5-HAA and its subsequent biological activities are of growing interest in the fields of neurobiology, immunology, and drug development due to its potential neurotoxic effects. This document details the current understanding of the metabolic conversion, presents available quantitative data, outlines experimental protocols for its study, and visualizes the associated signaling pathways.
Introduction
The kynurenine (B1673888) pathway is the primary route for tryptophan metabolism in mammals, producing a range of bioactive molecules that are implicated in numerous physiological and pathological processes. 3-Hydroxyanthranilic acid is a central intermediate in this pathway, positioned at a critical juncture leading to the synthesis of quinolinic acid, a precursor for NAD+, or to the formation of other metabolites. Among these is this compound, a hydroxylated derivative of 3-HAA. Although less studied than other kynurenine pathway metabolites, 5-HAA has been shown to exhibit significant biological activity, including neurotoxicity.[1] This guide aims to consolidate the existing knowledge on the metabolic relationship between 3-HAA and 5-HAA, providing a valuable resource for researchers investigating the kynurenine pathway in health and disease.
The Metabolic Conversion of 3-HAA to 5-HAA
The direct enzymatic conversion of 3-hydroxyanthranilic acid to this compound in mammalian systems is not well characterized, and a specific enzyme for this reaction has not been definitively identified. It is hypothesized that this hydroxylation reaction may be catalyzed by a non-specific enzyme system, such as a member of the cytochrome P450 (CYP) superfamily.[2][3][4][5][6] These enzymes are known to be involved in the metabolism of a wide range of xenobiotics and endogenous compounds, including the hydroxylation of aromatic rings.
In contrast to the ambiguity in mammals, the formation of 5-hydroxyanthranilate has been observed as an intermediate in the metabolism of anthranilic acid by the microorganism Nocardia opaca, indicating that specific enzymatic pathways for this transformation exist in nature.[7]
Quantitative Data
Quantitative data on the in vivo or in vitro conversion rates of 3-HAA to 5-HAA in mammalian systems is currently scarce in the scientific literature. This is likely due to its status as a minor metabolic pathway. The table below summarizes the concentrations of 3-HAA and other kynurenine pathway metabolites that have been measured in various biological samples, providing a context for the expected physiological levels.
| Metabolite | Biological Matrix | Concentration Range | Reference |
| 3-Hydroxyanthranilic acid | Human Plasma | 1.2–5000 ng/mL | [8] |
| 3-Hydroxyanthranilic acid | Human Serum | 25.4 ng/mL (median) | [8] |
| 3-Hydroxyanthranilic acid | Mouse Brain | Not specified | [9] |
| 3-Hydroxyanthranilic acid | Cell Culture Medium | 9.60-19.50 nmol/L (LOQ) | [9] |
| This compound | Not specified | Not available |
LOQ: Limit of Quantification
Downstream Signaling Pathways
Both 3-HAA and its metabolite 5-HAA are biologically active and can modulate distinct intracellular signaling pathways.
Signaling Pathway of 3-Hydroxyanthranilic Acid
3-Hydroxyanthranilic acid has been shown to exert anti-inflammatory and cytoprotective effects, in part through the induction of heme oxygenase-1 (HO-1), a key antioxidant enzyme.[10] It has also been demonstrated to reduce the expression and nuclear translocation of sterol regulatory element-binding protein 2 (SREBP-2) and inhibit inflammasome activation.[11]
Signaling Pathway of this compound
This compound has been identified as a neurotoxic metabolite.[1] Studies have shown that its neurotoxicity is associated with the generation of oxidative stress and the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to neuronal cell death.[1][12]
Experimental Protocols
The following sections provide detailed methodologies for the analysis of 3-HAA and other kynurenine pathway metabolites, as well as a general protocol for assessing neurotoxicity.
Quantification of 3-HAA and 5-HAA by LC-MS/MS
This protocol is adapted from established methods for the analysis of kynurenine pathway metabolites in biological samples.[8][13][14]
4.1.1. Sample Preparation (Plasma/Serum)
-
Thaw plasma or serum samples on ice.
-
To 100 µL of sample, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated 3-HAA).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.1.2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
3-HAA: Q1 154.0 -> Q3 136.0
-
5-HAA: Q1 170.0 -> Q3 152.0 (Note: The exact transition for 5-HAA should be optimized by direct infusion of a standard).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte and internal standard.
Assessment of Neurotoxicity in Cultured Neurons
This protocol provides a general framework for evaluating the neurotoxic effects of 5-HAA, based on methods described in the literature.[1][12]
4.2.1. Cell Culture
-
Culture primary neurons (e.g., cerebellar granule neurons or cortical neurons) or a neuronal cell line (e.g., SH-SY5Y) under standard conditions.
-
Plate cells in 96-well plates at an appropriate density for viability assays.
4.2.2. Treatment
-
Prepare stock solutions of 3-HAA and 5-HAA in a suitable solvent (e.g., DMSO or culture medium).
-
Dilute the stock solutions in culture medium to the desired final concentrations.
-
Replace the culture medium of the neurons with the medium containing the test compounds. Include a vehicle control.
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).
4.2.3. Viability Assay (e.g., MTT Assay)
-
At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4.2.4. Western Blot for p38 Activation
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-p38 MAPK.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
This compound is an emerging metabolite of interest within the kynurenine pathway. While its formation from 3-hydroxyanthranilic acid is considered a minor metabolic event in mammals, its potent neurotoxic activity warrants further investigation. The lack of a specifically identified enzyme for this conversion highlights a significant gap in our understanding of kynurenine metabolism. Future research should focus on identifying the enzymatic machinery responsible for the hydroxylation of 3-HAA and on accurately quantifying the flux through this pathway in various physiological and pathological conditions. A deeper understanding of the regulation of 5-HAA formation and its downstream effects could provide novel therapeutic targets for neurological and inflammatory diseases.
References
- 1. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]
- 4. The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 enzyme mediated herbal drug interactions (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into drug metabolism by cytochromes P450 from modelling studies of CYP2D6-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Hydroxyanthralinic acid metabolism controls the hepatic SREBP/lipoprotein axis, inhibits inflammasome activation in macrophages, and decreases atherosclerosis in Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jasem.com.tr [jasem.com.tr]
- 14. tandfonline.com [tandfonline.com]
The Discovery and History of 5-Hydroxyanthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyanthranilic acid, a metabolite of the essential amino acid tryptophan, has garnered significant scientific interest due to its intricate role in the kynurenine (B1673888) pathway and its implications in neurodegenerative processes and inflammatory responses. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to this compound. It details its physicochemical properties, synthesis, and biological significance, with a focus on its neurotoxic effects. This document also includes detailed experimental protocols and visual representations of relevant biochemical pathways and experimental workflows to facilitate further research in this area.
Introduction: The Emergence of a Key Metabolite
The story of this compound is intrinsically linked to the broader exploration of tryptophan metabolism, a field that began to unfold in the early 20th century. Following the identification of tryptophan as an essential amino acid by Frederick Hopkins in 1901, the intricate pathways of its degradation began to be unraveled. The kynurenine pathway, which accounts for the majority of tryptophan catabolism, was a central focus of this research.[1] While early studies identified key metabolites like kynurenic acid in the 1850s and kynurenine in the 1930s, the discovery of hydroxylated derivatives of anthranilic acid came later as analytical techniques became more sophisticated.[1][2]
The formal identification and characterization of this compound as a metabolite of 3-hydroxyanthranilic acid marked a significant step in understanding the finer details of the kynurenine pathway. Although a precise date for its initial discovery is not prominently documented, its existence was confirmed through metabolic studies investigating the downstream products of tryptophan breakdown.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its study and application in research.
| Property | Value | Reference |
| IUPAC Name | 2-amino-5-hydroxybenzoic acid | |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| CAS Number | 394-31-0 | |
| Appearance | White to grey-brown crystalline powder | [3] |
| Melting Point | 247 °C (decomposes) | [3] |
| Solubility | Insoluble in water; slightly soluble in DMSO and hot methanol (B129727). |
Synthesis and Isolation
The availability of pure this compound is crucial for experimental studies. Several methods for its synthesis and isolation have been developed over the years.
Chemical Synthesis
A common synthetic route to this compound involves the following key steps:
Synthesis of 5-Hydroxy-2-nitrobenzoic Acid:
This intermediate can be prepared from 5-chloro-2-nitrobenzoic acid.
-
Reaction: 5-chloro-2-nitrobenzoic acid is treated with powdered potassium hydroxide (B78521) in dimethyl sulfoxide, followed by the addition of anhydrous alcohol.[4]
-
Procedure:
-
Dissolve 5-chloro-2-nitrobenzoic acid (100 g) in 800 ml of dimethyl sulfoxide.[4]
-
With cooling, add 112 g of powdered potassium hydroxide.[4]
-
Add 170 ml of anhydrous alcohol and stir the mixture for 2 hours at 25°C.[4]
-
Let the mixture stand overnight.[4]
-
Maintain the mixture at 28°C for approximately 8 hours, then cool to 0°C overnight.[4]
-
Warm to room temperature and add 3.5 liters of water.[4]
-
Acidify the mixture with hydrochloric acid, add 1 kg of sodium chloride, and extract with ethyl acetate (B1210297).[4]
-
Wash the ethyl acetate extract with water and dry.[4]
-
Add a solution of 50 g of potassium bicarbonate in 500 ml of water, dilute to 2 liters, and remove the ethyl acetate with a stream of nitrogen.[4]
-
Acidify the resulting solution and filter to obtain the product.[4]
-
Reduction of 5-Hydroxy-2-nitrobenzoic Acid:
The nitro group of 5-hydroxy-2-nitrobenzoic acid is then reduced to an amino group to yield this compound. This can be achieved using various reducing agents, such as iron powder in an acidic medium.
Isolation from Biological Samples
Historically, the isolation of metabolites like this compound from biological matrices was a challenging task. Modern analytical techniques, particularly high-performance liquid chromatography (HPLC), have revolutionized this process.
Typical HPLC Protocol for Kynurenine Pathway Metabolites:
This protocol can be adapted for the specific detection of this compound.
-
Sample Preparation:
-
Collect plasma or tissue samples.
-
Deproteinize the sample by adding a precipitating agent like perchloric acid or trichloroacetic acid.
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate or phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH and gradient can be optimized for the separation of the target analytes.[5]
-
Detection: Fluorimetric detection is highly sensitive for many kynurenine pathway metabolites. For 3-hydroxyanthranilic acid, excitation at 316 nm and emission at 420 nm has been used.[5] UV detection is also a viable option.
-
Biological Significance and History of Research
The primary biological significance of this compound lies in its position within the kynurenine pathway of tryptophan metabolism.
The Kynurenine Pathway
The kynurenine pathway is the main route for tryptophan degradation in the body.[6] It leads to the production of several biologically active molecules, including the neurotoxin quinolinic acid and the precursor for NAD+ synthesis.[6][7]
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Neurotoxicity and Oxidative Stress
While much of the focus on neurotoxicity within the kynurenine pathway has been on quinolinic acid and 3-hydroxykynurenine, studies have shown that this compound also possesses neurotoxic properties.[8] Research has demonstrated that this compound can induce cell death in cultured cerebellar granule neurons.[8] This toxicity is associated with the generation of oxidative stress.[8]
The proposed mechanism for this neurotoxicity involves the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[8]
Caption: Signaling Pathway of 5-HAA-Induced Neurotoxicity.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments related to the study of this compound.
Neuronal Cell Culture and Neurotoxicity Assay
This protocol outlines the general steps for assessing the neurotoxic effects of this compound on primary neuronal cultures.
Materials:
-
Primary cerebellar granule neurons (or other neuronal cell line)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and glutamine)
-
Poly-D-lysine coated culture plates
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, AlamarBlue, or LDH assay)
-
Catalase (for mechanistic studies)
Procedure:
-
Cell Plating:
-
Thaw and plate primary neurons on poly-D-lysine coated plates at a desired density.
-
Culture the cells in a humidified incubator at 37°C and 5% CO₂ for several days to allow for maturation and network formation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cultured neurons and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).
-
For mechanistic studies, co-treat cells with this compound and catalase.
-
Incubate the cells for the desired exposure time (e.g., 24, 48 hours).
-
-
Viability Assessment:
-
Following treatment, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for p38 MAPK Activation
This protocol is for detecting the phosphorylation of p38 MAPK as an indicator of its activation.
Materials:
-
Cultured neurons treated as described above
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (anti-phospho-p38 and anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p38.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total p38 to normalize for protein loading.
-
Logical Workflow for Investigation
The investigation of a compound like this compound follows a logical progression from initial characterization to detailed mechanistic studies.
Caption: Logical Workflow for Investigating this compound.
Conclusion
The discovery and subsequent investigation of this compound have provided valuable insights into the complexities of tryptophan metabolism and its impact on neuronal health. From its initial identification as a minor metabolite to the current understanding of its role in inducing oxidative stress and neuronal death, the journey of this compound research highlights the importance of detailed metabolic profiling. The experimental protocols and workflows presented in this guide are intended to serve as a valuable resource for researchers dedicated to furthering our knowledge of this intriguing molecule and its potential as a therapeutic target in neurodegenerative and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Kynurenine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 3. 2-氨基-5-羟基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 7. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Provenance of 5-Hydroxyanthranilic Acid: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide explores the natural sources, biosynthesis, and analytical methodologies for 5-hydroxyanthranilic acid. This document provides a comprehensive overview of the microbial production of this compound, details its biosynthetic pathway, and offers protocols for its isolation and quantification.
Introduction
This compound is a metabolite of the essential amino acid tryptophan, produced via the kynurenine (B1673888) pathway.[1][2][3] This pathway is a significant route for tryptophan catabolism in a wide range of organisms, from bacteria to mammals.[2] The interest in this compound and its derivatives stems from their potential biological activities, which are currently under investigation for various therapeutic applications. This guide focuses on the natural origins of this compound, providing a technical resource for its study and exploitation.
Natural Sources and Quantitative Data
While this compound is a metabolite in the tryptophan pathway across different life forms, specific quantitative data on its concentration in natural sources is limited in publicly available literature. However, research into microbial sources, particularly actinomycetes, has yielded quantifiable amounts of its derivatives.
One notable example is the marine-derived actinomycete, Streptomyces sp. HDa1, isolated from the gut of a sea urchin (Anthocidaris crassispina).[4] This strain has been shown to produce several new this compound-related compounds, named anthocidins. The yields of these derivatives from a 20-liter fermentation broth are detailed in the table below.
| Compound/Derivative | Natural Source | Yield | Reference |
| Anthocidin A | Streptomyces sp. HDa1 | 6.5 mg | [4] |
| Anthocidin B | Streptomyces sp. HDa1 | 5.1 mg | [4] |
| Anthocidin C | Streptomyces sp. HDa1 | 3.0 mg | [4] |
| Anthocidin D | Streptomyces sp. HDa1 | 2.0 mg | [4] |
Note: The yields provided are for the isolated derivatives from the fermentation broth, not the free this compound.
Biosynthesis of this compound
This compound is synthesized from L-tryptophan through a series of enzymatic reactions known as the kynurenine pathway. The key steps involve the oxidative cleavage of the indole (B1671886) ring of tryptophan, followed by a series of transformations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthocidins A–D, New this compound Related Metabolites from the Sea Urchin-Associated Actinobacterium, Streptomyces sp. HDa1 [mdpi.com]
5-Hydroxyanthranilic Acid: A Comprehensive Technical Guide on its Function in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Hydroxyanthranilic acid (5-HAA), a metabolite of the essential amino acid tryptophan, plays a multifaceted and often contradictory role in biological systems. As an intermediate in the kynurenine (B1673888) pathway, it is implicated in a range of physiological and pathological processes. This technical guide provides an in-depth analysis of 5-HAA's functions, focusing on its dual nature as a pro-oxidant neurotoxin and an anti-inflammatory agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to support further research and drug development efforts targeting this intriguing molecule.
Introduction
This compound (5-HAA), also known as 2-amino-5-hydroxybenzoic acid, is a naturally occurring molecule derived from the metabolism of tryptophan.[1] It is a downstream product of the kynurenine pathway, a major route of tryptophan degradation that generates several neuroactive and immunomodulatory compounds.[2][3] The biological significance of 5-HAA lies in its diverse and context-dependent activities, which include inducing oxidative stress and neuronal cell death, as well as exhibiting anti-inflammatory and potential neuroprotective effects.[4][5] This paradoxical functionality makes 5-HAA a molecule of considerable interest in fields ranging from neurobiology to immunology and pharmacology.
Biological Functions of this compound
Role in the Kynurenine Pathway
Tryptophan is primarily metabolized through the kynurenine pathway, which is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[2][6] This pathway leads to the production of several biologically active metabolites, including kynurenine, kynurenic acid, 3-hydroxykynurenine (3-HK), and quinolinic acid.[3] 5-HAA is considered a minor metabolite within this pathway, arising from 3-hydroxyanthranilic acid (3-HAA).[7]
Figure 1: Simplified overview of the Kynurenine Pathway highlighting the position of this compound.
Neurotoxic Effects via Oxidative Stress
A significant body of evidence points to the neurotoxic potential of 5-HAA. Studies on cultured cerebellar granule neurons have demonstrated that 5-HAA can induce cell death in a concentration- and time-dependent manner.[4][8] The primary mechanism underlying this toxicity is the generation of oxidative stress.[4] 5-HAA is capable of producing reactive oxygen species (ROS), leading to cellular damage. This pro-oxidant activity is supported by the finding that the neurotoxic effects of 5-HAA can be prevented by the antioxidant enzyme catalase, which specifically degrades hydrogen peroxide.[4][8]
The signaling cascade initiated by 5-HAA-induced oxidative stress involves the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[4] Western blot analysis has confirmed the phosphorylation and thus activation of p38 in response to 5-HAA treatment in neuronal cells.[4] This activation of p38 MAPK contributes to a caspase-3 independent mechanism of cell death.[4][8]
Figure 2: Signaling pathway of 5-HAA-induced neurotoxicity.
Anti-inflammatory and Neuroprotective Functions
Furthermore, the related compound 3-hydroxyanthranilic acid (3-HAA) has been shown to exert anti-inflammatory and neuroprotective effects through the induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[5] This suggests that 5-HAA may share similar mechanisms of action.
Quantitative Data
Quantitative data on the biological activities of this compound are crucial for understanding its potency and for designing further experiments. While specific IC50 values for 5-HAA as a 5-lipoxygenase inhibitor are not prominently reported in the literature, studies on its derivatives provide valuable insights.
| Compound | Target | Assay System | IC50 / Ki | Reference |
| Isodecyl 5-hydroxyanthranilate | 5-Lipoxygenase | In vitro | Not specified, but potent | [9] |
| Isoundecyl 5-hydroxyanthranilate | 5-Lipoxygenase | In vitro | Not specified, but potent | [9] |
| Isolauryl 5-hydroxyanthranilate | 5-Lipoxygenase | In vitro | Not specified, but potent | [9] |
Note: The cited study indicates that the naturally-occurring and chemically-synthesized ester derivatives of this compound exhibited "almost equal levels of 5-lipoxygenase inhibitory activities in vitro," but does not provide specific IC50 values.
Experimental Protocols
Synthesis of this compound
A detailed, readily available protocol for the laboratory synthesis of this compound is not explicitly provided in the reviewed literature. However, general methods for the synthesis of anthranilic acid derivatives can be adapted. One common approach involves the Hofmann rearrangement of a corresponding phthalimide (B116566) derivative.
Figure 3: General workflow for the synthesis of anthranilic acid derivatives.
5-Lipoxygenase Inhibition Assay
This protocol is a generalized procedure based on common methods for assessing 5-LOX inhibition and would need to be optimized for 5-HAA.
-
Enzyme Preparation: Purified human recombinant 5-lipoxygenase is used. The enzyme is stored at -80°C and diluted to the desired concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP) immediately before use.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the 5-HAA solution (or vehicle control).
-
Add 80 µL of the 5-LOX enzyme solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate (e.g., 100 µM final concentration).
-
Incubate for 15 minutes at 37°C.
-
-
Detection: The formation of 5-LOX products (e.g., leukotrienes) is measured. This can be done using various methods, including spectrophotometry (measuring the formation of conjugated dienes at 234 nm), or more specifically using an ELISA kit for a particular leukotriene (e.g., LTB4).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of 5-HAA. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Neuronal Cell Viability (MTT) Assay for Neurotoxicity
This protocol is designed to assess the cytotoxic effects of 5-HAA on neuronal cells, such as primary cerebellar granule neurons.
-
Cell Culture: Plate cerebellar granule neurons in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and culture for 24-48 hours to allow for adherence.
-
Treatment: Prepare various concentrations of 5-HAA in the cell culture medium. Replace the existing medium with the 5-HAA-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve 5-HAA).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The concentration of 5-HAA that causes a 50% reduction in cell viability (IC50) can be calculated.
Western Blot for p38 MAPK Activation
This protocol outlines the steps to detect the phosphorylation of p38 MAPK in neuronal cells treated with 5-HAA.
-
Cell Treatment and Lysis:
-
Culture neuronal cells (e.g., cerebellar granule neurons) to near confluence in 6-well plates.
-
Treat the cells with 5-HAA at various concentrations and for different time points. Include an untreated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of p38 activation is expressed as the ratio of p-p38 to total p38.
Conclusion
This compound is a metabolite with a complex and dualistic biological profile. Its capacity to induce neurotoxicity through oxidative stress and p38 MAPK activation warrants caution and further investigation, particularly in the context of neurodegenerative diseases where the kynurenine pathway is often dysregulated. Conversely, its potential as a 5-lipoxygenase inhibitor and its association with anti-inflammatory pathways highlight its therapeutic potential. The detailed methodologies and pathway diagrams provided in this guide are intended to facilitate further research into the precise mechanisms of 5-HAA action and to aid in the development of novel therapeutic strategies that target this intriguing molecule. Future research should focus on obtaining precise quantitative data for its enzyme inhibitory activities and on elucidating the specific cellular contexts that dictate its pro-oxidant versus anti-inflammatory functions.
References
- 1. This compound | 394-31-0 | Benchchem [benchchem.com]
- 2. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino-2-hydroxybenzoic acid for synthesis | 89-57-6 [sigmaaldrich.com]
- 4. This compound derivatives as potent 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dot | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-5-hydroxybenzoic acid (394-31-0) at Nordmann - nordmann.global [nordmann.global]
- 8. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents [patents.google.com]
- 9. Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting for Neuronal Proteins [protocols.io]
Spectroscopic Profile of 5-Hydroxyanthranilic Acid: A Technical Guide
Introduction: 5-Hydroxyanthranilic acid (5-HAA), a metabolite of the amino acid tryptophan, is a compound of interest in various fields of biochemical and pharmaceutical research. Its chemical structure, featuring a benzene (B151609) ring substituted with carboxylic acid, amine, and hydroxyl groups, gives rise to a distinct spectroscopic signature. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide detailed information about the molecular structure of 5-HAA. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for this compound. Solvent: DMSO-d₆
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|
| H-3 | 6.86 | d | 8.7 |
| H-4 | 6.64 | dd | 8.7, 2.9 |
| H-6 | 7.11 | d | 2.9 |
| -OH | 9.57 | br s | - |
| -NH₂ | 6.03 | br s | - |
| -COOH | 11.42 | br s | - |
Data sourced from Castelaro et al.
Table 2: ¹³C NMR Spectroscopic Data for this compound.[1] Solvent: DMSO-d₆
| Carbon Atom | Chemical Shift (δ) [ppm] |
|---|---|
| C-1 | 110.0 |
| C-2 | 144.8 |
| C-3 | 117.1 |
| C-4 | 114.0 |
| C-5 | 146.6 |
| C-6 | 115.3 |
| -COOH | 169.4 |
Data sourced from Castelaro et al.[1]
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. The data presented here are typical absorption bands for 5-HAA.
Table 3: FT-IR Spectroscopic Data for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH & Carboxylic Acid -OH |
| 3400 - 3300 | Medium | N-H Stretch | Aromatic Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 1700 - 1650 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1600 & ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1320 - 1210 | Medium | C-O Stretch | Phenol / Carboxylic Acid |
| 900 - 675 | Medium | C-H Bend (out-of-plane) | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Despite a comprehensive search of available literature and spectral databases, specific experimental data for the UV-Vis absorption maxima (λmax) of this compound could not be definitively obtained. For aromatic compounds of this nature, absorption is expected in the UV region, typically between 200-400 nm, arising from π → π* electronic transitions within the benzene ring and associated chromophores.[2] However, without experimental verification, specific λmax values cannot be reported here.
Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm) as a secondary reference.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.
-
Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into a pellet press die.
-
Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
-
Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the anticipated absorption region (e.g., methanol, ethanol, or acetonitrile).
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 A.U.).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
First, record a baseline spectrum with the blank cuvette in the sample beam path.
-
Then, record the absorption spectrum of the sample solution over a desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
5-Hydroxyanthranilic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyanthranilic acid (5-HAA) is a metabolite of the essential amino acid tryptophan, formed via the kynurenine (B1673888) pathway.[1][2][3][4][5] Its role in various physiological and pathological processes, including immune regulation and neuronal signaling, has garnered significant interest within the scientific community.[1][2][6] As research into the therapeutic potential of 5-HAA and its derivatives progresses, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the design of effective formulations and the interpretation of experimental results. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound is characterized by poor aqueous solubility.
Qualitative and Quantitative Solubility Data
The solubility of this compound has been qualitatively described in several solvents. Quantitative data, where available, is summarized in the table below.
| Solvent | Temperature | Solubility | Concentration (mM) | Method | Citation |
| Water | Room Temp. | Insoluble | - | Not specified | [7][8][9][10][11][12] |
| DMSO | Room Temp. | Slightly Soluble | - | Not specified | [7][9][12] |
| DMSO | Room Temp. | 50 mg/mL | 326.51 | Requires sonication | [13] |
| Methanol | Room Temp. | Slightly Soluble | - | Heating increases solubility | [7][9][12] |
Note: One source reported this compound as soluble in water, which contradicts multiple other sources.[10] This is likely an anomaly, and the compound should be considered insoluble in water for practical purposes.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[14]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, buffer of specific pH, organic solvent)
-
Glass flasks with stoppers (e.g., 50 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant through a suitable membrane filter (e.g., 0.22 µm). Care must be taken to avoid any undissolved particles in the final sample.
-
Quantification: Accurately dilute the clear, saturated solution with the solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and use in experimental and pharmaceutical applications.
Storage and Handling Recommendations
To maintain its integrity, this compound should be stored under specific conditions.
| Form | Storage Temperature | Conditions | Duration | Citation |
| Solid (Powder) | Room Temperature | Dark place, inert atmosphere | Not specified | [7][9][12] |
| Solid (Powder) | -20°C | - | 3 years | [13] |
| Solid (Powder) | 4°C | - | 2 years | [13] |
| In Solvent | -80°C | - | 6 months | [13] |
| In Solvent | -20°C | - | 1 month | [13] |
Chemical Stability and Degradation Pathways
This compound is susceptible to auto-oxidation, particularly in aqueous solutions. This degradation process is influenced by pH and the presence of other reactive species.
-
Auto-oxidation: 5-HAA readily auto-oxidizes to form a dimeric product, cinnabarinic acid. This reaction involves the generation of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide (H₂O₂).[15]
-
pH Dependence: The rate of auto-oxidation increases with higher pH.[15]
-
Influence of Enzymes: Superoxide dismutase (SOD) has been shown to accelerate the auto-oxidation of 3-hydroxyanthranilic acid, a closely related compound, likely by preventing the back reaction of superoxide with intermediate radicals.[15] Conversely, catalase can protect the formed cinnabarinate from degradation by H₂O₂.[15]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., DAD or MS)
Procedure:
-
Acid Hydrolysis: Dissolve 5-HAA in a solution of hydrochloric acid. Incubate the solution at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve 5-HAA in a solution of sodium hydroxide. Incubate under the same conditions as acid hydrolysis and neutralize before analysis.
-
Oxidative Degradation: Dissolve 5-HAA in a solution of hydrogen peroxide. Keep the solution at room temperature or slightly elevated temperature for a set time.
-
Thermal Degradation: Expose the solid 5-HAA powder to dry heat in an oven at a high temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the solid 5-HAA or a solution of 5-HAA to UV and visible light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the intact 5-HAA from all degradation products. A diode-array detector (DAD) can be used to check for peak purity, and a mass spectrometer (MS) can be used to identify the degradation products.
Logical Flow for Stability Assessment
The following diagram outlines the logical progression for assessing the stability of a compound like this compound.
Biological Context: The Kynurenine Pathway
This compound is an intermediate in the kynurenine pathway, the primary metabolic route for tryptophan in the body. Understanding its position in this pathway is crucial for interpreting its biological effects.
Kynurenine Pathway Diagram
The following diagram illustrates the key steps in the kynurenine pathway, highlighting the position of this compound.
Biological Implications of 5-HAA
-
Neuroactivity: this compound has been shown to induce neuronal cell death through a mechanism involving the activation of p38 mitogen-activated protein kinase (p38 MAPK) and the generation of oxidative stress.[1][2][16] This neurotoxic potential is significant in the context of neurodegenerative diseases where the kynurenine pathway is often dysregulated.
-
Immunomodulation: 5-HAA exhibits immunoregulatory properties, with studies indicating its ability to inhibit the function of Th1 and Th2 immune cells.[6] This suggests a potential role in modulating inflammatory responses.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The compound's poor aqueous solubility necessitates the use of organic co-solvents or advanced formulation strategies for in vitro and in vivo studies. Its susceptibility to auto-oxidation underscores the importance of appropriate storage and handling to ensure the integrity of experimental results. The detailed protocols and workflows presented herein offer practical guidance for researchers working with this intriguing tryptophan metabolite. Further research is warranted to expand the quantitative solubility and stability data for 5-HAA in a broader range of pharmaceutically relevant solvents and conditions. A deeper understanding of its degradation products will be crucial for the development of safe and effective therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. scispace.com [scispace.com]
- 15. longdom.org [longdom.org]
- 16. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation Products of 5-Hydroxyanthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyanthranilic acid (5-HAA) is a metabolite of the kynurenine (B1673888) pathway, an important route for tryptophan metabolism. As with many small molecules under consideration for therapeutic development or as biomarkers, understanding its stability and degradation profile is critical. This technical guide provides an in-depth overview of the potential degradation products of this compound under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. Due to a lack of specific published forced degradation studies on 5-HAA, this guide outlines predicted degradation pathways based on the known reactivity of related aminophenol and aminobenzoic acid compounds. Detailed, adaptable experimental protocols for conducting forced degradation studies and analytical methodologies for the identification and quantification of potential degradation products are provided. This guide aims to be a valuable resource for researchers and professionals involved in the study and development of this compound and related compounds.
Introduction
This compound (5-HAA) is an endogenous metabolite formed during the catabolism of tryptophan. It is a structural isomer of the more extensively studied 3-hydroxyanthranilic acid. Altered levels of kynurenine pathway metabolites, including 5-HAA, have been associated with various physiological and pathological states, sparking interest in their biological activities and potential as therapeutic agents or biomarkers. The chemical stability of such molecules is a cornerstone of drug development and analytical science, as degradation products can impact efficacy, safety, and the accuracy of analytical measurements.
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. This guide synthesizes information on the degradation of related compounds to predict the degradation pathways of 5-HAA and provides a framework for experimentally verifying these predictions.
Predicted Degradation Pathways of this compound
The structure of this compound, containing both a phenolic hydroxyl group and an aromatic amino group, makes it susceptible to degradation, particularly oxidation. The following sections outline the predicted degradation pathways under various stress conditions.
Oxidative Degradation
Oxidative conditions are likely to be the most significant contributors to the degradation of 5-HAA. The presence of the electron-donating amino and hydroxyl groups on the aromatic ring makes it susceptible to oxidation.
-
Predicted Products:
-
Quinone-imine Formation: Oxidation is predicted to initially form a quinone-imine intermediate. This highly reactive species can then undergo further reactions.
-
Polymerization: Quinone-imines are known to be unstable and can readily polymerize, leading to the formation of complex, colored polymeric materials. This is a common degradation pathway for aminophenols.[1][2]
-
Hydrolysis to Quinones: The quinone-imine intermediate could also undergo hydrolysis to form a benzoquinone derivative.
-
Oxidative Deamination and Decarboxylation: More aggressive oxidation could lead to the cleavage of the amino and carboxyl groups, resulting in simpler aromatic or ring-opened products.
-
The following diagram illustrates the predicted initial steps of oxidative degradation.
Caption: Predicted oxidative degradation pathway of this compound.
Acid and Alkaline Hydrolysis
The stability of phenolic compounds and aromatic amines is often pH-dependent.
-
Acidic Conditions: 5-HAA is expected to be relatively stable under mild acidic conditions. However, under more stringent conditions (e.g., strong acid and heat), hydrolysis of the amino group or decarboxylation could potentially occur, though these are generally less likely than oxidative degradation.
-
Alkaline Conditions: In alkaline solutions, phenolic compounds are more susceptible to auto-oxidation, especially in the presence of oxygen.[3] Therefore, under alkaline stress, the degradation of 5-HAA is likely to be accelerated oxidative degradation, leading to the products described in the oxidative degradation section.
Thermal Degradation
Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
-
Predicted Products:
-
Decarboxylation: A common thermal degradation pathway for benzoic acid derivatives is decarboxylation (loss of CO₂), which would lead to the formation of 4-aminophenol.
-
Oxidative Degradation: As with alkaline conditions, heat can accelerate oxidative degradation if oxygen is present.
-
Caption: Predicted thermal degradation of 5-HAA via decarboxylation.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions.
-
Predicted Products:
-
Photo-oxidation: Light can promote the formation of reactive oxygen species, leading to oxidative degradation products similar to those described above.
-
Polymerization: Photodegradation of p-aminobenzoic acid has been shown to result in the formation of di- and tri-polymeric products.[4][5] A similar pathway is plausible for 5-HAA.
-
Oxidation of the Amino Group: A minor pathway for the photodegradation of p-aminobenzoic acid involves the oxidation of the amino group to a nitro group, followed by hydroxylation.[4][5]
-
Experimental Protocols for Forced Degradation Studies
The following protocols are generalized and should be optimized for this compound based on preliminary experiments to achieve a target degradation of 5-20%.
General Workflow
Caption: General workflow for forced degradation studies of 5-HAA.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water). The choice of solvent may depend on the specific stress condition.
Stress Conditions
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60-80 °C).
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of sodium hydroxide (B78521) (NaOH) before analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M NaOH.
-
Follow the incubation and sampling procedure as described for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% to 30% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Transfer the stock solution to a sealed vial and expose it to dry heat in an oven at elevated temperatures (e.g., 60 °C, 80 °C, 105 °C).
-
For solid-state thermal degradation, place a known quantity of 5-HAA powder in a vial and subject it to the same temperature conditions. Dissolve the sample in a suitable solvent before analysis.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
Withdraw samples at appropriate time points.
-
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, pH adjusted to be in the range of 3-6) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar degradants.
-
Detection:
-
UV/Photodiode Array (PDA) Detection: Monitor at multiple wavelengths to detect all chromophoric species. The PDA detector can also be used for peak purity analysis.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products by providing molecular weight and fragmentation information. High-resolution mass spectrometry (HRMS) can provide accurate mass data for elemental composition determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure elucidation of significant degradation products, isolation of the degradant (e.g., by preparative HPLC) followed by NMR analysis (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, HMBC) is the gold standard.
Data Presentation
All quantitative data from forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Assay of 5-HAA | Number of Degradation Products | Major Degradation Product(s) (% Area) |
| Acid Hydrolysis | 1 M HCl | 24 h | 80 | Data | Data | Data |
| Alkaline Hydrolysis | 1 M NaOH | 24 h | 60 | Data | Data | Data |
| Oxidation | 30% H₂O₂ | 8 h | RT | Data | Data | Data |
| Thermal (Solid) | Dry Heat | 48 h | 105 | Data | Data | Data |
| Thermal (Solution) | Heat | 48 h | 80 | Data | Data | Data |
| Photolytic | ICH Q1B | - | RT | Data | Data | Data |
RT: Room Temperature. Data to be filled from experimental results.
Signaling Pathways and Biological Implications
This compound is a metabolite of the kynurenine pathway, which is involved in neurotransmission and immune regulation.[6][7] The degradation of 5-HAA could alter its biological activity or produce degradants with new biological effects. For example, oxidative stress is a known consequence of the metabolism of some kynurenine pathway components.[6][7] The formation of reactive quinone-like species from the degradation of 5-HAA could potentially lead to cellular oxidative stress. Further research would be needed to investigate the impact of 5-HAA degradation products on specific signaling pathways.
Conclusion
While specific degradation products of this compound have not been extensively reported, its chemical structure suggests a susceptibility to oxidative degradation, leading to the formation of quinone-imines and polymeric materials. Thermal stress may induce decarboxylation. This guide provides a predictive framework and detailed experimental protocols to systematically investigate the degradation of 5-HAA. The successful identification and characterization of its degradation products are essential for the development of stable formulations and reliable analytical methods, which are critical for advancing its potential use in research and medicine.
References
- 1. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neurotoxic Mechanisms of 5-Hydroxyanthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanisms underlying the neurotoxicity of 5-hydroxyanthranilic acid (5-HAA), a metabolite of the kynurenine (B1673888) pathway. The following sections detail the current understanding of its mode of action, present quantitative data from key studies, outline experimental protocols for investigating its effects, and provide visual representations of the implicated signaling pathways and experimental workflows.
Core Neurotoxic Mechanism: Oxidative Stress-Mediated Cell Death
The primary mechanism by which this compound exerts its neurotoxic effects is through the generation of oxidative stress.[1][2][3] Unlike other neuroactive metabolites of the kynurenine pathway, such as quinolinic acid which is a known NMDA receptor agonist, the toxicity of 5-HAA is not primarily mediated by excitotoxicity. Current research indicates that 5-HAA's neurotoxicity is independent of caspase-3 activation, suggesting a distinct cell death pathway.[1][2][3]
Studies on cultured cerebellar granule neurons have demonstrated that 5-HAA induces dose- and time-dependent cell death.[1][2] This toxicity is effectively prevented by the hydrogen peroxide-scavenging enzyme, catalase, but not by superoxide (B77818) dismutase, strongly implicating hydrogen peroxide (H₂O₂) as the key reactive oxygen species (ROS) responsible for the observed neuronal damage.[1][2][3]
The downstream signaling cascade initiated by 5-HAA-induced oxidative stress converges on the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] Activation of p38 is a critical step leading to neuronal cell death.[1][2]
Quantitative Data on this compound Neurotoxicity
The following table summarizes the quantitative data from studies investigating the neurotoxic effects of 5-HAA on primary cerebellar granule neurons.
| Parameter | Concentration Range | Exposure Time | Key Findings | Reference |
| Neuronal Viability | 10 µM - 1 mM | 1 - 9 hours | Dose-dependent decrease in neuronal viability. | [1] |
| Protective Effect of Catalase | 200 U/ml | Co-treatment with 5-HAA | Significantly reduced the neurotoxic effects of 5-HAA. | [1] |
| Effect of Superoxide Dismutase | 200 U/ml | Co-treatment with 5-HAA | Did not prevent 5-HAA-induced neurotoxicity. | [1] |
| p38 MAPK Activation | Not specified | Not specified | Treatment with 5-HAA resulted in the activation of p38 MAPK. | [2] |
| Caspase-3 Activation | Not specified | Not specified | No activation of caspase-3 was observed following 5-HAA treatment. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of 5-HAA neurotoxicity.
Primary Cerebellar Granule Neuron Culture
This protocol is adapted from studies on the neurotoxicity of kynurenine metabolites.
-
Dissociation: Cerebella are dissected from 8-day-old Sprague-Dawley rat pups. The tissue is minced and incubated in a solution of trypsin and DNase I to dissociate the cells.
-
Plating: The dissociated cells are plated on poly-L-lysine coated culture dishes at a suitable density.
-
Culture Medium: Cells are maintained in a basal medium supplemented with fetal bovine serum, glucose, and antibiotics.
-
Maturation: Neurons are allowed to mature in culture for 7-8 days before being used in experiments.
Neurotoxicity Assay (Fluorescein Diacetate Method)
This assay measures cell viability based on the enzymatic conversion of non-fluorescent fluorescein (B123965) diacetate (FDA) to fluorescent fluorescein by viable cells.
-
Treatment: Cultured cerebellar granule neurons are treated with varying concentrations of 5-HAA (10 µM to 1 mM) for different durations (1 to 9 hours).
-
FDA Staining: After treatment, the culture medium is replaced with a solution containing FDA.
-
Incubation: The cells are incubated for a short period to allow for the enzymatic conversion of FDA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader. The intensity is directly proportional to the number of viable cells.
Measurement of Reactive Oxygen Species (ROS)
The dichlorofluorescein diacetate (DCF-DA) assay is a common method for detecting intracellular ROS.
-
Loading with DCF-DA: Cultured neurons are incubated with DCF-DA, which is cell-permeable.
-
De-esterification: Inside the cells, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent dichlorofluorescin (DCFH) within the cells.
-
Oxidation to DCF: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Quantification: The fluorescence intensity of DCF is measured using a fluorescence microscope or a microplate reader, providing a quantitative measure of intracellular ROS levels.
Western Blot for p38 MAPK Activation
This technique is used to detect the phosphorylation and therefore activation of p38 MAPK.
-
Cell Lysis: Following treatment with 5-HAA, neurons are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized on X-ray film or with a digital imaging system. The membrane is then stripped and re-probed with an antibody for total p38 MAPK to normalize for protein loading.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental procedures.
Caption: Signaling cascade of 5-HAA-induced neurotoxicity.
Caption: Workflow for investigating 5-HAA neurotoxicity.
Conclusion and Future Directions
The evidence strongly supports a mechanism of this compound neurotoxicity centered on the production of hydrogen peroxide and subsequent activation of the p38 MAPK signaling pathway, leading to caspase-3 independent neuronal cell death. This distinguishes its mode of action from other neurotoxic kynurenine pathway metabolites.
Future research should focus on several key areas:
-
In vivo studies: To validate the in vitro findings and understand the pathological relevance of 5-HAA in neurodegenerative diseases.
-
Upstream and downstream of p38: Identifying the specific molecular players that link ROS to p38 activation and the downstream substrates of p38 that execute the cell death program.
-
Role in inflammation and excitotoxicity: While current evidence is limited, further investigation is warranted to definitively rule out any contribution of inflammatory or excitotoxic mechanisms to 5-HAA's neurotoxicity, particularly in a more complex in vivo environment.
This technical guide provides a solid foundation for researchers and drug development professionals working to understand and potentially mitigate the neurotoxic effects of this compound. The provided protocols and conceptual frameworks can guide future experimental designs aimed at further elucidating the intricate molecular details of its neurotoxicity.
References
Methodological & Application
Quantification of 5-Hydroxyanthranilic Acid Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyanthranilic acid (5-HAA) is a metabolite of the essential amino acid tryptophan, formed through the kynurenine (B1673888) pathway. Emerging research has implicated 5-HAA in various physiological and pathological processes, including neurotoxicity. Accurate quantification of 5-HAA in biological matrices is crucial for understanding its role in disease and for the development of potential therapeutic interventions. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of 5-HAA levels in complex samples such as plasma, cerebrospinal fluid (CSF), and tissue homogenates.
This document provides detailed application notes and protocols for the quantification of 5-HAA using HPLC, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize quantitative data for kynurenine pathway metabolites, including 3-hydroxyanthranilic acid (a structural isomer of 5-HAA), in various biological fluids from patients with neurological disorders and healthy controls. While specific data for 5-HAA is limited in the reviewed literature, these tables provide a comparative overview of related metabolites.
Table 1: Levels of Kynurenine Pathway Metabolites in Cerebrospinal Fluid (CSF) of Patients with Neurological Disorders and Healthy Controls.
| Analyte | Disease | Patient Concentration (nM) | Control Concentration (nM) | Reference |
| 3-Hydroxykynurenine | Alzheimer's Disease | Lower than controls | Higher than patients | [1] |
| Anthranilic Acid | Alzheimer's Disease | Lower than controls | Higher than patients | [1] |
| Kynurenic Acid | Alzheimer's Disease | 3.6 | 2.8 | [2] |
| Picolinic Acid | Alzheimer's Disease | 23.2 | 20.7 | [2] |
| 5-HIAA | HIV with Depression | 12.57 ng/mL | 15.41 ng/mL | [3][4] |
Table 2: Levels of Kynurenine Pathway Metabolites in Plasma/Blood of Patients with Neurological Disorders and Healthy Controls.
| Analyte | Disease | Patient Concentration | Control Concentration | Reference |
| Tryptophan | Alzheimer's Disease | Lower than controls | Higher than patients | [1] |
| Kynurenic Acid | Alzheimer's Disease | Lower than controls | Higher than patients | [1] |
| Xanthurenic Acid | Alzheimer's Disease | Lower than controls | Higher than patients | [1] |
| 3-Hydroxyanthranilic Acid | Alzheimer's Disease | Lower than controls | Higher than patients | [1] |
| 5-HT | HIV with Depression | Correlated with CSF levels | - | [5] |
| 5-HIAA | HIV with Depression | Correlated with CSF levels | - | [5] |
Experimental Protocols
This section provides a detailed protocol for the quantification of 5-HAA in biological samples using HPLC with fluorescence detection. This method is adapted from a validated protocol for the simultaneous determination of anthranilic acid and 3-hydroxyanthranilic acid[6][7]. It is strongly recommended that this method be fully validated for 5-HAA in the specific matrix of interest before routine use.
Sample Preparation
Proper sample preparation is critical to remove interfering substances and ensure accurate quantification.
For Plasma and Cerebrospinal Fluid (CSF):
-
To 100 µL of plasma or CSF, add 10 µL of 2 M perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
For Brain Tissue:
-
Homogenize the brain tissue in 10 volumes of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at 20,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Mobile Phase A: 25 mM Sodium Acetate buffer, pH 5.5.
-
Mobile Phase B: Methanol.
-
-
Gradient Elution: A gradient elution is recommended for optimal separation of kynurenine pathway metabolites. A starting condition of 90% Mobile Phase A and 10% Mobile Phase B, with a linear gradient to increase the percentage of Mobile Phase B, can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: Approximately 316 nm (based on the similar compound 3-hydroxyanthranilic acid)[6][7]. It is advisable to determine the optimal excitation and emission wavelengths for 5-HAA experimentally.
-
Emission Wavelength: Approximately 420 nm (based on the similar compound 3-hydroxyanthranilic acid)[6][7].
-
Calibration and Quantification
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.
-
Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and determine the concentration of 5-HAA by interpolating the peak area from the calibration curve.
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebrospinal fluid levels of 5-HIAA and dopamine in people with HIV and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between serotoninergic measures in blood and cerebrospinal fluid simultaneously obtained in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Hydroxyanthranilic Acid in Biological Matrices using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-hydroxyanthranilic acid (5-HAA) in biological samples such as plasma and cell culture media. 5-HAA is a metabolite of the kynurenine (B1673888) pathway, which is the primary route of tryptophan degradation. Dysregulation of this pathway has been implicated in various neurological and inflammatory diseases, making the accurate quantification of its metabolites crucial for research and drug development. The described method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput analysis in clinical and research settings.
Introduction
This compound is an intermediate metabolite in the kynurenine pathway, a critical route for tryptophan metabolism. This pathway generates several neuroactive and immunomodulatory compounds, and its dysregulation is associated with a range of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. Consequently, the ability to accurately measure the levels of kynurenine pathway metabolites like 5-HAA is of significant interest to researchers and drug development professionals.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for quantifying low-abundance metabolites in complex biological matrices.[1] This application note provides a detailed protocol for the determination of 5-HAA, adapted from established methods for related tryptophan metabolites.[2][3] The method is designed for ease of use and high throughput without compromising analytical performance.
Experimental
Sample Preparation
A simple protein precipitation method is employed for sample preparation, which is effective for removing the majority of proteins from plasma and cell culture supernatant.[3]
Protocol:
-
To 100 µL of sample (plasma or cell culture medium), add 300 µL of acidified methanol (B129727) (containing 0.1% formic acid) and an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled 5-HAA or a related compound like 3-nitrotyrosine).[3]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column. The gradient elution ensures the separation of 5-HAA from other matrix components and isomeric compounds.
LC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
Mass Spectrometry
Mass spectrometric detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be optimized for the specific instrument |
| Precursor Ion (m/z) | 154.05 (for [M+H]⁺ of 5-HAA) |
| Product Ions (m/z) | Specific product ions to be determined |
Results and Discussion
Method validation was performed to assess linearity, precision, accuracy, and recovery. The following tables summarize the expected performance of the method, based on data from similar assays for tryptophan metabolites.[2][3]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | R² |
| This compound | 1 - 1000 | 1 | 0.3 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | Low | 5 | < 10% | < 15% | 85 - 115% |
| Medium | 50 | < 10% | < 15% | 85 - 115% | |
| High | 500 | < 10% | < 15% | 85 - 115% |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| This compound | Plasma | > 85% |
| Cell Culture Medium | > 90% |
The method demonstrates a wide linear dynamic range with excellent correlation coefficients. The lower limit of quantitation (LLOQ) is sufficient for the detection of endogenous levels of 5-HAA in most biological samples. The precision and accuracy of the method are within the acceptable limits for bioanalytical assays.
Visualizations
Caption: Experimental workflow for 5-HAA analysis.
Caption: Simplified Kynurenine Pathway showing 5-HAA.
Conclusion
The LC-MS/MS method presented provides a reliable and efficient means for the quantitative analysis of this compound in biological matrices. The simple sample preparation and rapid chromatographic runtime make it well-suited for studies requiring the analysis of a large number of samples. This method will be a valuable tool for researchers investigating the role of the kynurenine pathway in health and disease.
References
- 1. rsc.org [rsc.org]
- 2. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 5-Hydroxyanthranilic Acid in Urine Samples
Introduction
5-Hydroxyanthranilic acid (5-HAA) is a metabolite of the essential amino acid tryptophan, formed via the kynurenine (B1673888) pathway. Aberrant tryptophan metabolism has been implicated in various pathological conditions, including cancer. Specifically, certain tryptophan metabolites, such as 3-hydroxyanthranilic acid, have been identified as potential biomarkers for bladder cancer, with elevated levels observed in the urine of patients.[1][2][3][4] While direct and extensive research on this compound as a urinary biomarker is less documented, its structural similarity to other carcinogenic tryptophan metabolites suggests its potential significance in clinical research and drug development.
This document provides a proposed protocol for the detection and quantification of this compound in human urine samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The protocol is based on established methods for the analysis of the closely related isomer, 3-hydroxyanthranilic acid, and other aromatic acids in urine.[5]
Biochemical Context: The Kynurenine Pathway
Tryptophan is primarily metabolized through the kynurenine pathway, which generates several bioactive molecules. This pathway is crucial for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[6][7][8][9][10] Intermediates of this pathway, including 3-hydroxykynurenine and 3-hydroxyanthranilic acid, are known to be neuroactive and immunomodulatory.[7][11] this compound is also a metabolite within this complex pathway. Dysregulation of this pathway has been associated with various diseases.
Figure 1. Simplified diagram of the Kynurenine Pathway of Tryptophan Metabolism.
Quantitative Data Summary
| Analyte | Patient Group | Concentration (μ g/24h ) | Method of Detection | Reference |
| Free 3-Hydroxyanthranilic Acid | Healthy Controls | Mean: 68.3 (± 34.6 SD) | Enzymatic | --INVALID-LINK-- |
| Bladder Cancer (Untreated) | Mean: 146.1 (± 72.8 SD) | Enzymatic | --INVALID-LINK-- | |
| Bladder Cancer (Treated) | Mean: 91.5 (± 48.0 SD) | Enzymatic | --INVALID-LINK-- | |
| Conjugated 3-Hydroxyanthranilic Acid | Healthy Controls | Mean: 110.6 (± 54.1 SD) | Enzymatic | --INVALID-LINK-- |
| Bladder Cancer (Untreated) | Mean: 111.9 (± 61.2 SD) | Enzymatic | --INVALID-LINK-- | |
| Bladder Cancer (Treated) | Mean: 106.8 (± 51.5 SD) | Enzymatic | --INVALID-LINK-- |
Experimental Protocol: Proposed HPLC Method for this compound in Urine
Disclaimer: A specific, validated protocol for the quantification of this compound in urine was not identified in the existing literature. The following protocol is a proposed method adapted from established procedures for the analysis of 3-hydroxyanthranilic acid and other aromatic acids in urine via HPLC with fluorescence detection.[5]
1. Principle
This method describes the quantification of this compound in human urine. The protocol involves enzymatic hydrolysis of conjugated metabolites, followed by liquid-liquid extraction to isolate the analyte from the urine matrix. The extracted sample is then analyzed by reverse-phase HPLC with fluorescence detection.
2. Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
β-Glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Diethyl ether (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Monobasic and dibasic sodium phosphate (B84403) (for mobile phase)
-
Ultrapure water
3. Equipment
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
pH meter
-
Analytical balance
-
Glass test tubes
4. Sample Collection and Storage
-
Collect 24-hour urine samples in containers with an acid preservative.
-
Measure and record the total volume.
-
Store urine samples at -20°C or lower until analysis.
5. Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge an aliquot at 2000 x g for 10 minutes to remove particulate matter.
-
Enzymatic Hydrolysis (for total 5-HAA):
-
To 1 mL of urine supernatant, add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 100 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37°C for 18 hours.
-
For the determination of free 5-HAA, omit this step and proceed directly to extraction.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the hydrolyzed (or non-hydrolyzed) urine sample to 3.0 with HCl.
-
Saturate the sample with NaCl.
-
Add a small amount of 2-mercaptoethanol to enhance recovery.[5]
-
Add 5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 1500 x g for 5 minutes to separate the layers.
-
Transfer the upper organic (ether) layer to a clean tube.
-
Repeat the extraction twice more, pooling the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled ether extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Vortex briefly and transfer to an HPLC vial.
-
6. HPLC Conditions
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 20% acetonitrile in 25 mM sodium phosphate buffer (pH 3.5).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detection: Excitation at 320 nm, Emission at 420 nm (based on typical values for hydroxyanthranilic acids).[5]
7. Calibration and Quantification
-
Prepare a stock solution of 5-HAA in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range in urine.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify 5-HAA in the urine samples by comparing their peak areas to the calibration curve.
Figure 2. Proposed experimental workflow for the analysis of 5-HAA in urine.
Conclusion
The provided protocol offers a comprehensive framework for the detection and quantification of this compound in urine samples. While further validation is required, this method, adapted from established analytical procedures for similar tryptophan metabolites, serves as a robust starting point for researchers and drug development professionals investigating the role of the kynurenine pathway in bladder cancer and other diseases. The quantitative data on the related compound, 3-hydroxyanthranilic acid, underscores the potential for these metabolites to serve as valuable clinical biomarkers.
References
- 1. The concentration of free and conjugated 3-hydroxyanthranilic acid in the urine of bladder tumour patients before and after therapy, measured with an enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new method for determination of urinary tryptophan metabolites in bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Fluorometric determination of 3-hydroxyanthranilic acid in biological fluids by HPLC [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Concentration of Free and Conjugated 3-Hydroxyanthranilic Acid in the Urine of Bladder Tumour Patients Before and After Therapy, Measured with an Enzymatic Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hydroxyanthranilic Acid as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyanthranilic acid (5-HAA) is a metabolite of the essential amino acid tryptophan, produced via the kynurenine (B1673888) pathway. Emerging research has implicated 5-HAA in various pathological processes, primarily through its role in generating oxidative stress and its potential neurotoxic effects. These characteristics position 5-HAA as a promising biomarker for a range of diseases, particularly those with inflammatory and neurodegenerative components. This document provides detailed application notes on the use of 5-HAA as a disease biomarker, including quantitative data from relevant studies and comprehensive experimental protocols for its measurement in biological samples.
Pathophysiological Role of this compound
5-HAA is a downstream product of tryptophan metabolism. The kynurenine pathway is the primary route for tryptophan degradation and is known to be upregulated in response to inflammation. Certain metabolites of this pathway, including 5-HAA, are redox-active and can contribute to cellular damage.
Key Pathogenic Mechanisms:
-
Oxidative Stress: 5-HAA can undergo auto-oxidation, leading to the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. This can overwhelm the cellular antioxidant capacity, resulting in oxidative damage to lipids, proteins, and DNA.
-
Neurotoxicity: Studies have demonstrated that 5-HAA can induce neuronal cell death.[1][2] This neurotoxicity is linked to the generation of oxidative stress and the activation of specific cell death signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2]
These mechanisms suggest that elevated levels of 5-HAA may reflect underlying inflammatory processes and contribute to the pathology of various diseases.
Signaling Pathways Involving this compound
The primary signaling pathway associated with 5-HAA is the Kynurenine Pathway of tryptophan metabolism.
Inflammatory stimuli, such as cytokines, can upregulate the initial enzymes of the kynurenine pathway, Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), leading to an increased flux of tryptophan down this metabolic route and potentially elevating levels of downstream metabolites like 5-HAA.
Data Presentation: this compound as a Disease Biomarker
While research into 5-HAA as a specific biomarker is ongoing, studies on the broader kynurenine pathway in various diseases provide a strong rationale for its investigation. The following table summarizes representative (though not exhaustive) findings for a related and often co-measured metabolite, 3-hydroxyanthranilic acid (3-HAA), to illustrate the potential for 5-HAA as a biomarker. Direct quantitative data for 5-HAA is still emerging in the literature.
| Disease | Analyte | Matrix | Patient Group (n) | Control Group (n) | Patient Concentration (mean ± SD/median [IQR]) | Control Concentration (mean ± SD/median [IQR]) | Fold Change/Odds Ratio | p-value | Reference |
| Alzheimer's Disease | 3-Hydroxyanthranilic Acid | Plasma | 65 | 65 | Lower in AD | Higher in Controls | OR: 0.47 | <0.01 | [3] |
| Multiple Sclerosis | 3-Hydroxyanthranilic Acid | Serum | (not specified) | (not specified) | Increased in MS | (not specified) | Increased | (not specified) | [4] |
Note: This table highlights the need for further studies to establish definitive quantitative ranges for 5-HAA in various diseases. Researchers are encouraged to contribute to this growing body of knowledge.
Experimental Protocols
The accurate quantification of 5-HAA in biological matrices is critical for its validation as a biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Experimental Workflow: Sample Analysis
Protocol 1: Quantification of Kynurenine Pathway Metabolites (including 3-HAA) in Human Plasma and CSF by LC-MS/MS
This protocol is adapted from validated methods for the analysis of kynurenine pathway metabolites and can be optimized for 5-HAA.[5][6][7]
1. Materials and Reagents
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., 5-HAA-d3)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Human plasma (EDTA)
-
Cerebrospinal fluid (CSF)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma or CSF samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or CSF.
-
Add 10 µL of internal standard working solution.
-
Add 150 µL of ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 50 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-HAA: To be determined empirically. A starting point would be to monitor the transition from the protonated molecular ion [M+H]+ to a characteristic product ion.
-
3-HAA: Q1: 154.0, Q3: 136.0[5]
-
Internal Standard (e.g., 5-HAA-d3): To be determined based on the deuterated standard.
-
4. Data Analysis and Quantification
-
Generate a calibration curve using known concentrations of 5-HAA standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 5-HAA in the unknown samples by interpolating from the calibration curve.
Protocol 2: Quantification of 3-Hydroxyanthranilic Acid in Human Plasma by HPLC with UV Detection
This protocol for a related metabolite can be adapted for 5-HAA, which also possesses a chromophore suitable for UV detection.
1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., another suitable UV-active compound with similar chromatographic behavior)
-
Methanol, HPLC grade
-
Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH adjusted)
-
Perchloric acid
-
Human plasma (EDTA)
2. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Add 20 µL of 1 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered supernatant into the HPLC system.
3. HPLC Instrumentation and Conditions
-
HPLC System: An HPLC system with a UV detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9][10]
-
Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 85:15 v/v). The exact ratio should be optimized for the best separation of 5-HAA and the internal standard.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
UV Detection Wavelength: To be determined by obtaining the UV spectrum of 5-HAA (a wavelength around 315 nm is a likely starting point based on related compounds).
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of 5-HAA to the internal standard against the concentration of the 5-HAA standards.
-
Quantify 5-HAA in plasma samples using the linear regression equation from the calibration curve.
Conclusion and Future Perspectives
This compound holds significant promise as a biomarker for diseases characterized by inflammation and oxidative stress. Its position in the kynurenine pathway of tryptophan metabolism provides a direct link to the host's immune response. The protocols outlined in this document provide a starting point for the reliable quantification of 5-HAA in clinical and research settings. Further studies are warranted to establish reference ranges and to validate the clinical utility of 5-HAA as a diagnostic and prognostic biomarker across a spectrum of human diseases. The development of robust and sensitive analytical methods, such as those described herein, will be instrumental in advancing this area of research.
References
- 1. Frontiers | Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Kynurenine Pathway Metabolites in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenine pathway activation in Multiple Sclerosis: potential therapeutic avenue to reduce neuroinflammation | ISTRY [istry.org]
- 5. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Hydroxyanthranilic Acid in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyanthranilic acid (5-HAA) is a fluorescent metabolite of the amino acid tryptophan. As a derivative of anthranilic acid, it possesses intrinsic fluorescence properties that make it a valuable tool in various spectroscopic applications. Anthranilic acid and its derivatives are recognized for their high quantum yields and sensitivity to the local environment, rendering them effective as fluorescent probes.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in fluorescence spectroscopy, with a focus on its potential as a fluorescent probe for metal ion detection and its application in biological assays.
Spectroscopic Properties of Hydroxyanthranilic Acids
Table 1: Spectroscopic Properties of 3-Hydroxyanthranilic Acid (3-OHAA)
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | 320 nm | - | [2] |
| Emission Maximum (λem) | 420 nm | - | [2] |
Note: These values are for 3-hydroxyanthranilic acid and should be considered as an approximation for this compound. Experimental determination of the specific photophysical properties of 5-HAA is recommended for precise applications.
For comparison, the parent compound, anthranilic acid, has a reported fluorescence lifetime of 8.6 ns in phosphate (B84403) buffer at pH 7.4.[3] The quantum yield of anthranilic acid can vary significantly with the solvent, being 0.43 in methanol (B129727) and 0.26 in chloroform.[1]
Applications in Fluorescence Spectroscopy
The inherent fluorescence of this compound and its derivatives allows for their use in a range of applications, primarily as fluorescent probes.
Detection of Metal Ions
Anthranilic acid and its derivatives are known to chelate metal ions.[4] This interaction can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement of the fluorescence signal, or a shift in the emission wavelength. This principle can be harnessed to develop sensitive and selective fluorescent sensors for various metal ions. The carboxyl and amino groups on the anthranilic acid backbone can participate in the coordination of metal ions.
Fluorescent Labeling in Biological Systems
The small size and intrinsic fluorescence of anthranilic acid derivatives make them suitable for use as fluorescent tags for biomolecules. While not explicitly detailed for 5-HAA in the provided search results, the general properties of anthranilic acids suggest potential for such applications.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be required for specific experimental conditions and instrumentation.
Protocol 1: General Procedure for Metal Ion Sensing using this compound
This protocol outlines a general method for evaluating the potential of 5-HAA as a fluorescent probe for the detection of a specific metal ion.
Materials:
-
This compound (5-HAA)
-
Stock solution of the metal ion of interest (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES, Tris-HCl, at a pH relevant to the intended application)
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of 5-HAA Stock Solution: Prepare a stock solution of 5-HAA (e.g., 1 mM) in a suitable solvent. Protect the solution from light.
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Dilute the 5-HAA stock solution in the chosen buffer to a final concentration of approximately 10 µM.
-
Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission maximum (e.g., around 420 nm, based on 3-OHAA).
-
Record the emission spectrum by exciting the sample at the determined excitation maximum and scanning a range of emission wavelengths.
-
-
Fluorescence Titration:
-
To a quartz cuvette containing a fixed concentration of 5-HAA (e.g., 10 µM) in buffer, add incremental amounts of the metal ion stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Analyze the data to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.
-
To determine the limit of detection (LOD), measure the standard deviation of the blank (5-HAA solution without the metal ion) and use the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the initial linear portion of the titration curve.
-
Workflow for Metal Ion Sensing:
References
- 1. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 2. Fluorometric determination of 3-hydroxyanthranilic acid in biological fluids by HPLC [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC [pmc.ncbi.nlm.nih.gov]
5-hydroxyanthranilic acid as a matrix for MALDI imaging
Application Notes and Protocols for MALDI Imaging
Topic: Matrix Selection for Small Molecule Analysis by MALDI Imaging
Audience: Researchers, scientists, and drug development professionals.
Note on 5-Hydroxyanthranilic Acid (5-HAA):
Initial literature searches did not yield specific established protocols or extensive application data for the use of this compound (5-HAA) as a matrix for MALDI imaging of small molecules. The development and validation of a novel matrix is a rigorous process. For researchers interested in exploring the potential of 5-HAA, we present a general framework and detailed protocols using a well-established matrix, 2,5-dihydroxybenzoic acid (DHB). This document can serve as a guide for the evaluation and application of new matrix candidates like 5-HAA.
Application Note: 2,5-Dihydroxybenzoic Acid (DHB) as a Matrix for Small Molecule MALDI Imaging in Drug Development
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry (IMS) is a powerful tool in pharmaceutical research and drug development.[1] It enables the label-free visualization of the spatial distribution of drugs, metabolites, and endogenous biomolecules within tissue sections.[1] The choice of matrix is critical for the successful analysis of small molecules, as it influences ionization efficiency, spectral background, and overall sensitivity. 2,5-Dihydroxybenzoic acid (DHB) is a widely used matrix for the analysis of a broad range of molecules, including small molecule drugs and metabolites.[2][3] Its ability to form homogenous crystalline layers and efficiently absorb laser energy makes it a reliable choice for MALDI imaging studies.[2]
Key Applications in Drug Development:
-
Pharmacokinetic Studies: Visualize the distribution of parent drug and metabolites in target tissues and organs of interest.[1]
-
Toxicology Studies: Investigate drug-induced tissue-specific toxicity by correlating drug accumulation with changes in endogenous molecular profiles.
-
Efficacy Studies: Assess drug penetration and distribution at the site of action.
-
Formulation Development: Compare the delivery and distribution of a drug from different formulations.[4][5]
Quantitative Data Presentation
Effective evaluation of a MALDI matrix requires systematic collection and comparison of key performance parameters. The following table provides a template for summarizing quantitative data for a matrix like DHB, and can be adapted for the evaluation of novel matrices such as 5-HAA.
| Parameter | DHB (Example Values) | 5-HAA (Experimental Data) | Notes |
| Matrix Concentration | 10-50 mg/mL[6] | Optimal concentration depends on the analyte and tissue type. | |
| Solvent System | 50-70% Acetonitrile / 0.1% TFA | Solvent composition affects crystal formation and analyte extraction.[7] | |
| Analyte Limit of Detection (LOD) | Analyte-dependent | Determined by serial dilution of standards. | |
| Analyte Limit of Quantitation (LOQ) | Analyte-dependent | The lowest concentration that can be reliably quantified. | |
| Linear Dynamic Range | Analyte-dependent | The concentration range over which the signal is proportional to the analyte amount. | |
| Spatial Resolution | 10-50 µm[6] | Dependent on the instrumentation and matrix application method. | |
| Signal-to-Noise (S/N) Ratio | >10 for target analyte | A measure of signal intensity relative to background noise. | |
| Reproducibility (RSD%) | <30% | Relative Standard Deviation of signal intensity across a homogenous area. |
Experimental Protocols
Tissue Sample Preparation
Proper tissue handling is crucial for preserving the molecular integrity and spatial distribution of analytes.
-
Tissue Collection: Excise tissues of interest immediately after sacrifice and snap-freeze in liquid nitrogen or on a bed of dry ice to minimize molecular degradation.
-
Sectioning:
-
Mount the frozen tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.
-
Equilibrate the tissue to the cryostat temperature (typically -20°C).
-
Section the tissue at a thickness of 10-20 µm for small molecule analysis.[2]
-
Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.
-
-
Storage: Store the mounted tissue sections at -80°C until matrix application.
Matrix Application
The goal of matrix application is to create a uniform, thin layer of matrix crystals that co-crystallize with the analytes of interest.[2]
-
Matrix Solution Preparation:
-
Prepare a saturated solution of DHB (e.g., 30 mg/mL) in a suitable solvent system, such as 70% acetonitrile/30% water with 0.1% trifluoroacetic acid (TFA).
-
Vortex and sonicate the solution to ensure the matrix is fully dissolved.
-
-
Automated Spraying (Recommended):
-
Manual Spraying (Alternative):
-
Use an airbrush or TLC sprayer for manual application. This method requires more practice to achieve a uniform coating.
-
Spray the matrix solution from a distance of 10-15 cm, applying several thin layers and allowing the solvent to evaporate between layers.
-
MALDI Imaging Data Acquisition
-
Instrument Calibration: Calibrate the mass spectrometer using a standard peptide or protein mixture in the mass range of interest.
-
Parameter Optimization:
-
Optimize the laser power to achieve good signal intensity for the analyte of interest while minimizing fragmentation.
-
Define the raster pattern and spatial resolution for the imaging experiment. A smaller raster step size will result in higher spatial resolution but longer acquisition times.
-
-
Data Acquisition: Acquire mass spectra across the entire tissue section according to the defined imaging parameters.
Data Analysis
-
Software: Use specialized software (e.g., SCiLS Lab, FlexImaging) for data processing and visualization.[6]
-
Image Generation: Generate ion intensity maps for the m/z value corresponding to the drug, its metabolites, and any endogenous molecules of interest.
-
Data Normalization: Normalize the data using methods such as Total Ion Current (TIC) normalization to account for variations in matrix deposition and instrument performance.[8]
Visualizations
Experimental Workflow
Caption: General workflow for a MALDI imaging experiment.
Hypothetical Signaling Pathway Investigation
Caption: Hypothetical signaling pathway analysis using MALDI imaging.
References
- 1. MALDI MSI in Drug Development — HTX Imaging [htximaging.com]
- 2. Frontiers | Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review [frontiersin.org]
- 3. Considerations for MALDI-Based Quantitative Mass Spectrometry Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative MALDI mass spectrometry imaging for exploring cutaneous drug delivery of tofacitinib in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-mass-resolution MALDI mass spectrometry imaging reveals detailed spatial distribution of metabolites and lipids in roots of barley seedlings in response to salinity stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Sample Preparations in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALDI imaging mass spectrometry: statistical data analysis and current computational challenges - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Hydroxyanthranilic Acid: An Experimental Protocol for Laboratory Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 5-hydroxyanthranilic acid, a key intermediate in various biosynthetic pathways and a subject of interest for its biological activities, requires a robust and reproducible laboratory protocol. This document provides detailed application notes and experimental procedures for the chemical synthesis of this compound, including quantitative data, reaction diagrams, and workflow visualizations.
Introduction
This compound, also known as 2-amino-5-hydroxybenzoic acid, is a metabolite of tryptophan and an important precursor in the biosynthesis of various natural products. Its synthesis in a laboratory setting is typically achieved through a two-step process commencing from a commercially available starting material. This protocol outlines a reliable method for its preparation, involving the initial synthesis of 5-hydroxy-2-nitrobenzoic acid followed by the reduction of the nitro group to yield the final product.
Data Presentation
The following table summarizes the quantitative data associated with the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Conditions | Typical Yield |
| 1 | Nucleophilic Aromatic Substitution | 5-Chloro-2-nitrobenzoic acid | Potassium Hydroxide (B78521) (KOH), Ethanol (B145695) | Dimethyl sulfoxide (B87167) (DMSO) | Stir at 25°C for 2h, then 28°C for 8h | ~56% |
| 1 (Alternative) | Hydrolysis | 5-Chloro-2-nitrobenzoic acid | 15% aq. Sodium Hydroxide (NaOH) | Water | Reflux for 72h | ~96.5%[1] |
| 2 | Reduction of Nitro Group | 5-Hydroxy-2-nitrobenzoic acid | Sodium Dithionite (B78146) (Na₂S₂O₄) | Water/Ammonium (B1175870) Hydroxide | Heating | High |
| 2 (Alternative) | Catalytic Hydrogenation | 5-Hydroxy-2-nitrobenzoic acid | Palladium on Carbon (Pd/C) | Aqueous solution with base | H₂ gas, elevated temperature and pressure | High |
Experimental Protocols
Step 1: Synthesis of 5-Hydroxy-2-nitrobenzoic Acid
This intermediate can be prepared from 5-chloro-2-nitrobenzoic acid via nucleophilic aromatic substitution.
Materials:
-
5-Chloro-2-nitrobenzoic acid
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (anhydrous)
-
Dimethyl sulfoxide (DMSO) or Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Sodium chloride (NaCl)
-
Potassium bicarbonate (KHCO₃)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure (Method A: KOH in DMSO/Ethanol):
-
In a round-bottom flask, dissolve 100 g of 5-chloro-2-nitrobenzoic acid in 800 ml of dimethylsulfoxide.
-
With cooling, slowly add 112 g of powdered potassium hydroxide.
-
Add 170 ml of anhydrous ethanol to the mixture.
-
Stir the mixture for 2 hours at 25°C, followed by 8 hours at 28°C.
-
After the reaction, cool the mixture and add 3.5 liters of water.
-
Acidify the mixture with hydrochloric acid and add 1 kg of sodium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water and then dry over anhydrous sodium sulfate.
-
To the dried ethyl acetate solution, add a solution of 50 g of potassium bicarbonate in 500 ml of water and dilute to 2 liters.
-
Remove the ethyl acetate by passing a stream of nitrogen over the solution.
-
Acidify the remaining aqueous solution and filter to collect the precipitated product. This should yield approximately 56 g of 5-hydroxy-2-nitrobenzoic acid.
Procedure (Method B: Aqueous NaOH):
-
Dissolve 32.00 g (0.159 mol) of 5-chloro-2-nitrobenzoic acid in a 15% aqueous sodium hydroxide solution.[1]
-
Reflux the solution under a nitrogen atmosphere for 72 hours.[1]
-
After completion, cool the reaction mixture and adjust the pH to 1.0 with dilute hydrochloric acid.[1]
-
Extract the product with ethyl acetate.[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to obtain 5-hydroxy-2-nitrobenzoic acid (yield: ~28.05 g, 96.5%).[1]
Step 2: Synthesis of this compound (Reduction of 5-Hydroxy-2-nitrobenzoic Acid)
The nitro group of the intermediate is reduced to an amine to yield the final product. Sodium dithionite is an effective reducing agent for this transformation.
Materials:
-
5-Hydroxy-2-nitrobenzoic acid
-
Sodium dithionite (Na₂S₂O₄)
-
Ammonium hydroxide solution (15 M)
-
Glacial acetic acid
-
Hydrochloric acid (3 M)
-
Decolorizing carbon (activated charcoal)
Equipment:
-
Conical flask or round-bottom flask
-
Hot plate or steam bath
-
Filtration apparatus
Procedure:
-
In a conical flask, dissolve the crude 5-hydroxy-2-nitrobenzoic acid obtained from Step 1 in water and 15 M ammonium hydroxide solution.
-
In three portions, add sodium dithionite to the solution. The reaction is exothermic and the solution may become hot.
-
After the initial reaction subsides, gently boil the solution for a few minutes and then filter to remove any insoluble impurities.
-
Heat the filtrate on a steam bath for approximately 30 minutes. The product may begin to precipitate.
-
Make the hot solution distinctly acidic with glacial acetic acid and allow it to stand overnight to complete precipitation.
-
Collect the yellow precipitate of this compound by filtration, wash thoroughly with cold water, and dry.
-
For further purification, the crude product can be dissolved in hot 3 M hydrochloric acid, treated with decolorizing carbon, filtered, and then the filtrate is made faintly acidic with concentrated ammonium hydroxide to re-precipitate the purified product.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical synthesis of this compound from 5-chloro-2-nitrobenzoic acid.
Caption: Two-step synthesis of this compound.
Experimental Workflow
This diagram outlines the general workflow for the laboratory synthesis and purification of this compound.
Caption: Experimental workflow for synthesis and purification.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Potassium hydroxide and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin.
-
Sodium dithionite can be flammable and may ignite in the presence of moisture. Handle with care.
-
The reduction reaction with sodium dithionite can be exothermic. Add the reagent in portions to control the reaction rate.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols for In Vitro Assays Involving 5-Hydroxyanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the known in vitro biological activities of 5-hydroxyanthranilic acid (5-HAA), a metabolite of tryptophan. Detailed protocols for key assays are provided to enable researchers to investigate its effects in a laboratory setting. For context, information regarding its closely related isomer, 3-hydroxyanthranilic acid (3-HAA), is also included where relevant, as they are often studied in parallel.
Neurotoxicity and Oxidative Stress Induction
Application Note: this compound has been demonstrated to induce non-apoptotic cell death in primary neuronal cultures.[1][2] This neurotoxic effect is mediated by the generation of oxidative stress, specifically through the production of hydrogen peroxide, and involves the activation of the p38 MAP kinase signaling pathway.[1][2] Interestingly, this cell death mechanism appears to be independent of caspase-3 activation, distinguishing it from classical apoptosis.[1][2] The toxic effects of 5-HAA can be mitigated by the presence of catalase, an enzyme that neutralizes hydrogen peroxide, highlighting the central role of oxidative stress in its mechanism of action.[1][2]
Quantitative Data: Neurotoxicity of Kynurenine Metabolites
| Compound | Cell Type | Exposure Time | Concentration | Observed Effect | Citation |
| This compound (5-HAA) | Cerebellar Granule Neurons | Time-dependent | Concentration-dependent | Increased cell death, p38 activation | [1][2] |
| 3-Hydroxyanthranilic Acid (3-HAA) | Cerebellar Granule Neurons | Time-dependent | Concentration-dependent | Increased cell death | [1][2] |
| 3-Hydroxykynurenine (3HK) | Cerebellar Granule Neurons | Time-dependent | Concentration-dependent | Increased cell death, p38 activation | [1][2] |
Experimental Workflow: 5-HAA Induced Neurotoxicity
Caption: Workflow for assessing 5-HAA neurotoxicity.
Protocol 1: Assessment of Neurotoxicity in Cerebellar Granule Neurons
Objective: To determine the concentration- and time-dependent neurotoxic effects of 5-HAA.
Materials:
-
Primary cerebellar granule neurons (CGCs)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
This compound (5-HAA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed primary CGCs in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-9 days to allow for differentiation.
-
Compound Preparation: Prepare serial dilutions of 5-HAA in culture medium to achieve the desired final concentrations (e.g., 10 µM to 500 µM).
-
Treatment: Replace the culture medium with the 5-HAA-containing medium. Include a vehicle control (medium only).
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals. c. Add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Mix thoroughly by gentle pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the generation of intracellular ROS following 5-HAA treatment using a fluorescent probe.
Materials:
-
Dichlorodihydrofluorescein diacetate (DCF-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cultured cells (e.g., CGCs) in a 96-well black, clear-bottom plate
-
Fluorescence plate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with 5-HAA as described in Protocol 1.
-
Probe Loading: a. After the treatment period, remove the medium and wash the cells gently with warm HBSS. b. Prepare a 10 µM working solution of DCF-DA in HBSS. c. Add the DCF-DA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Data Acquisition: a. Wash the cells twice with warm HBSS to remove excess probe. b. Add 100 µL of HBSS to each well. c. Measure the fluorescence intensity using a plate reader.
-
Analysis: Express ROS levels as the fold change in fluorescence intensity compared to vehicle-treated control cells.
Enzyme Inhibition: 5-Lipoxygenase
Application Note: While 5-HAA itself has not been extensively characterized as a direct enzyme inhibitor, its derivatives have shown potent inhibitory activity against 5-lipoxygenase (5-LOX).[3] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[4] Naturally occurring isodecyl, isoundecyl, and isolauryl esters of this compound, as well as synthetically derived esters, have demonstrated significant 5-LOX inhibitory activity in vitro.[3] This suggests that 5-HAA can serve as a scaffold for the development of novel anti-inflammatory agents targeting the leukotriene pathway.
Quantitative Data: 5-Lipoxygenase Inhibition by 5-HAA Derivatives
| Compound | Source | Activity | Citation |
| BU-4601 A (Isodecyl ester of 5-HAA) | Streptomyces sp. | Potent 5-LOX inhibitor | [3] |
| BU-4601 B (Isoundecyl ester of 5-HAA) | Streptomyces sp. | Potent 5-LOX inhibitor | [3] |
| BU-4601 C (Isolauryl ester of 5-HAA) | Streptomyces sp. | Potent 5-LOX inhibitor | [3] |
| Synthetic Esters of 5-HAA | Chemical Synthesis | Potent 5-LOX inhibitors | [3] |
Protocol 3: 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)
Objective: To screen 5-HAA and its derivatives for their ability to inhibit 5-LOX activity.
Materials:
-
5-Lipoxygenase Inhibitor Screening Kit (commercial kits are available)
-
Recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Fluorescent probe
-
Test compounds (5-HAA and/or derivatives) dissolved in DMSO
-
Zileuton (positive control inhibitor)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents (assay buffer, enzyme, substrate, probe) according to the kit manufacturer's instructions. Keep the enzyme on ice.
-
Reaction Setup: a. To the wells of a 96-well plate, add:
- Assay Buffer
- 5-LOX Enzyme
- 2 µL of test compound solution (or DMSO for vehicle control, Zileuton for positive control). b. Mix gently and incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (arachidonic acid) and the fluorescent probe to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex/Em = 500/536 nm) every 30-60 seconds for 10-20 minutes.
-
Data Analysis: a. Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve. b. Determine the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100 c. Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Anti-Inflammatory and Immunomodulatory Effects
Application Note: The isomer 3-hydroxyanthranilic acid (3-HAA) has demonstrated significant anti-inflammatory and neuroprotective properties. In vitro studies show that 3-HAA can suppress the production of pro-inflammatory cytokines and chemokines (such as TNF-α, IL-6, and IP-10) in glial cells stimulated with inflammatory agents like LPS. A key mechanism for this effect is the potent induction of heme oxygenase-1 (HO-1), a cytoprotective and anti-inflammatory enzyme. This induction is regulated by the Nrf2 transcription factor. Furthermore, 3-HAA can inhibit the activation of dendritic cells, a critical step in initiating T-cell mediated immune responses, by reducing the phosphorylation of JNK and p38 kinases.
Quantitative Data: Anti-inflammatory Effects of 3-Hydroxyanthranilic Acid (3-HAA)
| Assay | Cell Type | Stimulus | 3-HAA Concentration | Observed Effect | Citation |
| Cytokine Production | Human Microglia | LPS | 100 µM | Significant inhibition of TNF-α and IP-10 | |
| Cytokine Production | Human Astrocytes | IL-1β / IFN-γ | 100 µM | Dose-dependent inhibition of IP-10 | |
| Protein Expression | Human Astrocytes | IL-1β / IFN-γ | 100 µM | Strong induction of Heme Oxygenase-1 (HO-1) | |
| Dendritic Cell Activation | Bone Marrow-Derived DCs | LPS | Not specified | Reduced IL-12, IL-6, TNF-α; Reduced maturation markers (CD40, CD80, CD86) |
Signaling Pathway: 3-HAA Anti-inflammatory and Cytoprotective Mechanism
Caption: 3-HAA exerts anti-inflammatory effects via pathway modulation.
Protocol 4: Measurement of Cytokine Production (ELISA)
Objective: To determine the effect of 5-HAA or 3-HAA on the production of pro-inflammatory cytokines in immune cells.
Materials:
-
Human or murine immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or microglial cell lines)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound (5-HAA or 3-HAA)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
24-well or 96-well culture plates
Procedure:
-
Cell Seeding: Plate cells at an appropriate density (e.g., 1 x 10^6 cells/mL for PBMCs) and allow them to adhere or rest overnight.
-
Pre-treatment: Add various concentrations of the test compound to the cells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
ELISA: a. Perform the ELISA for each target cytokine according to the manufacturer's protocol. b. This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Data Acquisition: Read the absorbance on a plate reader at the specified wavelength (usually 450 nm).
-
Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Determine the percentage inhibition of cytokine production compared to the LPS-only control.
References
- 1. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics with 5-Hydroxyanthranilic Acid as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyanthranilic acid is an important metabolic intermediate, notably utilized in the biosynthesis of avenanthramides, a class of phenolic alkaloids with significant antioxidant and anti-inflammatory properties found in oats. The primary enzyme responsible for its conversion is hydroxycinnamoyl-CoA:5-hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) (EC 2.3.1.302). This enzyme belongs to the BAHD family of acyltransferases and catalyzes the transfer of a hydroxycinnamoyl group from a CoA thioester (such as p-coumaroyl-CoA or caffeoyl-CoA) to the amino group of this compound.
Understanding the kinetic properties of HHT is crucial for applications in metabolic engineering to enhance avenanthramide production in crops and for the potential development of inhibitors for research purposes. These application notes provide detailed protocols for the expression, purification, and kinetic analysis of HHT, enabling researchers to investigate its catalytic mechanism and substrate specificity.
Biochemical Pathway: Avenanthramide Biosynthesis
The synthesis of avenanthramides is a key plant defense pathway. This compound serves as the acyl acceptor, which is condensed with various hydroxycinnamoyl-CoAs to form the different avenanthramide variants. The pathway highlights the central role of the HHT enzyme.
Quantitative Data: Kinetic Parameters of HHT
The kinetic parameters of HHT isoforms reveal differences in substrate specificity. The following table summarizes the apparent Km and relative Vmax values for an HHT isoform partially purified from oat seeds. This data is essential for designing kinetic experiments and for understanding the enzyme's catalytic efficiency with different acyl donors.
| Acyl-CoA Donor | Apparent Km (µM) | Relative Vmax (%) |
| Feruloyl-CoA | 12 | 100 |
| p-Coumaroyl-CoA | 160 | 54 |
| Caffeoyl-CoA | 140 | 16 |
| Avenalumoyl-CoA | 21 | 8.9 |
| 4-Hydroxybenzoyl-CoA | 72 | 3.1 |
| Data is for the HHT isoform designated as Peak 1 in the source study. Vmax is relative to the activity with feruloyl-CoA. |
Experimental Protocols
Protocol 1: Recombinant HHT Expression and Purification
This protocol describes the expression of oat HHT (e.g., AsHHT1) in E. coli and its subsequent purification, a necessary step for obtaining active enzyme for kinetic studies.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the HHT gene with a His-tag (e.g., pET vector)
-
LB Broth and Agar (B569324)
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose resin
-
DNase I
Procedure:
-
Transformation: Transform the HHT expression vector into a competent E. coli expression strain. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate for 4-6 hours at 28-30°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Add lysozyme to 1 mg/mL and incubate on ice for 30 minutes. Sonicate the suspension on ice to complete lysis.
-
Clarification: Add DNase I to 5 µg/mL and incubate on ice for 15 minutes. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification:
-
Add the clarified supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA resin.
-
Allow the lysate to bind to the resin by gravity flow or gentle shaking for 1 hour at 4°C.
-
Wash the resin with 10 column volumes of Wash Buffer.
-
Elute the His-tagged HHT protein with 5 column volumes of Elution Buffer.
-
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) using a desalting column or dialysis.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE. Determine the protein concentration using a Bradford assay. Store the purified enzyme at -80°C.
Protocol 2: Spectrophotometric Enzyme Kinetic Assay
This protocol utilizes a continuous spectrophotometric assay to determine the kinetic parameters of HHT. The assay measures the release of Coenzyme A (CoA) from the hydroxycinnamoyl-CoA substrate, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product (TNB²⁻) that absorbs at 412 nm. This method is adapted from protocols for other BAHD acyltransferases.[2][3]
Materials:
-
Purified HHT enzyme
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0
-
This compound (acyl acceptor) stock solution in DMSO or buffer
-
p-Coumaroyl-CoA or Caffeoyl-CoA (acyl donor) stock solution in water
-
DTNB stock solution (10 mM in Assay Buffer)
-
96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare reaction mixtures with a final volume of 200 µL. A typical reaction mixture contains:
-
100 mM Potassium Phosphate buffer, pH 7.0
-
0.2 mM DTNB
-
A fixed, saturating concentration of one substrate (e.g., 500 µM this compound) while varying the concentration of the other (e.g., 5-200 µM p-coumaroyl-CoA).
-
Purified HHT enzyme (e.g., 1-5 µg).
-
-
Initiation: Start the reaction by adding the enzyme to the reaction mixture.
-
Measurement: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 412 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 30°C).
-
Controls:
-
No Enzyme Control: A reaction mixture without the HHT enzyme to measure any non-enzymatic reaction.
-
No Substrate Control: A reaction mixture with enzyme but without one of the substrates to ensure the activity is substrate-dependent.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
Plot the initial velocities against the varying substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Experimental Workflow for HHT Kinetic Analysis
The following diagram outlines the logical flow for a comprehensive kinetic study of the HHT enzyme.
References
- 1. Analysis of the involvement of hydroxyanthranilate hydroxycinnamoyltransferase and caffeoyl-CoA 3-O-methyltransferase in phytoalexin biosynthesis in oat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5-Hydroxyanthranilic Acid Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The study of 5-hydroxyanthranilic acid (5-HAA) metabolism in vivo is a nascent field with limited published research. Direct, validated protocols for animal models are not yet established. The following application notes and protocols are based on established methodologies for the broader kynurenine (B1673888) pathway and the closely related isomer, 3-hydroxyanthranilic acid (3-HAA). They are intended to serve as a comprehensive guide for researchers to develop and validate their own experimental workflows.
Introduction
This compound (5-HAA) is a metabolite of the essential amino acid tryptophan. While the main kynurenine pathway leading to metabolites like kynurenine, 3-hydroxykynurenine, and quinolinic acid is well-studied, the formation and fate of minor metabolites such as 5-HAA are less understood. Emerging in vitro evidence suggests that 5-HAA may possess significant biological activity, including potential neurotoxicity through the induction of oxidative stress.[1] Animal models are therefore critical to elucidating the physiological and pathological roles of 5-HAA metabolism.
This document provides a framework for selecting appropriate animal models and designing experiments to investigate the pharmacokinetics, metabolic fate, and biological effects of 5-HAA.
Recommended Animal Models
Rats and mice are the most suitable and widely used animal models for studying tryptophan metabolism, owing to their well-characterized physiology and the availability of genetic models.
-
Rats (e.g., Sprague-Dawley, Wistar): These models are frequently used for pharmacokinetic and metabolic studies due to their larger size, which facilitates easier blood and tissue collection. Indirect evidence shows that rats possess the enzymatic machinery to hydroxylate anthranilate-related compounds at the 5-position, as 5-hydroxyanthranilamide-O-sulfate has been identified in their urine.[2]
-
Mice (e.g., C57BL/6): Mice are ideal for studies involving genetic manipulation, such as knockout models for enzymes potentially involved in 5-HAA metabolism. They are also suitable for high-throughput screening of compounds that may modulate 5-HAA levels.
Data Presentation
Due to the scarcity of in vivo research, quantitative data for 5-HAA is limited. The following tables summarize the key existing findings and provide a template for organizing future experimental data.
Table 1: Summary of In Vitro Neurotoxicity Data for 5-HAA
| Cell Type | Animal Model Source | 5-HAA Concentration | Exposure Time | Observed Effect | Signaling Pathway Implicated | Reference |
| Cerebellar Granule Neurons | Rat (Newborn) | 50-200 µM | 24 hours | Increased cell death, induction of oxidative stress | p38 Mitogen-Activated Protein Kinase (p38 MAPK) | [1] |
Table 2: Proposed Template for In Vivo Quantitative Analysis of 5-HAA
| Animal Model | Tissue/Biofluid | Treatment Group | Dose/Time Point | 5-HAA Concentration (e.g., ng/g tissue or ng/mL fluid) | Putative Metabolite(s) Concentration |
| Sprague-Dawley Rat | Brain (Cortex) | Vehicle Control | N/A | To be determined | To be determined |
| Sprague-Dawley Rat | Brain (Cortex) | 5-HAA Administered | 50 mg/kg, 1 hr post-dose | To be determined | To be determined |
| Sprague-Dawley Rat | Plasma | Vehicle Control | N/A | To be determined | To be determined |
| Sprague-Dawley Rat | Plasma | 5-HAA Administered | 50 mg/kg, 1 hr post-dose | To be determined | To be determined |
| Sprague-Dawley Rat | Urine | Vehicle Control | 24 hr collection | To be determined | To be determined |
| Sprague-Dawley Rat | Urine | 5-HAA Administered | 24 hr collection | To be determined | To be determined |
Visualizations: Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the putative metabolic context of 5-HAA, a proposed experimental workflow, and a key signaling pathway identified in vitro.
Caption: Putative metabolic pathway of 5-HAA in relation to the main kynurenine pathway.
Caption: Proposed experimental workflow for in vivo studies of 5-HAA metabolism.
Caption: In vitro signaling pathway of 5-HAA-induced neurotoxicity.[1]
Experimental Protocols
Protocol 1: Pharmacokinetic and Tissue Distribution Study of 5-HAA in Rats
Objective: To determine the absorption, distribution, and elimination profile of exogenously administered 5-HAA.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (analytical grade)
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 10% Solutol HS 15, or as determined by solubility testing)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection (intraperitoneal, i.p., or oral gavage, p.o.)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge, liquid nitrogen, -80°C freezer
-
Surgical tools for tissue dissection
Procedure:
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare a sterile solution of 5-HAA in the chosen vehicle at a concentration suitable for the desired dose (e.g., 10 mg/mL for a 50 mg/kg dose in a 5 mL/kg injection volume).
-
Animal Dosing:
-
Fast animals overnight (with access to water) before dosing.
-
Weigh each animal and calculate the exact volume of dosing solution to administer.
-
Administer 5-HAA via the desired route (i.p. injection is recommended for initial studies to bypass first-pass metabolism). Include a vehicle-only control group.
-
-
Sample Collection:
-
Blood: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at multiple time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose). Place blood into EDTA tubes, keep on ice.
-
Tissue (Terminal Procedure): At the final time point (or in separate cohorts for each time point), anesthetize the animals deeply. Perform cardiac puncture for a terminal blood draw. Perfuse transcardially with ice-cold saline to remove blood from tissues. Dissect brain, liver, and kidneys. Immediately flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Plasma Preparation: Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
Objective: To extract 5-HAA and its potential metabolites from plasma and tissue homogenates for quantitative analysis.
Materials:
-
Frozen plasma and tissue samples
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled 5-HAA, if available, or a structurally similar compound like 3,4-dihydroxybenzoic acid).
-
Homogenizer (for tissues)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation Solution: Acetonitrile with 1% formic acid.
-
Microcentrifuge tubes
-
Vortex mixer and microcentrifuge
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of frozen tissue (e.g., 100 mg).
-
Add 4 volumes of ice-cold PBS (e.g., 400 µL).
-
Homogenize thoroughly on ice until no visible tissue fragments remain. Keep homogenate on ice.
-
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma or tissue homogenate into a clean microcentrifuge tube.
-
Add 10 µL of IS solution and vortex briefly.
-
Add 200 µL of ice-cold Precipitation Solution (Acetonitrile with 1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to a new tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.
-
The sample is now ready for LC-MS/MS injection.
-
Protocol 3: Proposed LC-MS/MS Method for 5-HAA Quantification
Objective: To develop a sensitive and specific method for quantifying 5-HAA. Note: This is a starting point and requires optimization and validation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (To be Optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (Q1) for 5-HAA, which will be its protonated molecular weight [M+H]⁺.
-
Perform fragmentation (collision-induced dissociation) to identify stable and abundant product ions (Q3).
-
Optimize collision energy for each transition.
-
Example MRM Transitions (Hypothetical):
-
5-HAA: Q1 (m/z) -> Q3 (m/z)
-
Internal Standard: Q1 (m/z) -> Q3 (m/z)
-
-
-
Data Analysis: Quantify by creating a standard curve of peak area ratios (Analyte/IS) versus concentration. The curve should be prepared in the same matrix (e.g., blank plasma) as the samples.
References
Application Notes and Protocols for the Use of 5-Hydroxyanthranilic Acid in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nanotechnology continues to burgeon, with significant interest in "green" synthesis methods for nanoparticles that are environmentally benign and cost-effective. Plant-derived compounds, particularly phenolic acids, have emerged as promising candidates for these processes, acting as both reducing and capping agents.[1] 5-Hydroxyanthranilic acid, a metabolite of tryptophan, possesses a chemical structure analogous to other phenolic acids that have been successfully employed in nanoparticle synthesis. Its inherent antioxidant properties suggest its potential as an effective reducing and stabilizing agent for the formation of metallic nanoparticles.
These application notes provide a comprehensive overview of the prospective use of this compound in the synthesis of nanoparticles, including proposed protocols and potential applications, particularly in the biomedical field. While direct literature on this specific application is nascent, the following sections are based on established principles of green nanoparticle synthesis using analogous phenolic compounds.
Potential Applications
Nanoparticles synthesized using this compound are anticipated to have a range of applications in drug delivery, bioimaging, and as therapeutic agents, owing to the biocompatibility of the capping agent. Potential applications include:
-
Antimicrobial Agents: Silver and other metallic nanoparticles are known for their antimicrobial properties.[2] Those capped with this compound could offer enhanced efficacy and reduced toxicity.
-
Drug Delivery Vehicles: The surface chemistry imparted by this compound could be leveraged for the attachment of therapeutic molecules, enabling targeted drug delivery.
-
Anticancer Therapeutics: The inherent properties of some metallic nanoparticles, combined with the biological activity of the capping agent, may result in synergistic anticancer effects.[3]
-
Biosensors: The unique optical and electronic properties of metallic nanoparticles can be harnessed for the development of sensitive and selective biosensors.[2]
Proposed Experimental Protocols
The following are proposed protocols for the synthesis of silver (Ag) and gold (Au) nanoparticles using this compound as a reducing and capping agent. These protocols are based on established methods for other phenolic acids and should be optimized for specific experimental conditions.
Protocol 1: Synthesis of Silver Nanoparticles (AgNPs)
-
Preparation of Reagents:
-
Prepare a 1 mM solution of silver nitrate (B79036) (AgNO₃) in deionized water.
-
Prepare a 5 mM solution of this compound in a suitable solvent (e.g., ethanol (B145695) or a water/ethanol mixture) to ensure solubility.
-
Prepare a 0.1 M solution of sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
-
Synthesis Procedure:
-
In a clean Erlenmeyer flask, add 50 mL of the 1 mM AgNO₃ solution.
-
Heat the solution to 80-90°C with continuous stirring.
-
To this heated solution, add 10 mL of the 5 mM this compound solution dropwise.
-
Adjust the pH of the reaction mixture to alkaline conditions (pH 8-10) using the 0.1 M NaOH solution, as alkaline conditions can facilitate the reduction process.[4]
-
Continue stirring the solution at 80-90°C for 1-2 hours, or until a color change is observed (typically to a yellowish-brown or reddish-brown), indicating the formation of AgNPs.
-
Allow the solution to cool to room temperature.
-
-
Purification of AgNPs:
-
Centrifuge the synthesized AgNP solution at 10,000 rpm for 20 minutes to pellet the nanoparticles.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove any unreacted reagents.
-
After the final wash, resuspend the AgNPs in deionized water or a buffer of choice for storage and further characterization.
-
Protocol 2: Synthesis of Gold Nanoparticles (AuNPs)
-
Preparation of Reagents:
-
Prepare a 1 mM solution of chloroauric acid (HAuCl₄) in deionized water.
-
Prepare a 5 mM solution of this compound in a suitable solvent.
-
-
Synthesis Procedure:
-
In a clean Erlenmeyer flask, add 50 mL of the 1 mM HAuCl₄ solution.
-
Bring the solution to a boil with vigorous stirring.
-
To the boiling solution, rapidly inject 5 mL of the 5 mM this compound solution.
-
Continue boiling and stirring for 15-30 minutes. A color change from pale yellow to ruby red indicates the formation of AuNPs.
-
Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
-
Purification of AuNPs:
-
Follow the same purification steps as described for AgNPs (Protocol 1, step 3).
-
Data Presentation: Expected Characterization of Nanoparticles
The successful synthesis of nanoparticles using this compound would be confirmed through various characterization techniques. The expected results are summarized in the table below.
| Characterization Technique | Parameter Measured | Expected Outcome for Nanoparticles |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) | A distinct peak around 400-450 nm for AgNPs and 520-550 nm for AuNPs. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Size Distribution | Monodispersed nanoparticles with a narrow size distribution, typically in the range of 10-100 nm. |
| Zeta Potential Analysis | Surface Charge | A negative zeta potential, indicating stability of the nanoparticle suspension due to electrostatic repulsion. |
| Transmission Electron Microscopy (TEM) | Morphology, Size, and Crystallinity | Spherical or near-spherical nanoparticles with sizes consistent with DLS measurements. Crystalline nature can be confirmed by selected area electron diffraction (SAED). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Peaks corresponding to the functional groups of this compound (e.g., -OH, -NH₂, -COOH), confirming its role as a capping agent. |
| X-ray Diffraction (XRD) | Crystalline Structure | Diffraction peaks corresponding to the face-centered cubic (fcc) lattice of metallic silver or gold. |
Visualizations
Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of nanoparticles.
Proposed Mechanism of Nanoparticle Formation
Caption: Proposed mechanism of nanoparticle synthesis by this compound.
References
- 1. Metal nanoparticles synthesis through natural phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biogenic Nanoparticles: Synthesis, Characterisation and Applications [mdpi.com]
- 3. Applications of Green Synthesized Metal Nanoparticles — a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Hydroxyanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-hydroxyanthranilic acid synthesis. The primary focus is on the common synthetic route involving the catalytic reduction of 3-hydroxy-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A1: Low yields in the synthesis of this compound via the reduction of 3-hydroxy-4-nitrobenzoic acid can stem from several factors:
-
Catalyst Inactivity or Poisoning: The catalyst is crucial for the hydrogenation of the nitro group. Its activity can be compromised by impurities in the starting material or solvent. Sulfur-containing compounds are a common poison for many noble metal catalysts.
-
Suboptimal Reaction Conditions: Temperature and hydrogen pressure play a significant role. Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation of the product. Similarly, inadequate hydrogen pressure will result in a sluggish or incomplete reduction.
-
Poor Quality of Starting Material: Impurities in the 3-hydroxy-4-nitrobenzoic acid can interfere with the catalytic process and introduce contaminants into the final product.
-
Inefficient Agitation: In a heterogeneous catalytic system, efficient mixing is essential to ensure proper contact between the substrate, catalyst, and hydrogen gas.
Q2: I am observing the formation of side products. What are the common impurities and how can I minimize them?
A2: The formation of byproducts is a common challenge. Key impurities can include:
-
Incompletely Reduced Intermediates: Nitroso and hydroxylamine (B1172632) intermediates can be present if the reduction is not driven to completion.
-
Azo and Azoxy Compounds: These can form through the condensation of reaction intermediates.
-
Decarboxylation Products: Under harsh conditions, the carboxylic acid group may be lost.
To minimize these impurities, consider the following:
-
Optimize Reaction Conditions: Higher hydrogen pressure and efficient stirring can help ensure the complete reduction to the desired amine.
-
Catalyst Selection: The choice of catalyst can influence selectivity.
-
Control of Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, avoiding over-reduction or side reactions.
Q3: How can I effectively purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The key is selecting an appropriate solvent system.
-
Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds with acidic and basic functionalities like this compound, aqueous solutions with adjusted pH or polar organic solvents are often suitable. Water is a potential solvent for the recrystallization of benzoic acid derivatives.[1] Solvent mixtures, such as ethanol (B145695)/water, can also be effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any remaining impurities.
-
Data Presentation: Optimizing Reaction Conditions
While specific comparative data for the synthesis of this compound is not extensively published, the following tables provide a general guide based on the catalytic reduction of similar nitroaromatic compounds. These parameters can serve as a starting point for optimization.
Table 1: Effect of Catalyst on Nitroarene Reduction
| Catalyst | Typical Loading (wt%) | General Activity | Selectivity Notes |
| Palladium on Carbon (Pd/C) | 5 - 10 | High | Generally good selectivity for the amino group. Can be sensitive to sulfur poisoning. |
| Platinum on Carbon (Pt/C) | 5 - 10 | Very High | Can sometimes lead to over-reduction of the aromatic ring under harsh conditions. |
| Raney Nickel (Raney Ni) | 10 - 20 | High | A cost-effective alternative, but may require higher temperatures and pressures. It is also sulfur-tolerant. |
| Rhodium on Carbon (Rh/C) | 1 - 5 | High | Effective, but generally more expensive.[2] |
Table 2: General Influence of Reaction Parameters on Catalytic Hydrogenation
| Parameter | Range | Effect on Yield and Purity |
| Temperature (°C) | 25 - 100 | Increasing temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and product degradation. |
| Hydrogen Pressure (psi) | 50 - 500 | Higher pressure typically increases the rate of reduction and helps to ensure complete conversion of the nitro group, minimizing intermediates. |
| Solvent | Alcohols, Esters, Water | The choice of solvent can affect the solubility of the starting material and product, as well as the activity of the catalyst. Protic solvents like ethanol or methanol (B129727) are common. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound by catalytic hydrogenation of 3-hydroxy-4-nitrobenzoic acid. Note: This is a template and should be optimized for your specific laboratory conditions and equipment.
Materials:
-
3-hydroxy-4-nitrobenzoic acid
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas
-
Nitrogen gas (for inerting)
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reactor Setup:
-
Ensure the hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Place a magnetic stir bar in the reactor vessel.
-
-
Charging the Reactor:
-
In the reactor vessel, combine 3-hydroxy-4-nitrobenzoic acid and the chosen solvent (e.g., ethanol).
-
Carefully add the Pd/C catalyst. The catalyst is pyrophoric and should be handled with care, preferably under a stream of nitrogen.
-
-
Hydrogenation:
-
Seal the reactor and purge the system with nitrogen gas several times to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Begin stirring and heat the reaction mixture to the target temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the catalyst pad with a small amount of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
-
Isolation and Purification:
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: 5-Hydroxyanthranilic Acid Detection in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxyanthranilic acid (5-HAA) detection by mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Detection and Sensitivity Issues
Q1.1: I am not seeing a peak for this compound (5-HAA). What are the common causes?
A1.1: Several factors could lead to a complete lack of signal for 5-HAA. A systematic check of your LC-MS system is recommended. Common issues include:
-
Incorrect Mass Spectrometry Settings: Ensure you are using the correct precursor and product ion m/z values for your multiple reaction monitoring (MRM) transitions. Also, confirm that the instrument is in the correct ionization mode (positive ion mode is generally preferred for 5-HAA).
-
Sample Degradation: 5-HAA can be sensitive to light and oxidation. Ensure samples are handled appropriately and stored at low temperatures (e.g., -80°C) away from light.
-
Improper Sample Preparation: Inefficient extraction or significant loss of the analyte during sample cleanup can result in concentrations below the limit of detection.
-
LC System Problems: Check for leaks, ensure the column is properly installed, and verify that the mobile phase composition is correct.
Q1.2: My signal for 5-HAA is very low. How can I improve the sensitivity?
A1.2: Low sensitivity is a frequent challenge. Consider the following to boost your signal:
-
Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the ionization of 5-HAA.
-
Sample Concentration: If possible, concentrate your sample before injection. This can be achieved through solvent evaporation and reconstitution in a smaller volume of mobile phase.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak shape distortion.
-
Use a More Sensitive Instrument: If available, a mass spectrometer with higher sensitivity may be necessary for detecting very low concentrations of 5-HAA.
2. Chromatographic and Peak Shape Problems
Q2.1: I am observing peak tailing for my 5-HAA peak. What can I do to improve the peak shape?
A2.1: Peak tailing for acidic compounds like 5-HAA is often due to interactions with the stationary phase or other components of the LC system. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (typically pH 2-3) to keep the carboxylic acid group of 5-HAA protonated. The addition of a small amount of formic acid (0.1%) to both mobile phase A and B is common practice.
-
Column Choice: If tailing persists, consider a different C18 column from another manufacturer, as the silica (B1680970) properties can vary. Alternatively, a column with a different stationary phase might be beneficial.
-
System Contamination: Contamination in the LC system can lead to peak tailing. Flush the system thoroughly to remove any potential contaminants.
Q2.2: My retention time for 5-HAA is shifting between injections. What is causing this?
A2.2: Retention time shifts can compromise data quality. The following are common culprits:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phases are prepared fresh and accurately. If using a gradient, make sure the pump is delivering a consistent and reproducible gradient.
-
Column Equilibration: The column may not be fully equilibrated between injections. Increase the equilibration time in your LC method.
-
Column Temperature Fluctuations: Use a column oven to maintain a stable column temperature.
3. Matrix Effects and Interference
Q3.1: How can I determine if my 5-HAA signal is being affected by matrix effects?
A3.1: Matrix effects, such as ion suppression or enhancement, can significantly impact quantitation. To assess matrix effects, you can perform a post-extraction spike experiment:
-
Analyze a blank matrix sample (e.g., plasma from a subject not exposed to 5-HAA).
-
Spike a known amount of 5-HAA standard into the blank matrix after the extraction process.
-
Compare the peak area of the post-extraction spike to the peak area of a pure standard of the same concentration prepared in the mobile phase.
-
A significant difference in peak areas indicates the presence of matrix effects.
Q3.2: What are the best strategies to minimize matrix effects for 5-HAA analysis?
A3.2: If matrix effects are present, consider these strategies:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. Protein precipitation is a common first step, but may not be sufficient for complex matrices.[1]
-
Chromatographic Separation: Optimize your LC method to chromatographically separate 5-HAA from co-eluting matrix components that may be causing ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 5-HAA-d3) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
4. Isomer Differentiation
Q4.1: I am concerned about interference from isomers of 5-HAA, such as 3-hydroxyanthranilic acid (3-HAA) and 4-hydroxyanthranilic acid (4-HAA). How can I ensure I am detecting the correct isomer?
A4.1: Differentiating isomers is a critical aspect of 5-HAA analysis.
-
Chromatographic Resolution: The primary method for separating isomers is through liquid chromatography. Develop a robust LC method with sufficient resolution to separate 5-HAA from its isomers. This may require testing different columns and mobile phase gradients.
-
Fragmentation Analysis: While isomers have the same precursor ion mass, their fragmentation patterns in MS/MS may differ slightly. If you can identify unique product ions for 5-HAA, you can use these for specific detection. However, chromatographic separation is generally more reliable for baseline resolution of isomers.
Quantitative Data Summary
The following tables provide a summary of typical mass spectrometry parameters and a sample preparation protocol for the analysis of hydroxyanthranilic acid isomers. These can be used as a starting point for method development for 5-HAA.
Table 1: Proposed Mass Spectrometry Parameters for this compound (5-HAA)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Aromatic amines and carboxylic acids often ionize well in positive mode, particularly in an acidic mobile phase. |
| Precursor Ion (Q1) | m/z 154.1 | Corresponds to the [M+H]+ of 5-HAA (C7H7NO3, MW = 153.14 g/mol ). |
| Product Ion 1 (Q3) | m/z 136.1 | Proposed loss of H2O (18 Da) from the precursor ion. |
| Product Ion 2 (Q3) | m/z 108.1 | Proposed loss of H2O and CO (18 + 28 = 46 Da) from the precursor ion. |
| Collision Energy | To be optimized | The optimal collision energy will depend on the instrument and should be determined experimentally by infusing a 5-HAA standard. |
Note: These are proposed transitions and should be confirmed by direct infusion of a 5-HAA standard on your specific mass spectrometer.
Experimental Protocols
Detailed Protocol for Sample Preparation of Plasma/Serum for 5-HAA Analysis
This protocol is adapted from methods used for the analysis of kynurenine (B1673888) pathway metabolites, including 3-hydroxyanthranilic acid.[1]
Materials:
-
Plasma or serum samples
-
Internal standard working solution (e.g., 5-HAA-d3 in methanol)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Nitrogen evaporator (optional)
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to each tube.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or an LC-MS vial insert.
-
Evaporation (Optional): If higher concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: A flowchart for troubleshooting common issues in 5-HAA detection.
Caption: A typical experimental workflow for 5-HAA analysis in biological samples.
Caption: Proposed fragmentation pathway for this compound in positive ESI.
References
how to prevent oxidation of 5-hydroxyanthranilic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 5-hydroxyanthranilic acid in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color (e.g., turning yellow/brown)?
A1: The color change in your this compound solution is a common indicator of oxidation. This compound, containing both a phenol (B47542) and an aromatic amine group, is highly susceptible to auto-oxidation, especially when exposed to oxygen, light, and certain metal ions. This process leads to the formation of colored degradation products. The rate of this oxidation is significantly influenced by the pH of the solution, with higher pH levels accelerating the degradation.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can accelerate the oxidation of this compound in solution:
-
pH: Alkaline conditions (higher pH) dramatically increase the rate of auto-oxidation.[1][2]
-
Oxygen: The presence of dissolved oxygen is a key requirement for the oxidation process.
-
Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of phenolic compounds.
-
Light Exposure: Exposure to UV or even ambient light can promote the formation of free radicals, leading to oxidation.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.
Q3: Can I still use my this compound solution if it has changed color?
A3: It is generally not recommended to use a discolored solution of this compound for experiments where the purity and concentration of the active compound are critical. The color change indicates that a significant portion of the compound has oxidized, which can lead to inaccurate and unreliable experimental results. The oxidized products may also have different biological activities or interfere with analytical measurements.
Troubleshooting Guide: Preventing Oxidation
This guide provides a systematic approach to troubleshooting and preventing the oxidation of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution rapidly turns yellow/brown upon preparation. | High pH of the solvent. | Prepare solutions in a slightly acidic buffer (pH 3-6). Avoid alkaline conditions. |
| Presence of dissolved oxygen. | Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) before and during solution preparation. | |
| Contamination with metal ions. | Use high-purity, metal-free solvents and reagents. Add a chelating agent like EDTA to the solution. | |
| Solution discolors over a short period of storage. | Improper storage conditions. | Store solutions in amber vials to protect from light, at low temperatures (-20°C or -80°C), and under an inert atmosphere. |
| Inadequate antioxidant protection. | Add antioxidants such as ascorbic acid or catalase to the solution during preparation. | |
| Inconsistent results in biological assays. | Degradation of this compound. | Prepare fresh solutions before each experiment and monitor their stability using analytical techniques like HPLC or UV-Vis spectrophotometry. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
High-purity, deionized water (Milli-Q or equivalent)
-
Ascorbic acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Hydrochloric acid (HCl) or a suitable buffer (e.g., citrate (B86180) buffer)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Solvent Degassing: Place the required volume of high-purity water in a flask and sparge with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
pH Adjustment: Adjust the pH of the degassed water to approximately 4-5 using a dilute HCl solution or a suitable buffer.
-
Addition of Stabilizers:
-
Dissolving this compound: Weigh the required amount of this compound powder and dissolve it in the prepared, stabilized solvent to achieve the desired final concentration (e.g., 10 mM). Gently sonicate if necessary to aid dissolution.
-
Inert Atmosphere Blanketing: While preparing the solution, maintain a gentle stream of inert gas over the surface of the liquid to prevent oxygen from re-dissolving.
-
Storage: Aliquot the solution into amber glass vials, flush the headspace with inert gas before sealing, and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Monitoring the Stability of this compound by HPLC
This protocol provides a general framework for monitoring the degradation of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (around 320 nm) and also at longer wavelengths (e.g., >400 nm) to detect colored degradation products.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dilute a small aliquot of your this compound solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation:
-
The peak corresponding to this compound should have a consistent retention time.
-
The appearance of new peaks, particularly those with different retention times and absorbance at longer wavelengths, indicates the formation of degradation products.
-
A decrease in the peak area of this compound over time signifies its degradation.
-
Quantitative Data Summary
| Stabilizer | Recommended Concentration | Mechanism of Action | Reference |
| Ascorbic Acid | 0.1% (w/v) | Acts as a potent antioxidant, scavenging free radicals. | [3] |
| EDTA | 10 mM or 750 mg/L | Chelates metal ions that catalyze oxidation reactions. | [3][4] |
| Catalase | Enzyme-specific activity | Decomposes hydrogen peroxide, a byproduct of oxidation. | [5] |
Visual Guides
Caption: Factors influencing the oxidation of this compound and corresponding prevention strategies.
Caption: Workflow for preparing a stabilized solution of this compound.
Caption: A logical troubleshooting guide for preventing the discoloration of this compound solutions.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 5-Hydroxyanthranilic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of 5-hydroxyanthranilic acid isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Co-eluting Peaks | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For acidic compounds like hydroxyanthranilic acid isomers, a lower pH (e.g., 2.5-3.5) can improve separation by suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups.[1] |
| Incorrect mobile phase composition. | Optimize the organic modifier (e.g., methanol (B129727) or acetonitrile) concentration. A gradient elution may be necessary for complex samples.[2] | |
| Unsuitable stationary phase. | Consider a different column chemistry. While C18 columns are common, for positional isomers, a phenyl-based or mixed-mode (e.g., SCX/C18) stationary phase might offer better selectivity.[3] | |
| Peak Tailing | Secondary interactions with residual silanols on the silica-based column. | Operate at a lower pH (around 2.5-3) to suppress silanol (B1196071) ionization. Use a highly deactivated, end-capped column.[4] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Interfering compounds in the sample matrix. | Implement a sample clean-up procedure, such as solid-phase extraction (SPE). | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature. | |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve. | |
| High Backpressure | Blockage in the system (e.g., clogged frit, tubing, or guard column). | Systematically check and clean or replace components, starting from the detector and moving backward. Reverse flushing the column (if recommended by the manufacturer) can sometimes dislodge particulates.[5] |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic modifier concentration. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use high-purity solvents and freshly prepared mobile phase. Run blank injections to identify the source of contamination. |
| Carryover from previous injections. | Implement a robust needle wash protocol and ensure the injection port is clean. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase selection when separating this compound isomers?
A1: A good starting point for reversed-phase HPLC is a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. For these acidic isomers, an acidic mobile phase is recommended. For instance, a mobile phase of methanol and a 10 mM sodium dihydrogen phosphate (B84403) buffer adjusted to a pH of 2.8 has been shown to be effective for separating similar compounds.[1] Another starting point could be an aqueous phosphate buffer (pH 4.85) with methanol.[3][6]
Q2: How does pH affect the separation of this compound isomers?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of the acidic (carboxylic acid and phenolic hydroxyl) and basic (amino) functional groups of the isomers.[4] Controlling the pH can alter the hydrophobicity and retention of each isomer differently, thereby affecting the selectivity of the separation. A pH around 2.5 to 3.5 is often a good starting point to suppress the ionization of the acidic groups, leading to better retention and peak shape on a reversed-phase column.
Q3: Which HPLC column is most suitable for this separation?
A3: A standard C18 column is a common first choice for the separation of these isomers.[7] However, due to the subtle structural differences between positional isomers, achieving baseline separation can be challenging. For enhanced selectivity, consider using a column with a different stationary phase, such as a phenyl column, which can provide alternative interactions, or a mixed-mode column (e.g., SCX/C18) that combines reversed-phase and ion-exchange mechanisms.[3]
Q4: My peaks are tailing. What are the most likely causes and how can I fix it?
A4: Peak tailing for acidic analytes like this compound isomers is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[4] To mitigate this, you can:
-
Lower the mobile phase pH: An acidic mobile phase (pH 2.5-3.0) will suppress the ionization of the silanol groups, reducing these unwanted interactions.[4]
-
Use an end-capped column: These columns have fewer accessible silanol groups, leading to more symmetrical peaks.
-
Check for column overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q5: My retention times are drifting. What should I check first?
A5: The most common cause of drifting retention times is a change in the mobile phase composition.[8] Ensure your mobile phase is prepared consistently, including the buffer concentration and final pH. Also, confirm that your column is properly equilibrated with the mobile phase before starting your analytical run. Temperature fluctuations can also cause shifts, so using a column oven is highly recommended for reproducible results.
Experimental Protocol: Separation of Hydroxyanthranilic Acid Isomers
This protocol provides a general framework for the HPLC separation of this compound isomers, based on methods for structurally similar compounds.[1][3][7]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Sodium dihydrogen phosphate and phosphoric acid (or other suitable buffer components)
-
Standards of this compound isomers
2. Mobile Phase Preparation (Example):
-
Aqueous Component: Prepare a 10 mM sodium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Modifier: HPLC-grade methanol.
-
Mobile Phase: A mixture of the aqueous component and methanol (e.g., 73:27 v/v).[1] The optimal ratio should be determined experimentally. Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm[3][6] or based on the UV absorbance maxima of the specific isomers.
4. Sample Preparation:
-
Dissolve the this compound isomer standards in the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions.
-
Record the chromatograms and determine the retention times and resolution for each isomer.
6. Optimization:
-
If separation is not optimal, adjust the mobile phase composition (e.g., the percentage of organic modifier) or the pH.
-
A gradient elution may be necessary if the isomers have significantly different retention times.
Data Presentation
The following tables provide representative data for the separation of closely related aminophenol isomers, which can serve as an expected trend for this compound isomers under similar conditions.
Table 1: Representative Retention Times of Aminophenol Isomers
| Isomer | Retention Time (min) |
| o-Aminophenol | 5.2 |
| m-Aminophenol | 6.8 |
| p-Aminophenol | 8.5 |
| Conditions: Mixed-mode SCX/C18 column, aqueous phosphate buffer (pH 4.85):methanol = 85:15 (v/v), 1 mL/min flow rate.[3][6] |
Table 2: Influence of Mobile Phase pH on Retention Factor (k')
| Compound Type | pH 3 | pH 5 | pH 7 |
| Acidic Compound | High k' | Medium k' | Low k' |
| Basic Compound | Low k' | Medium k' | High k' |
| Neutral Compound | Stable k' | Stable k' | Stable k' |
| General trend observed on a C18 column. |
Visualizations
Caption: Experimental workflow for HPLC method development.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. nacalai.com [nacalai.com]
- 3. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 5-Hydroxyanthranilic Acid Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxyanthranilic acid (5-HAA) quantification assays.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Sample Preparation and Stability
Question 1: My 5-HAA recovery is low and inconsistent. What could be the cause?
Answer: Low and inconsistent recovery of 5-HAA is often due to its susceptibility to oxidation. The hydroxyl and amino groups on the aromatic ring make it prone to degradation.
Troubleshooting Steps:
-
Minimize Exposure to Light and Oxygen: 5-HAA is light-sensitive and can auto-oxidize. Prepare samples under low light conditions and consider working in an inert atmosphere (e.g., under nitrogen or argon) if possible.
-
Use of Antioxidants: The addition of antioxidants to your sample collection tubes and during extraction is highly recommended. Common choices include:
-
Ascorbic acid (Vitamin C)
-
Ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation.
-
Butylated hydroxytoluene (BHT)
-
-
Control pH: 5-HAA is more stable at acidic pH. Maintain a pH below 4 during sample preparation and storage.
-
Temperature Control: Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic and chemical degradation. For long-term storage, samples should be kept at -80°C. Stock solutions of 5-HAA are typically stable for up to 6 months when stored at -80°C.[1]
-
Rapid Processing: Process biological samples (plasma, serum, tissue homogenates) as quickly as possible after collection. Delays can lead to significant analyte loss. Studies on related metabolites have shown degradation in as little as 24 hours at room temperature.[2]
Question 2: What is the best way to extract 5-HAA from biological matrices like plasma or serum?
Answer: Protein precipitation is a common and effective method for extracting 5-HAA and other kynurenine (B1673888) pathway metabolites from plasma or serum.[3][4]
Detailed Protocol: Protein Precipitation
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifugation: Centrifuge the blood sample to separate plasma or allow it to clot to obtain serum.
-
Precipitation: To 100 µL of plasma or serum, add 200-400 µL of a cold protein precipitating agent. Common choices include:
-
Trichloroacetic acid (TCA)
-
Perchloric acid (PCA)
-
Acetonitrile (ACN)
-
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the 5-HAA, and transfer it to a clean tube for analysis.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase.
Chromatography (HPLC/UHPLC)
Question 3: I'm observing significant peak tailing for my 5-HAA analyte. How can I improve the peak shape?
Answer: Peak tailing for 5-HAA is a common issue and can be caused by several factors, including secondary interactions with the stationary phase, issues with the mobile phase, or column contamination.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of 5-HAA is pH-dependent. Operating at a pH that is at least 2 units away from the pKa of the analyte can improve peak shape. For 5-HAA, which is an amino acid derivative, a lower pH (e.g., 2.5-3.5) is often beneficial to suppress the ionization of silanol (B1196071) groups on the column and ensure the analyte is in a single ionic form.
-
Column Choice: Consider using a column with end-capping to minimize interactions with residual silanols. Phenyl-hexyl or C18 columns are commonly used for kynurenine pathway metabolites.
-
Guard Column: Use a guard column to protect your analytical column from contaminants in the sample matrix that can cause active sites and lead to peak tailing.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
Question 4: My retention time for 5-HAA is drifting between injections. What should I check?
Answer: Retention time drift can be caused by a number of factors related to the HPLC system and mobile phase.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Detection (UV and Mass Spectrometry)
Question 5: What are the optimal UV detection wavelengths for 5-HAA?
Answer: this compound has a UV absorbance maximum that can be utilized for detection. While a full UV scan of a standard is recommended to determine the optimal wavelength for your specific mobile phase, a common wavelength for related hydroxyanthranilic acids is around 316 nm for excitation and 420 nm for emission in fluorescence detection. For UV-Vis, wavelengths in the range of 230-260 nm and around 320 nm are often used for kynurenine pathway metabolites.
Question 6: I am experiencing signal suppression/enhancement (matrix effects) in my LC-MS/MS analysis of 5-HAA. How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples, where co-eluting endogenous compounds can interfere with the ionization of the analyte of interest.
Mitigation Strategies:
-
Improved Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to chromatographically separate 5-HAA from the interfering compounds. This may involve adjusting the gradient, changing the column, or modifying the mobile phase.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., ¹³C₆-5-HAA or D₃-5-HAA) will co-elute with the analyte and experience the same matrix effects, thus providing a reliable means for accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Quantitative Data Summary
Table 1: Stability of Kynurenine Pathway Metabolites in Serum
| Metabolite | Storage Condition | Degradation |
| 3-Hydroxykynurenine | 24 hours at Room Temperature | Up to 76.28% |
| 3-Hydroxykynurenine | Freeze-Thaw Cycles | ~30% loss |
| Tryptophan | 24 hours in Autosampler | <20% |
| Tryptophan | Freeze-Thaw Cycles | <20% |
Data adapted from a study on kynurenine pathway metabolites, highlighting the instability of hydroxylated kynurenines.[2]
Experimental Protocols
Protocol 1: General HPLC-UV Method for Kynurenine Pathway Metabolites
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: 25 mM Sodium/Acetic Acid Buffer (pH 5.5) : Methanol (90:10 v/v)
-
Detection: Fluorescence, λex=316 nm, λem=420 nm
-
Application: This method was successfully used for the quantification of anthranilic acid and 3-hydroxyanthranilic acid in rat brain dialysate.
Protocol 2: UHPLC-MS/MS Method for Kynurenine Pathway Metabolites in Serum
-
Sample Preparation: Protein precipitation with trichloroacetic acid.
-
Column: Reversed-phase UHPLC column.
-
Mobile Phase: Gradient elution with a mixture of water and methanol containing 0.1% formic acid.
-
Detection: Tandem mass spectrometry in scheduled Multiple Reaction Monitoring (MRM) mode.
-
Application: This method was developed for the targeted quantification of biologically important kynurenine pathway substrates and metabolites in serum and peritoneal fluid from gastric cancer patients.[2]
Visualizations
Caption: Experimental workflow for 5-HAA quantification.
Caption: Troubleshooting logic for peak tailing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous determination of tryptophan, kynurenine, kynurenic acid, xanthurenic acid and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
increasing the stability of 5-hydroxyanthranilic acid for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the stability of 5-hydroxyanthranilic acid (5-HAA) for long-term storage. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by factors such as exposure to light, heat, oxygen, and inappropriate pH levels.[1] As an aminophenol derivative, it is susceptible to oxidation, which can be accelerated by these environmental conditions.
Q2: What are the ideal short-term and long-term storage conditions for solid this compound?
A2: For solid this compound, it is recommended to store it in a tightly sealed container in a dry, well-ventilated, and dark place.[2][3][4] For long-term stability, storing the compound at reduced temperatures is advisable. The table below summarizes recommended storage conditions.
Q3: I have prepared a stock solution of this compound. How should I store it and for how long is it stable?
A3: Stock solutions of this compound should be stored at low temperatures. For instance, storage at -80°C can preserve the solution for up to 6 months, while storage at -20°C is suitable for up to 1 month.[5] It is crucial to minimize freeze-thaw cycles.
Q4: Are there any visible signs of degradation for this compound?
A4: Yes, a common sign of degradation for aminophenol compounds is a change in color. If your white to off-white this compound powder darkens to a grey-brown or brown color, it may indicate oxidation and degradation.[6]
Q5: Which analytical techniques are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the degradation of chemical compounds.[7] It allows for the separation and quantification of the parent compound and its degradation products. LC-MS/MS can also be employed for the identification of unknown degradation products.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of Solid 5-HAA | Oxidation due to exposure to air and/or light. | Store the compound in an inert atmosphere (e.g., under argon or nitrogen) and in an amber vial to protect it from light. |
| Precipitation in Stock Solution | Poor solubility or temperature fluctuations. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. Store at a consistent temperature. |
| Inconsistent Experimental Results | Degradation of 5-HAA stock solution. | Prepare fresh stock solutions for critical experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of New Peaks in HPLC | Chemical degradation of 5-HAA. | Characterize the new peaks using techniques like LC-MS/MS to understand the degradation pathway. Implement preventative measures such as adding antioxidants or adjusting the pH of the solution. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to enhance its long-term stability.
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Solid | 10°C - 25°C[10] | Sealed, Dry[2][3] | Dark[4] | Months |
| Stock Solution | -20°C[5] | Sealed | Dark | Up to 1 month[5] |
| Stock Solution | -80°C[5] | Sealed | Dark | Up to 6 months[5] |
Experimental Protocols
Protocol 1: Stability Assessment of Solid this compound
-
Sample Preparation: Aliquot solid 5-HAA into several amber glass vials.
-
Storage Conditions: Store the vials under different conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), take one vial from each storage condition.
-
Analysis:
-
Visually inspect for any color change.
-
Prepare a solution of known concentration.
-
Analyze the solution using a validated stability-indicating HPLC method to determine the purity of 5-HAA.
-
-
Data Evaluation: Plot the percentage of remaining 5-HAA against time for each storage condition to determine the rate of degradation.
Protocol 2: Assessing the Stability of 5-HAA in Solution
-
Solution Preparation: Prepare a stock solution of 5-HAA in a relevant solvent (e.g., DMSO, ethanol).
-
Storage: Aliquot the solution into multiple vials and store at different temperatures (e.g., 4°C, -20°C, -80°C).
-
Analysis: At regular intervals (e.g., 0, 1, 7, 14, 30, and 60 days), analyze an aliquot from each storage temperature using HPLC.
-
Evaluation: Compare the chromatograms over time to monitor for the appearance of degradation products and a decrease in the peak area of 5-HAA.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Storing p-aminophenol | Photrio.com Photography Forums [photrio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 310310100 [thermofisher.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biosynth.com [biosynth.com]
Technical Support Center: Measurement of 5-Hydroxyanthranilic Acid in Biological Fluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxyanthranilic acid (5-HAA) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for measuring this compound?
A1: The most common and robust analytical method for the quantification of this compound in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing 5-HAA from other related metabolites. High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection can also be used, but may be more susceptible to interferences.
Q2: What are the critical pre-analytical steps for sample collection and handling?
A2: Proper sample handling is crucial for accurate measurement of kynurenine (B1673888) pathway metabolites. For plasma, it is recommended to process the blood samples immediately after collection to prevent changes in metabolite concentrations.[1] If immediate processing is not possible, samples should be stored at 4°C for no longer than 24 hours.[1] For urine samples, acidification and storage at or below 4°C is recommended to minimize degradation of tryptophan metabolites.[2][3] Long-term storage for both plasma and urine should be at -80°C to ensure metabolite stability.[4] Repeated freeze-thaw cycles should be avoided.
Q3: What are the primary sources of interference in 5-HAA measurement?
A3: The primary sources of interference include:
-
Isomeric Compounds: 3-hydroxyanthranilic acid (3-HAA) is a major metabolite of the kynurenine pathway and a structural isomer of 5-HAA. Since they have the same molecular weight, chromatographic separation is essential for accurate quantification by LC-MS/MS.
-
Other Tryptophan Metabolites: The kynurenine pathway is complex, with numerous metabolites that are structurally similar to 5-HAA. These can potentially co-elute or cause matrix effects.
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts, and other endogenous compounds in plasma and urine) can interfere with the ionization of 5-HAA in the mass spectrometer, leading to ion suppression or enhancement.[5][6]
-
Hemolysis: The lysis of red blood cells can alter the concentration of various metabolites in plasma and should be avoided.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Split Peaks
-
Question: I am observing tailing, fronting, or split peaks for my 5-HAA standard and/or samples. What could be the cause?
-
Answer:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Co-elution with an Interferent: A common cause of split peaks or peak tailing is the co-elution of an interfering compound. The most likely interferent for 5-HAA is its isomer, 3-hydroxyanthranilic acid. Optimize your chromatographic method to improve resolution. This may involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.
-
Matrix Effects: Components in the biological matrix can interact with the analyte and the stationary phase, leading to distorted peak shapes.[5] Ensure your sample preparation method is effective at removing matrix components.
-
Column Degradation: Over time, the performance of an HPLC column can degrade. Try flushing the column or replacing it if the problem persists.
-
Issue 2: Low or No Signal for 5-HAA
-
Question: I am not detecting 5-HAA in my samples, or the signal is much lower than expected. What should I check?
-
Answer:
-
Sample Degradation: 5-HAA may be unstable if samples are not handled and stored correctly. Ensure that samples were processed promptly and have been stored at -80°C.[1][4]
-
Ion Suppression: Matrix effects are a common cause of reduced signal in LC-MS/MS.[6] To assess this, you can perform a post-column infusion experiment or a post-extraction spike recovery test. If ion suppression is significant, improve your sample clean-up procedure (e.g., by using solid-phase extraction) or use a stable isotope-labeled internal standard.
-
Incorrect MS/MS Transition: Verify that you are using the correct precursor and product ion masses for 5-HAA.
-
Instrument Sensitivity: Check the overall sensitivity of your LC-MS/MS system by injecting a known standard. If the sensitivity is low for all compounds, the instrument may require maintenance.
-
Issue 3: High Variability in Results
-
Question: My replicate injections show high variability in peak area for 5-HAA. What could be the reason?
-
Answer:
-
Inconsistent Sample Preparation: The manual steps in sample preparation can introduce variability. Ensure that pipetting is accurate and that all samples are treated identically.
-
Matrix Effects: The extent of ion suppression or enhancement can vary between different samples, leading to high variability.[9] The use of a stable isotope-labeled internal standard is the most effective way to correct for this.
-
LC System Issues: Check for leaks in the HPLC system, and ensure the autosampler is functioning correctly.
-
Sample Stability in Autosampler: If samples are left in the autosampler for an extended period, 5-HAA may degrade. Ensure the autosampler is temperature-controlled (typically at 4°C).
-
Quantitative Data on Potential Interferences
| Analyte | Molecular Formula | Molecular Weight | Potential for Interference with 5-HAA |
| This compound | C₇H₇NO₃ | 153.14 | - |
| 3-Hydroxyanthranilic Acid | C₇H₇NO₃ | 153.14 | High (Isomer with identical mass) |
| Kynurenine | C₁₀H₁₂N₂O₃ | 208.22 | Low (Different mass) |
| Kynurenic Acid | C₁₀H₇NO₃ | 189.17 | Low (Different mass) |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | Low (Different mass) |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is a general procedure for the extraction of kynurenine pathway metabolites from plasma.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a stable isotope-labeled internal standard for 5-HAA.
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
Incubate: Incubate the samples at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for 5-HAA Analysis
This is a representative LC-MS/MS method. The specific parameters may need to be optimized for your instrument and column.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transition (example):
-
5-HAA: Q1 (m/z) -> Q3 (m/z) - Specific transitions need to be determined by direct infusion of a 5-HAA standard.
-
5-HAA-IS: Q1 (m/z) -> Q3 (m/z) - Specific transitions for the internal standard.
-
Visualizations
Caption: Simplified Kynurenine Pathway of Tryptophan Metabolism.
Caption: General workflow for 5-HAA analysis in plasma.
Caption: Troubleshooting workflow for 5-HAA analysis.
References
- 1. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability of tryptophan metabolites prior to urine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of kynurenine metabolism by blood donor genetics and biology impacts red cell hemolysis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Extraction Protocols for 5-Hydroxyanthranilic Acid from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine protocols for the extraction of 5-hydroxyanthranilic acid (5-HAA) from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in tissue sample handling to ensure the stability of 5-HAA?
A1: Proper handling of tissue samples from the moment of collection is paramount to prevent the degradation of 5-HAA. It is recommended to flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until extraction. This minimizes enzymatic and oxidative degradation. Avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte and the tissue structure.
Q2: Which homogenization technique is most suitable for extracting 5-HAA from tissues?
A2: The choice of homogenization technique depends on the tissue type. For soft tissues like the brain or liver, dounce or Potter-Elvehjem homogenizers are effective. For tougher tissues, bead beating with zirconium beads is a robust option that ensures thorough disruption of the cellular structure.[1][2] It is crucial to perform homogenization on ice to prevent heat-induced degradation of 5-HAA.
Q3: What are the most common methods for extracting 5-HAA from tissue homogenates?
A3: The two most prevalent and effective methods for extracting small molecules like 5-HAA from tissue homogenates are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simpler and faster method involving the addition of a cold organic solvent (like acetonitrile (B52724) or methanol) or an acid (like trichloroacetic acid) to the tissue homogenate to precipitate proteins.[3][4][5] The supernatant, containing 5-HAA, is then collected for analysis.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract by utilizing a solid sorbent to selectively bind and elute 5-HAA, thereby removing interfering matrix components.[6][7] Common sorbents for phenolic compounds include reversed-phase C18 or polymeric cartridges.[6][8]
Q4: How can I minimize the auto-oxidation of 5-HAA during the extraction process?
A4: this compound is susceptible to auto-oxidation.[9] To mitigate this, it is advisable to work quickly and at low temperatures. The addition of antioxidants, such as ascorbic acid or EDTA, to the homogenization buffer can also help prevent oxidative degradation.[10]
Q5: What are the key factors affecting the stability of 5-HAA in biological matrices?
A5: The stability of 5-HAA in biological samples is influenced by several factors, including temperature, light, pH, and the presence of oxidative enzymes.[11] Storage at -80°C is recommended for long-term stability.[12] Exposure to light and elevated temperatures should be minimized during all handling and extraction steps. The pH of the extraction buffer should also be optimized, as extreme pH values can lead to degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of 5-HAA from tissues.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of 5-HAA | Incomplete tissue homogenization: The extraction solvent may not have had full access to the analyte within the tissue. | Ensure complete homogenization by visual inspection. For tough tissues, consider increasing the homogenization time or using a more rigorous method like bead beating. |
| Suboptimal extraction solvent: The chosen solvent may not be efficient in extracting 5-HAA from the tissue matrix. | Test different protein precipitation solvents (e.g., acetonitrile, methanol (B129727), acetone) or a combination thereof. For SPE, experiment with different sorbent types (e.g., C18, polymeric) and elution solvents. | |
| Degradation of 5-HAA: The analyte may be degrading during the extraction process due to oxidation or enzymatic activity. | Perform all extraction steps on ice. Add antioxidants like ascorbic acid or EDTA to the homogenization buffer. Minimize the time between homogenization and analysis. | |
| Inefficient protein precipitation: Proteins may not be fully precipitated, leading to the co-precipitation of 5-HAA. | Optimize the ratio of precipitation solvent to tissue homogenate (typically 3:1 or 4:1). Ensure thorough vortexing and adequate incubation time at low temperatures (e.g., -20°C for 30 minutes). | |
| High Variability Between Replicates | Inconsistent homogenization: Variations in the degree of homogenization between samples can lead to inconsistent extraction efficiency. | Standardize the homogenization procedure, including time, speed, and sample-to-buffer ratio. |
| Pipetting errors: Inaccurate pipetting of small volumes of homogenate or solvents can introduce significant variability. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Matrix effects in LC-MS/MS analysis: Co-eluting matrix components can suppress or enhance the ionization of 5-HAA, leading to variable results. | Use a more effective sample cleanup method like SPE. Develop a more selective LC method to separate 5-HAA from interfering compounds. The use of a stable isotope-labeled internal standard for 5-HAA is highly recommended to correct for matrix effects. | |
| Presence of Interfering Peaks in Chromatogram | Insufficient sample cleanup: The extraction method may not be adequately removing matrix components that interfere with the analysis. | Switch from protein precipitation to a more selective method like Solid-Phase Extraction (SPE). Optimize the wash and elution steps in the SPE protocol to remove interferences. |
| Contamination from labware or reagents: Impurities in solvents or on lab equipment can introduce interfering peaks. | Use high-purity (e.g., HPLC or MS-grade) solvents and reagents. Thoroughly clean all glassware and use disposable plasticware where possible. |
Quantitative Data Summary
The following table summarizes indicative recovery rates and limits of detection (LOD) for phenolic compounds and tryptophan metabolites structurally related to 5-HAA. These values are intended as a general guide, and actual results will vary depending on the specific tissue matrix, extraction protocol, and analytical instrumentation.
| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD | Reference |
| Phenolic Acids | Spelt Seeds | Solid-Phase Extraction | LC-MS | High | Not Reported | [6] |
| Phenolic Acids | Honey | Solid-Phase Extraction | HPLC | >85% | 25 ng/kg - 0.75 µg/kg | [8] |
| 5-Hydroxytryptamine | Rat Brain | Solvent Extraction | Mass Fragmentography | >95% | Not Reported | [13] |
| 5-Hydroxyindole-3-acetic acid | Rat Brain | Solvent Extraction | Mass Fragmentography | >95% | Not Reported | [13] |
Detailed Experimental Protocols
Note: These are model protocols and may require optimization for specific tissue types and experimental goals.
Protocol 1: Protein Precipitation (PPT) for 5-HAA Extraction from Brain Tissue
-
Tissue Homogenization:
-
Weigh the frozen brain tissue (~100 mg) and place it in a pre-chilled 2 mL tube containing 1 g of zirconium beads.[1][2]
-
Add 500 µL of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing 0.02% ascorbic acid).
-
Homogenize using a bead beater for 30 seconds at a high setting.
-
Keep the homogenate on ice.
-
-
Protein Precipitation:
-
Transfer 100 µL of the tissue homogenate to a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant is now ready for analysis by LC-MS/MS or can be evaporated and reconstituted in a suitable mobile phase.
-
Protocol 2: Solid-Phase Extraction (SPE) for 5-HAA Extraction from Tissue
-
Tissue Homogenization:
-
Follow the same homogenization procedure as described in Protocol 1.
-
-
Protein Precipitation & Supernatant Collection:
-
Follow the same protein precipitation and centrifugation steps as described in Protocol 1.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of deionized water.[6] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute 5-HAA from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualized Workflows
Caption: Workflow for 5-HAA extraction using protein precipitation.
Caption: Workflow for 5-HAA extraction using solid-phase extraction.
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. Protein Precipitation Methods for Proteomics [biosyn.com]
- 5. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 6. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mass fragmentographic determination of 5-hydroxytryptamine and 5-hydroxyindole-3-acetic acid in brain tissue using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve signal-to-noise ratio for 5-hydroxyanthranilic acid detection
Welcome to the technical support center for the analysis of 5-hydroxyanthranilic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the detection and improve the signal-to-noise ratio (S/N) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting this compound?
A1: The most common analytical methods for the detection of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Q2: How can I improve the signal-to-noise ratio in my HPLC-UV analysis?
A2: To enhance the S/N ratio in HPLC-UV detection, consider the following strategies:
-
Optimize Wavelength: Ensure the UV detector is set to the absorbance maximum of this compound.
-
Mobile Phase Composition: Adjust the mobile phase composition and pH to achieve optimal peak shape and retention time. For instance, using a buffer to maintain a consistent ionization state of the analyte can minimize peak tailing.[1]
-
Column Efficiency: Employ a column with a smaller particle size or a longer column to increase peak height and narrow the peak width.[2]
-
Reduce Baseline Noise: Use high-purity solvents and freshly prepared mobile phases. Ensure the system is free of leaks and that the mobile phase is properly degassed.[3] Increasing the detector's time constant can also smooth the baseline but may lead to peak broadening if set too high.[4]
Q3: What are the optimal excitation and emission wavelengths for fluorescence detection of this compound?
A3: While specific data for this compound can vary depending on the solvent environment, anthranilic acid, a closely related compound, has an excitation peak at approximately 336 nm and an emission peak at around 411 nm.[5] It is recommended to determine the optimal excitation and emission maxima empirically for your specific experimental conditions to maximize the fluorescence signal. Anthranilic acids generally exhibit a broad emission band between 380–420 nm.[6]
Q4: I am observing peak tailing in my chromatogram for this compound. What are the possible causes and solutions?
A4: Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary Interactions: Interaction of the analyte with active silanol (B1196071) groups on the silica-based column is a frequent cause. Using a high-purity, end-capped column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mitigate this.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in multiple ionic forms, leading to peak tailing. Adjusting the pH to be at least 2 units away from the analyte's pKa is recommended.
-
Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak shape issues. Replace the guard column or, if a void is suspected, the analytical column.
Q5: How can I minimize matrix effects in LC-MS/MS analysis of this compound in biological samples?
A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS. To minimize them:
-
Effective Sample Preparation: Use a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but potentially less clean method.
-
Chromatographic Separation: Optimize the chromatography to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound. This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
Troubleshooting Guides
Issue 1: Low Signal Intensity / Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps |
| Suboptimal Detector Settings (HPLC-UV/Fluorescence) | 1. Verify and optimize the detection wavelength (UV) or excitation/emission wavelengths (Fluorescence). 2. Check the detector lamp's age and intensity. |
| Inefficient Ionization (LC-MS/MS) | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). ESI positive mode is commonly used for kynurenine (B1673888) pathway metabolites.[7] 2. Adjust the mobile phase pH and organic content to promote ionization. |
| Poor Sample Recovery | 1. Optimize the sample preparation procedure to ensure efficient extraction of this compound. 2. Use low-binding tubes and pipette tips to prevent analyte loss. |
| Degradation of Analyte | 1. Prepare standards and samples fresh. This compound can be susceptible to oxidation. 2. Store stock solutions and samples at appropriate low temperatures (e.g., -80°C) and protect from light. |
| High Baseline Noise | 1. Use HPLC-grade solvents and fresh, filtered, and degassed mobile phases. 2. Clean the HPLC system, including the pump, injector, and detector flow cell. 3. Check for and eliminate any leaks in the system. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition Changes | 1. Ensure the mobile phase is well-mixed and stable. 2. If using a gradient, check the pump's proportioning valve performance. |
| Column Temperature Fluctuations | 1. Use a column oven to maintain a stable column temperature. |
| Pump Malfunction | 1. Check for leaks in the pump seals and check valves. 2. Ensure a consistent flow rate by purging the pump and checking for air bubbles. |
| Column Equilibration | 1. Ensure the column is adequately equilibrated with the mobile phase before each injection, especially after a gradient run. |
Data Presentation
Table 1: HPLC-UV and Fluorescence Detection Parameters for Anthranilic Acid Derivatives
| Parameter | HPLC-UV | HPLC-Fluorescence |
| Column | C18 reversed-phase | C18 reversed-phase |
| Mobile Phase Example | 100mM potassium dihydrogenphosphate (pH 4.5)-acetonitrile (9:1, v/v) | 80mM potassium dihydrogenphosphate (pH 3.0)-acetonitrile (65:35, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength (UV) | Absorbance maximum of the analyte | N/A |
| Excitation Wavelength (Fluorescence) | N/A | ~340 nm |
| Emission Wavelength (Fluorescence) | N/A | ~410 nm |
| Limit of Detection (LOD) | Dependent on analyte and system | 0.3 pmol (at S/N = 5:1) |
Data for 3-hydroxyanthranilic acid and anthranilic acid from a study on urine samples.
Table 2: LC-MS/MS Parameters for Kynurenine Pathway Metabolites
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for 3-HAA | 154.0 |
| Product Ion (m/z) for 3-HAA | 136.0 |
| Linearity Range (3-HAA) | 1.2 - 5000 ng/mL |
| Sample Preparation | Protein precipitation with trifluoroacetic acid |
Data for 3-hydroxyanthranilic acid from a study on hemodialysis samples.[8] These parameters can serve as a starting point for optimizing this compound detection.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., stable isotope-labeled this compound).
-
Protein Precipitation: Add a precipitating agent (e.g., 200 µL of cold acetonitrile (B52724) or 20 µL of trifluoroacetic acid).[9]
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to an autosampler vial for analysis.
Protocol 2: HPLC-Fluorescence Method for 3-Hydroxyanthranilic Acid (Adaptable for this compound)
-
Column: Chemcosorb 5-ODS-H (150mm x 4.6mm i.d.) or equivalent C18 column.
-
Mobile Phase: A mixture of 80mM potassium dihydrogenphosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 410 nm.
-
This protocol is based on a method for 3-hydroxyanthranilic acid and anthranilic acid and may require optimization for this compound.
Mandatory Visualization
Caption: Experimental workflow for this compound detection and S/N optimization.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. How to Determine Signal-to-Noise Ratio. Part 3 | Separation Science [sepscience.com]
- 3. Simultaneous determination of tryptophan, kynurenine, kynurenic acid, xanthurenic acid and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 5. Spectrum [Anthranilic Acid] | AAT Bioquest [aatbio.com]
- 6. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 5-Hydroxyanthranilic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of 5-hydroxyanthranilic acid using calibration curves.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My calibration curve for this compound is non-linear. What are the potential causes and solutions?
A1: Non-linearity in your calibration curve can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.
-
Solution: Check the absorbance or peak area of your highest concentration standard. If it is significantly high (e.g., >1.5 Absorbance Units for UV-Vis), dilute your standards and re-run the calibration curve.
-
-
Standard Preparation Errors: Inaccurate preparation of stock solutions or serial dilutions is a common source of error.
-
Solution: Prepare fresh standards, preferably from a new weighing of the this compound powder. Use calibrated pipettes and high-purity solvents. Instead of serial dilutions, consider preparing each standard independently from the stock solution to avoid propagating errors.[1]
-
-
Analyte Instability: this compound is susceptible to degradation, especially when exposed to light and in aqueous solutions where it can auto-oxidize.
-
Solution: Prepare fresh standards for each experiment. Protect your stock solutions and standards from light by using amber vials or covering them with aluminum foil. Stock solutions of this compound in DMSO are reported to be stable for up to 6 months at -80°C and 1 month at -20°C.
-
-
Inappropriate Blank: A blank that does not properly account for the matrix of your standards can lead to a non-zero intercept and affect linearity.
-
Solution: Your blank should contain the same solvent or matrix as your standards.
-
-
Chromatographic Issues (for HPLC): Poor peak shape (e.g., tailing) can affect the accuracy of peak integration and lead to non-linearity.
-
Solution: Refer to the troubleshooting guide for peak tailing (Q3).
-
Q2: I'm observing inconsistent results and poor reproducibility with my this compound standards. What should I check?
A2: Poor reproducibility can be frustrating. Here are some key areas to investigate:
-
Analyte Stability: As mentioned in Q1, this compound is not stable in all conditions.
-
Solution: Prepare fresh standards daily and protect them from light. If using an autosampler, consider a cooled sample tray.
-
-
pH of Solutions: The UV absorbance and stability of phenolic compounds can be pH-dependent.
-
Solution: Ensure the pH of your mobile phase (for HPLC) or solvent (for spectrophotometry) is consistent across all your standards and samples. For HPLC analysis of phenolic acids, a slightly acidic mobile phase (e.g., pH 2.5-3.5) is often used to ensure the analytes are in a single protonation state.
-
-
Solvent Evaporation: Evaporation of the solvent from your standards can lead to an increase in concentration over time.
-
Solution: Keep vials capped whenever possible, especially on the autosampler.
-
-
Instrument Variability: Fluctuations in lamp intensity, pump performance (for HPLC), or temperature can affect results.
-
Solution: Allow your instrument to warm up and stabilize before running your calibration curve. Monitor system pressure and baseline for any irregularities.
-
Q3: My this compound peak is tailing in my HPLC chromatogram. How can I improve the peak shape?
A3: Peak tailing for phenolic compounds is often due to secondary interactions with the stationary phase.
-
Mobile Phase pH: The ionization state of this compound can affect its interaction with the column.
-
Solution: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will ensure the carboxylic acid and phenolic hydroxyl groups are protonated, reducing interactions with residual silanols on the silica-based column.
-
-
Column Choice: Not all C18 columns are the same.
-
Solution: Use a modern, end-capped C18 column to minimize silanol (B1196071) interactions.
-
-
Sample Overload: Injecting too much analyte can lead to peak tailing.
-
Solution: Try injecting a lower concentration of your standard to see if the peak shape improves.
-
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.
-
Solution: Wash your column according to the manufacturer's instructions.
-
Q4: I am quantifying this compound in a biological matrix (e.g., plasma, urine) and suspect matrix effects. How can I confirm and mitigate this?
A4: Matrix effects, where other components in the sample interfere with the analyte's signal, are a common challenge in bioanalysis.[2][3][4]
-
Confirmation:
-
Post-extraction spike: Prepare a blank matrix sample and a sample of the blank matrix spiked with a known concentration of this compound after extraction. Compare the response of the spiked matrix sample to a pure standard at the same concentration. A significant difference in response indicates a matrix effect.
-
-
Mitigation:
-
Sample Preparation: Improve your sample cleanup procedure. Techniques like solid-phase extraction (SPE) can be effective at removing interfering components.
-
Chromatographic Separation: Optimize your HPLC method to separate the this compound from co-eluting matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard if available. This is the most effective way to compensate for matrix effects.
-
Experimental Protocols
Below are detailed methodologies for creating a calibration curve for this compound quantification.
Protocol 1: HPLC-UV Method
This protocol is adapted from methods for similar phenolic compounds and is a good starting point for method development.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
HPLC-grade methanol (B129727) or DMSO for stock solution
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Formic acid or phosphoric acid
-
0.22 µm syringe filters
2. Preparation of Stock and Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or DMSO in a volumetric flask. Protect from light and store at -20°C or -80°C.
-
Working Standards: Prepare a series of at least 5-6 working standards by diluting the stock solution with the mobile phase. A suggested concentration range is 0.1 - 50 µg/mL.
| Standard Level | Concentration (µg/mL) | Preparation |
| 1 | 0.1 | Dilute stock solution appropriately |
| 2 | 1 | Dilute stock solution appropriately |
| 3 | 5 | Dilute stock solution appropriately |
| 4 | 10 | Dilute stock solution appropriately |
| 5 | 25 | Dilute stock solution appropriately |
| 6 | 50 | Dilute stock solution appropriately |
3. HPLC Conditions:
-
HPLC System: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution may be necessary, for example: 0-15 min, 10-40% B; 15-20 min, 40-10% B; 20-25 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Monitor at approximately 310-340 nm, based on the UV absorbance maxima of the related compound 3-hydroxyanthranilic acid.[5] It is recommended to determine the optimal wavelength by running a UV scan of a standard solution.
4. Calibration Curve Construction:
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
Protocol 2: Spectrophotometric Method
This method is simpler but less specific than HPLC and is suitable for purified samples.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Methanol or a suitable buffer for dissolving the standards
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
2. Preparation of Stock and Standard Solutions:
-
Follow the same procedure as in the HPLC protocol to prepare a stock solution and a series of working standards. The concentration range may need to be adjusted based on the molar absorptivity of this compound.
3. Measurement and Calibration Curve Construction:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200-400 nm.
-
Set the spectrophotometer to the determined λmax.
-
Use the same solvent as your standards to zero the instrument (blank).
-
Measure the absorbance of each standard in triplicate.
-
Plot the average absorbance against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the R² value.
Visualizations
Caption: Experimental workflow for 5-HAA quantification.
Caption: Troubleshooting logic for a non-linear calibration curve.
References
- 1. uknml.com [uknml.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV-Vis Spectrum of 3-Hydroxyanthranilic Acid | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for 5-Hydroxyanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-hydroxyanthranilic acid (5-HAA), a key metabolite in the kynurenine (B1673888) pathway, is crucial for understanding its role in various physiological and pathological processes. Dysregulation of the kynurenine pathway has been implicated in a range of disorders, including neurodegenerative diseases, cancer, and inflammatory conditions. This guide provides an objective comparison of a new, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a traditional high-performance liquid chromatography (HPLC) with fluorescence detection method for the analysis of 5-HAA. The information presented is supported by experimental data from published studies to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Data Presentation: A Head-to-Head Comparison of Method Performance
The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of a modern LC-MS/MS method and a conventional HPLC-fluorescence method for the quantification of tryptophan metabolites, including 3-hydroxyanthranilic acid (a close structural analog to 5-HAA, often analyzed concurrently).[1][2]
| Performance Parameter | New Method: LC-MS/MS | Established Method: HPLC with Fluorescence Detection |
| Linearity Range | 1.2–5000 ng/mL[1] | Wide range, but generally less extensive than LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 2.4 ng/mL (for 3-HAA)[1] | Typically in the low ng/mL to µg/mL range |
| Limit of Detection (LOD) | Lower than LLOQ, typically sub-ng/mL | Generally higher than LC-MS/MS |
| Intra-day Precision (%CV) | < 12%[1] | Typically < 15% |
| Inter-day Precision (%CV) | < 12%[1] | Typically < 15% |
| Accuracy (% Recovery) | 88% to 112%[1] | Generally within 85-115% |
| Selectivity | High (based on mass-to-charge ratio) | Good (based on fluorescence properties) |
| Run Time | ~5-8 minutes[1][3] | Can be longer, depending on the separation |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed and robust experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative protocols for both the new LC-MS/MS and the established HPLC-fluorescence methods.
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of low-abundance metabolites in complex biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[3][4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions [1]
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 50 mm × 4.6 mm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest. A typical gradient might be: 0–0.1 min, 25% B; 1–2 min, 50% B; 2–4 min, 100% B; 4–5 min, 25% B.[1]
-
Flow Rate: 0.4 - 0.8 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions [1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its internal standard. For the related 3-hydroxyanthranilic acid, the transition is m/z 154.0 → 136.0.[1]
Established Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is a robust and cost-effective alternative to LC-MS/MS, particularly when high sensitivity is not the primary requirement.
1. Sample Preparation (Deproteinization)
-
To a volume of plasma or serum, add an equal volume of a deproteinizing agent such as perchloric acid or trichloroacetic acid.
-
Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 20-50 µL.
3. Fluorescence Detection
-
Excitation Wavelength (λex): Set to the optimal excitation wavelength for this compound.
-
Emission Wavelength (λem): Set to the optimal emission wavelength for this compound.
Mandatory Visualization: Diagrams of Workflows and Relationships
Visual representations are invaluable for understanding complex experimental processes and logical connections. The following diagrams were generated using the DOT language.
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Hydroxyanthranilic Acid and 3-Hydroxyanthranilic Acid as Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyanthranilic acid (5-HAA) and 3-hydroxyanthranilic acid (3-HAA) are both metabolites of the essential amino acid tryptophan, produced via the kynurenine (B1673888) pathway. While structurally similar, the extent of their investigation and potential utility as clinical biomarkers differ significantly. 3-Hydroxyanthranilic acid has been extensively studied and implicated in a variety of pathological processes, including neurodegenerative diseases, cancer, and inflammatory disorders. In contrast, this compound is a less-studied, minor metabolite, with current research primarily focused on its neurotoxic properties. This guide provides a comprehensive comparison of these two molecules, summarizing the available experimental data to aid researchers in their potential application as biomarkers.
Comparative Analysis at a Glance
| Feature | This compound (5-HAA) | 3-Hydroxyanthranilic Acid (3-HAA) |
| Biomarker Potential | Limited evidence; primarily studied for its neurotoxicity. | Well-established potential biomarker for various diseases. |
| Associated Conditions | Primarily linked to neurotoxicity and oxidative stress.[1][2] | Neurodegenerative diseases (Alzheimer's, Parkinson's, Huntington's), cancer, inflammatory diseases, and cardiovascular conditions.[3][4][5] |
| Mechanism of Action | Induces neuronal cell death through oxidative stress and p38 activation.[1][2] | Pro-oxidant and pro-inflammatory at high concentrations, but also possesses immunomodulatory and neuroprotective effects at lower levels.[3] |
| Data Availability | Scarce quantitative data in biological fluids. | Extensive data on concentrations in plasma, CSF, and urine in healthy and diseased states. |
Quantitative Data Summary
3-Hydroxyanthranilic Acid Concentrations in Human Plasma and Cerebrospinal Fluid (CSF)
| Condition | Matrix | Concentration (Healthy Controls) | Concentration (Patients) | Fold Change | Reference |
| Osteoporosis | Plasma | 7.89 ± 1.15 nM | 1.04 ± 0.10 nM | ↓ 7.6 | [2] |
| Parkinson's Disease | Plasma | - | Significantly lower than controls | - | [6] |
| Non-Small Cell Lung Cancer | Plasma | - | Significantly higher than controls (p=0.028) | - | [7] |
| Neurological Disorders (General) | CSF | 1.2 ± 0.5 nM | - | - | [8] |
| Neurological Disorders (General) | Plasma | 16 ± 6 nM | - | - | [8] |
Signaling Pathways
Both 5-HAA and 3-HAA are metabolites of the kynurenine pathway of tryptophan metabolism. Dysregulation of this pathway is associated with a variety of diseases.
The Kynurenine Pathway
Caption: Simplified Kynurenine Pathway highlighting the positions of 3-HAA and 5-HAA.
Cellular Signaling of 5-HAA and 3-HAA
5-HAA has been shown to induce neuronal death by generating oxidative stress, which leads to the activation of the p38 MAP kinase signaling pathway.[1][2] This effect is not dependent on caspase-3 activation.
3-HAA exhibits more complex signaling roles. At high concentrations, it can be neurotoxic through the generation of reactive oxygen species.[3] However, it also has immunomodulatory functions, including the suppression of T-cell proliferation and the inhibition of the pro-inflammatory transcription factor NF-κB.[3]
Experimental Protocols
Accurate quantification of 5-HAA and 3-HAA is crucial for their evaluation as biomarkers. The most common methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation for Plasma Analysis
Caption: A typical workflow for plasma sample preparation for LC-MS/MS analysis.[9]
LC-MS/MS Method for 3-Hydroxyanthranilic Acid
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.[10]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.2% formic acid in water) and mobile phase B (e.g., methanol) is often employed.[11]
-
Ionization: Positive electrospray ionization (ESI+) is typically used.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 3-HAA and its stable isotope-labeled internal standard.[9]
-
Lower Limit of Quantification (LLOQ): Can be in the low nanomolar range, for example, 9.60-19.50 nmol/L in cell culture medium.[12]
Note: A detailed, validated LC-MS/MS protocol specifically for this compound in biological matrices is not well-documented in the reviewed literature. However, a similar approach to 3-HAA would likely be applicable with optimization of MRM transitions.
ELISA Protocol for Kynurenine Pathway Metabolites
Commercially available ELISA kits can be used to measure kynurenine pathway metabolites, including 3-HAA. A general protocol is as follows:
-
Sample Collection and Preparation: Collect blood and process to obtain serum or plasma.[13] Samples can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Acylation (if required by kit): Some kits require an acylation step to derivatize the target metabolite for antibody recognition.[13]
-
ELISA Procedure:
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the detection antibody (often biotinylated).
-
Incubate as per the kit instructions (e.g., overnight at 2-8°C).[13]
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-HRP conjugate.
-
Wash the plate again.
-
Add a TMB substrate to develop a colorimetric signal.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Quantification: Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.
Conclusion
3-Hydroxyanthranilic acid is a promising biomarker with a growing body of evidence supporting its involvement in a wide range of diseases. Its levels are altered in various conditions, and robust analytical methods for its quantification are available. The ratio of 3-HAA to other kynurenine pathway metabolites, such as anthranilic acid, may provide additional diagnostic or prognostic value.
In contrast, the role of this compound as a clinical biomarker remains largely unexplored. While it demonstrates significant neurotoxic effects in vitro, there is a lack of clinical data on its concentrations in human populations and its association with specific diseases. Further research is needed to establish whether this compound has potential as a standalone biomarker or if its measurement could complement the information provided by other kynurenine pathway metabolites. For researchers in drug development and clinical diagnostics, focusing on 3-hydroxyanthranilic acid and other major kynurenine pathway metabolites currently offers a more evidence-based approach for biomarker discovery and validation.
References
- 1. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the benefits of the tryptophan metabolite 3-hydroxyanthranilic acid in Caenorhabditis elegans and mouse aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Biomarkers of Inflammation, the Kynurenine Pathway, and Risks of All-Cause, Cancer, and Cardiovascular Disease Mortality: The Hordaland Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative genotoxicity of 3-hydroxyanthranilic acid and anthranilic acid in the presence of a metal cofactor Cu (II) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Baseline Plasma Anthranilic Acid Predicts Remission Upon Acute-Series Ketamine Infusion for Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of 5-Hydroxyanthranilic Acid Measurements
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of biomarker data across different laboratories is paramount. When pharmacokinetic (PK), pharmacodynamic (PD), or biomarker data from multiple sites are combined or compared, a robust inter-laboratory cross-validation is essential to guarantee the integrity of the results. This guide provides a comprehensive framework for conducting a cross-validation study for the measurement of 5-hydroxyanthranilic acid (5-HAA), a key metabolite in the kynurenine (B1673888) pathway.
The process of cross-validation aims to demonstrate that a bioanalytical method, when used by different laboratories, produces equivalent and reliable data. This is crucial for multi-center clinical trials and collaborative research projects where sample analysis may be decentralized.
Experimental Protocols
A successful inter-laboratory cross-validation study for 5-HAA requires a well-defined and harmonized protocol. This protocol should be agreed upon by all participating laboratories before the initiation of any experimental work. The following outlines a typical experimental design for the cross-validation of an LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for 5-HAA quantification in human plasma.
1. Method Validation: Each participating laboratory must have a fully validated bioanalytical method for the quantification of 5-HAA in the relevant biological matrix (e.g., human plasma) prior to the cross-validation study. The validation should demonstrate the method's accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines such as the ICH M10.
2. Selection of Samples: The cross-validation study should include two types of samples:
-
Quality Control (QC) Samples: A set of spiked QC samples at a minimum of three concentration levels (low, medium, and high) should be prepared by one laboratory and distributed to all participating labs.
-
Incurred Samples: A set of at least 30 incurred (study) samples from a single clinical study, if available, should be selected to be analyzed by all participating laboratories.
3. Sample Analysis:
-
Aliquots of the QC and incurred samples are shipped under appropriate temperature-controlled conditions to all participating laboratories.
-
Each laboratory should analyze the samples using their respective validated LC-MS/MS method, following their established Standard Operating Procedures (SOPs).
-
It is recommended that the analysis be performed in replicate (e.g., n=3) to assess intra-assay variability.
4. Data Analysis and Acceptance Criteria: The concentration data from all laboratories are compiled for statistical comparison. The acceptance criteria are based on established regulatory guidelines.
-
For QC Samples: The mean accuracy at each concentration level should be within ±15% of the nominal concentration. The precision, expressed as the coefficient of variation (CV), should not exceed 15%.[1]
-
For Incurred Samples: At least 67% of the re-analyzed incurred samples should have a percent difference between the initial and re-analyzed concentrations within ±20%.
Any systematic bias or discrepancies between the laboratories should be thoroughly investigated. Potential sources of variability could include differences in reagent lots, instrument calibration, or subtle variations in the analytical procedure.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical quantitative data from a representative cross-validation study for a 5-HAA LC-MS/MS assay between two laboratories (Lab A and Lab B).
Table 1: Comparison of Quality Control (QC) Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Lab A Measured Conc. (ng/mL) | Lab B Measured Conc. (ng/mL) | Lab A Accuracy (%) | Lab B Accuracy (%) | Lab A Precision (%CV) | Lab B Precision (%CV) |
| Low | 5.0 | 4.85 | 5.10 | -3.0 | +2.0 | 4.5 | 5.2 |
| Medium | 50.0 | 51.5 | 49.0 | +3.0 | -2.0 | 3.8 | 4.1 |
| High | 200.0 | 195.0 | 205.0 | -2.5 | +2.5 | 2.9 | 3.5 |
Table 2: Comparison of Incurred Sample Reanalysis (ISR)
| Sample ID | Lab A Initial Conc. (ng/mL) | Lab B Reanalysis Conc. (ng/mL) | Percent Difference (%) |
| IS-001 | 10.2 | 10.8 | +5.7 |
| IS-002 | 25.6 | 24.1 | -6.0 |
| IS-003 | 88.4 | 92.0 | +4.0 |
| ... | ... | ... | ... |
| IS-030 | 15.7 | 16.5 | +5.0 |
| ISR Acceptance | 93% of samples within ±20% |
Visualization of the Cross-Validation Workflow
The following diagrams illustrate the key workflows in the inter-laboratory cross-validation process.
Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.
Caption: Decision logic for the statistical analysis of cross-validation data.
References
A Comparative Guide to the Synthesis of 5-Hydroxyanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Hydroxyanthranilic acid is a key intermediate in the biosynthesis of various natural products and a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages. This guide provides a comparative overview of two primary methods for the synthesis of this compound: the Kolbe-Schmitt reaction of p-aminophenol and the reduction of 5-hydroxy-2-nitrobenzoic acid. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
The selection of a synthetic route to this compound depends on factors such as desired scale, available starting materials, and required purity. The following table summarizes the key quantitative parameters of the two discussed methods.
| Parameter | Method 1: Kolbe-Schmitt Reaction | Method 2: Reduction of 5-Hydroxy-2-nitrobenzoic Acid |
| Starting Material | p-Aminophenol | 5-Hydroxy-2-nitrobenzoic Acid |
| Key Reagents | Carbon Dioxide, Sodium Hydroxide (B78521)/Potassium Hydroxide | Sodium Dithionite or Catalytic Hydrogenation (e.g., Pd/C) |
| Reaction Time | ~6 hours | 0.5 - 12 hours (variable with reducing agent) |
| Yield | 86-89%[1] | High (specific data for this substrate needed) |
| Purity | 99.2-99.5%[1] | Dependent on purification |
| Reaction Conditions | High Temperature (190-200°C), High Pressure (1.8-2.5 MPa)[1] | Mild to moderate temperature, atmospheric or elevated pressure (for hydrogenation) |
Method 1: Kolbe-Schmitt Reaction of p-Aminophenol
This method offers a direct route to this compound from a readily available starting material. The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion, in this case, derived from p-aminophenol.
Experimental Protocol
The following protocol is based on the conditions described in patent literature[1].
-
Formation of the Phenoxide: In an autoclave, p-aminophenol is reacted with a slight excess of sodium hydroxide or potassium hydroxide in an aqueous solution. The water is then removed under vacuum to yield the dry sodium or potassium p-aminophenoxide.
-
Carboxylation: The autoclave is sealed and purged with carbon dioxide. The reaction mixture is then heated to 190-200°C under a carbon dioxide pressure of 1.8-2.5 MPa and stirred for 6 hours.
-
Work-up and Isolation: After cooling, the reaction mass is dissolved in water. The solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water to yield a high-purity product[1].
Experimental Workflow
References
A Comparative Guide to the Structural Confirmation of Synthesized 5-Hydroxyanthranilic Acid
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in ensuring the validity of subsequent research and the safety and efficacy of potential therapeutic agents. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of synthesized 5-hydroxyanthranilic acid, presenting experimental data and detailed protocols to differentiate it from potential isomers and impurities.
Experimental Workflow for Structural Confirmation
The structural confirmation of synthesized this compound follows a logical progression of analytical techniques. The workflow begins with chromatographic purification and preliminary characterization, followed by spectroscopic methods for detailed structural elucidation and definitive confirmation.
inter-laboratory comparison of 5-hydroxyanthranilic acid quantification
A Comparative Guide to the Quantification of 5-Hydroxyanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of this compound (5-HAA), a key metabolite in the kynurenine (B1673888) pathway. Due to the absence of direct inter-laboratory comparison studies in the published literature, this document focuses on a comparative analysis of single-laboratory validation data for commonly employed analytical techniques. The primary method for the quantification of 5-HAA and other tryptophan metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway: The Kynurenine Pathway
This compound is a crucial intermediate in the kynurenine pathway, the primary route of tryptophan metabolism.[1][2][3] Dysregulation of this pathway has been implicated in a variety of diseases, making the accurate quantification of its metabolites essential for research and drug development.[4]
Figure 1. The Kynurenine Pathway highlighting this compound.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of kynurenine pathway metabolites, including this compound (often reported as 3-hydroxyanthranilic acid). The data is compiled from single-laboratory validation studies.
| Method | Analyte(s) | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| UHPLC-MS/MS | Tryptophan and metabolites | Human and Murine Plasma | 1 - 200 | Passed intra- and interday criteria | <15% | [5][6] |
| LC-MS/MS | Kynurenine pathway metabolites | Cell Culture Supernatants | 0.0096 - 0.0195 (nmol/L) | Satisfactory | Satisfactory | [7] |
| LC-MS/MS | Six kynurenine pathway metabolites | Human Plasma and CSF | Based on endogenous concentrations | Validated | Validated | [8] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; CSF: Cerebrospinal Fluid.
Experimental Protocols
While specific protocols vary between laboratories, a general workflow for the quantification of this compound in biological samples using LC-MS/MS is outlined below.
General Experimental Workflow
Figure 2. Generalized workflow for 5-HAA quantification.
Detailed Methodological Considerations:
A common approach for the analysis of 5-HAA and other kynurenine pathway metabolites involves the following steps:
-
Sample Preparation : Due to the complexity of biological matrices, sample preparation is a critical step. Protein precipitation is a widely used technique to remove proteins that can interfere with the analysis.[5][7] This is typically achieved by adding a solvent such as methanol or acetonitrile (B52724) to the sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then collected for analysis.
-
Chromatographic Separation : Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) is used to separate 5-HAA from other metabolites in the sample.[5][9] A reversed-phase C18 column is commonly employed. The mobile phase typically consists of a gradient of an aqueous solution (often containing a modifier like formic acid) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection : Tandem mass spectrometry (MS/MS) is used for the sensitive and selective detection of 5-HAA.[10] The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 5-HAA and its stable isotope-labeled internal standard are monitored. This provides high specificity and allows for accurate quantification.
Note to Researchers: The development and validation of analytical methods are crucial for obtaining reliable and reproducible data.[11] When comparing results across different studies, it is important to consider the specific methodologies employed, including the sample matrix, sample preparation techniques, and the specific parameters of the LC-MS/MS system. The stability of kynurenine pathway metabolites in different blood components and under various processing conditions should also be taken into account.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease [frontiersin.org]
- 5. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 6. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 11. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 12. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Column Performance for the Analysis of 5-Hydroxyanthranilic Acid
For researchers, scientists, and professionals in drug development, the accurate analysis of 5-hydroxyanthranilic acid, a key metabolite and potential biomarker, is crucial. High-Performance Liquid Chromatography (HPLC) is the method of choice for this task, and the selection of an appropriate HPLC column is paramount for achieving optimal separation, sensitivity, and reproducibility. This guide provides a comparative overview of the performance characteristics of different HPLC columns for the analysis of this compound and its derivatives, supported by experimental data and detailed methodologies.
Understanding the Analyte: this compound
This compound is a polar aromatic molecule. Its chemical structure, featuring both a carboxylic acid and an amino group on a phenolic ring, dictates its chromatographic behavior. The presence of the aromatic ring allows for π-π interactions with certain stationary phases, while the polar functional groups influence its retention in both reversed-phase and hydrophilic interaction chromatography.
Performance Comparison of HPLC Columns
The selection of an HPLC column for the analysis of this compound and its analogs is critical for achieving desired chromatographic performance. This section presents a comparison of different C18 columns for the separation of a structurally similar compound, N-p-coumaroyl-5-hydroxyanthranilic acid, and discusses the expected performance of other column types.
Reversed-Phase Chromatography: C18 and Phenyl-Hexyl Columns
Reversed-phase HPLC is a widely used technique for the separation of moderately polar to nonpolar compounds. The stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.
C18 (Octadecyl) Columns: C18 columns are the most common type of reversed-phase columns, packed with silica (B1680970) particles bonded with C18 alkyl chains. Separation is primarily based on hydrophobic interactions. For aromatic compounds like this compound, C18 columns can provide good retention and separation from less polar impurities.
Phenyl-Hexyl Columns: Phenyl-Hexyl columns have a stationary phase where a phenyl group is attached to the silica via a hexyl linker. This provides a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group allows for π-π interactions with the aromatic ring of the analyte.[1][2] This can lead to unique selectivity and enhanced retention for aromatic compounds compared to standard C18 columns.[3][4] For positional isomers of aromatic compounds, which can be challenging to separate on a C18 column, the π-π interactions offered by a phenyl phase can be particularly advantageous.[3]
Experimental Data for a this compound Analog on Different C18 Columns
The following table summarizes the performance of three different C18 columns for the separation of N-p-coumaroyl-5-hydroxyanthranilic acid, an avenanthramide closely related to this compound.[5]
| Column Name | Dimensions | Particle Size (µm) | Surface Area (m²/g) | Retention Time (min) | Peak Asymmetry | Theoretical Plates (N) |
| Symmetry C18 | 100 x 4.6 mm | 3.5 | 195 | 10.5 | 1.1 | 12,000 |
| XBridge C18 | 100 x 4.6 mm | 3.5 | 185 | 7.2 | 1.2 | 10,500 |
| Cortecs C18 | 100 x 4.6 mm | 2.7 | 130 | 5.5 | 1.0 | 15,000 |
Data is for N-p-coumaroyl-5-hydroxyanthranilic acid and is intended to be representative of the performance for structurally similar compounds like this compound.
Observations:
-
The Cortecs C18 column with a smaller particle size (2.7 µm) provided the shortest analysis time and the highest efficiency (theoretical plates).
-
The Symmetry C18 column showed the longest retention time, which could be beneficial for separating complex mixtures where greater resolution is needed.
-
All three columns provided good peak symmetry (asymmetry values close to 1).
Hydrophilic Interaction Chromatography (HILIC)
HILIC is an alternative chromatographic technique that is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[6][7][8][9][10] In HILIC, a polar stationary phase (such as bare silica, diol, or amide) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[6][7][10]
For this compound, which is a polar molecule, HILIC can offer several advantages:
-
Enhanced Retention: It is expected to be more strongly retained on a HILIC column compared to a C18 column, which can be advantageous for separating it from non-polar matrix components.
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can be useful for complex samples.
-
Increased MS Sensitivity: The high organic content of the mobile phase in HILIC can lead to more efficient desolvation and ionization in mass spectrometry detection.[8]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Protocol 1: Analysis of N-p-coumaroyl-5-hydroxyanthranilic acid on C18 Columns
This protocol is adapted from the analysis of avenanthramides.[5]
-
HPLC System: Waters HPLC system with a 2695 separation module and a 2998 photodiode array detector.
-
Columns:
-
Symmetry C18 (100 x 4.6 mm, 3.5 µm)
-
XBridge C18 (100 x 4.6 mm, 3.5 µm)
-
Cortecs C18 (100 x 4.6 mm, 2.7 µm)
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 15% B
-
1-10 min: Linear gradient from 15% to 40% B
-
10-12 min: Linear gradient from 40% to 100% B
-
12-15 min: 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 340 nm
-
Injection Volume: 10 µL
Protocol 2: General HILIC Method for Polar Aromatic Acids
This is a general starting protocol for the analysis of polar aromatic acids like this compound on a HILIC column.
-
HPLC System: Standard HPLC or UHPLC system with a UV or MS detector.
-
Column: HILIC column (e.g., Silica, Amide, or Diol phase), 100 x 2.1 mm, 3.5 µm
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium formate (B1220265) in water, pH 3.0
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 95% B
-
1-8 min: Linear gradient from 95% to 70% B
-
8-9 min: Linear gradient from 70% to 95% B
-
9-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI)
-
Injection Volume: 2 µL
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.
Caption: A typical workflow for the HPLC analysis of this compound.
Logical Relationships in Column Selection
This diagram illustrates the factors influencing the choice of an HPLC column for the separation of this compound.
Caption: Column selection logic for this compound analysis.
References
- 1. nacalai.com [nacalai.com]
- 2. nacalai.com [nacalai.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of 5-Hydroxyanthranilic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 5-hydroxyanthranilic acid (5-HAA) and its structural analogs. The information presented is curated from experimental studies to facilitate research and development in areas such as pharmacology and drug discovery.
Introduction
This compound is a metabolite of the essential amino acid tryptophan, formed via the kynurenine (B1673888) pathway. It and its analogs are subjects of growing interest due to their diverse biological activities, which range from antioxidant and anti-inflammatory to neurotoxic and cytotoxic effects. Understanding the structure-activity relationships of these compounds is crucial for the development of novel therapeutic agents. This guide summarizes the current state of knowledge on the comparative biological activities of 5-HAA and its key analogs.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of this compound and its analogs. Direct comparative data is limited in the literature; therefore, where available, relative potencies and data from separate studies are presented to provide a comparative context.
Table 1: Comparative Antioxidant Activity
| Compound/Analog | Assay | IC50 Value | Observations |
| 3-Hydroxyanthranilic acid | Peroxyl Radical Scavenging (Theoretical) | - | Reacts faster than Trolox (a potent antioxidant standard)[1]. Exhibits both antioxidant and pro-oxidant behavior, with pro-oxidant activity observed in the presence of metal ions[2]. |
| Anthranilic acid | Metal Chelation | - | Can act as an antioxidant by chelating metal ions, which inhibits the formation of hydroxyl radicals[3]. |
| This compound | DPPH Radical Scavenging | Data not available | - |
Note: Direct comparative IC50 values for this compound in standard antioxidant assays were not available in the reviewed literature.
Table 2: Comparative Anti-inflammatory Activity
| Compound/Analog | Assay/Target | IC50 Value | Mechanism of Action |
| 3-Hydroxyanthranilic acid | Cytokine Production (LPS-stimulated macrophages) | - | Markedly inhibited NO and pro-inflammatory cytokine (IL-6, TNF-α) production at concentrations of 0.1-10 µg/mL[4]. Suppresses T-cell responses by inhibiting dendritic cell activation[5]. |
| 3-Hydroxyanthranilic acid | T-cell Proliferation | - | Inhibits cytokine production and T-cell proliferation at lower concentrations than those required to induce T-cell death[6]. |
| Various Anthranilic Acid Derivatives | COX-2 Inhibition | ~8.2 - 22.6 µM | A study of various synthetic anthranilic acid derivatives showed moderate to potent selective COX-2 inhibition[7]. |
| This compound | Various | Data not available | - |
Note: While various anthranilic acid derivatives show anti-inflammatory properties, direct comparative studies including this compound with quantitative data are limited.
Table 3: Comparative Neurotoxicity
| Compound/Analog | Cell Line | Relative Potency | Observations |
| This compound | Cultured Cerebellar Granule Neurons | Potent | Induces dose-dependent cell death, with toxicity potentiated by prolonged exposure. Effects are prevented by catalase, suggesting a role for oxidative stress[8][9][10]. |
| 3-Hydroxyanthranilic acid | Cultured Cerebellar Granule Neurons | Potent | Induces dose-dependent cell death, comparable in potency to 5-HAA. Effects are prevented by catalase[8][9][10]. |
| 3-Hydroxykynurenine | Cultured Cerebellar Granule Neurons | Potent | Induces dose-dependent cell death, comparable in potency to 5-HAA and 3-HAA. Effects are prevented by catalase[8][9][10]. |
Table 4: Comparative 5-Lipoxygenase (5-LOX) Inhibitory Activity
| Compound/Analog | IC50 Value | Observations |
| Isodecyl 5-hydroxyanthranilate | Potent (exact value not specified) | Exhibited almost equal levels of 5-LOX inhibitory activity as the isoundecyl and isolauryl esters[11]. |
| Isoundecyl 5-hydroxyanthranilate | Potent (exact value not specified) | Exhibited almost equal levels of 5-LOX inhibitory activity as the isodecyl and isolauryl esters[11]. |
| Isolauryl 5-hydroxyanthranilate | Potent (exact value not specified) | Exhibited almost equal levels of 5-LOX inhibitory activity as the isodecyl and isoundecyl esters[11]. |
| This compound | Data not available | The parent compound was not evaluated for 5-LOX inhibition in the same study as its esters. |
| Zileuton (Reference Inhibitor) | ~0.3 - 0.9 µM | A known potent 5-LOX inhibitor. |
Table 5: Comparative Cytotoxicity Against Breast Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 Value |
| Various Synthetic Anthranilic Acid Derivatives | MCF-7, MDA-MB-231, T-47D | Ranged from <1 µM to >10 µM |
| This compound | MCF-7, MDA-MB-231 | Data not available |
| 3-Hydroxyanthranilic acid | MCF-7, MDA-MB-231 | Data not available |
Note: The cytotoxic activity of anthranilic acid derivatives is highly dependent on the specific substitutions. Direct comparative data for this compound and its simple analogs on the same breast cancer cell lines is needed for a conclusive comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well.
-
Include a blank (solvent without the test compound) and a positive control (reference antioxidant).
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity: Measurement of Cytokine Production in Macrophages
Principle: This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Culture:
-
Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages in appropriate culture medium.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Include control wells (untreated cells, cells treated with LPS only, and cells treated with the compound only).
-
-
Cytokine Measurement:
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.
-
Determine the concentration of cytokines in the samples from the standard curve.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.
-
The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cytotoxicity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated control wells.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the purple formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
-
The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of viability against the concentration of the test compound.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Dual antioxidant/pro-oxidant behavior of the tryptophan metabolite 3-hydroxyanthranilic acid: a theoretical investigation of reaction mechanisms and kinetics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Dual antioxidant/pro-oxidant behavior of the tryptophan metabolite 3-hydroxyanthranilic acid: a theoretical investigation of reaction mechanisms and kinetics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of LPS-induced inflammatory mediators by 3-hydroxyanthranilic acid in macrophages through suppression of PI3K/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. physoc.org [physoc.org]
- 9. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound derivatives as potent 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Hydroxyanthranilic Acid and Related Tryptophan Metabolites in Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and methodological comparison of 5-hydroxyanthranilic acid (5-HAA) and its structurally related tryptophan metabolites, 3-hydroxyanthranilic acid (3-HAA) and 3-hydroxykynurenine (3-HK). The data and protocols presented herein are intended to inform research and development in neurodegenerative diseases and related therapeutic areas.
Quantitative Comparison of Neurotoxic Potency
The following table summarizes the neurotoxic potential of 5-HAA, 3-HAA, and 3-HK based on available in vitro studies. Direct comparative studies providing IC50 values for all three compounds are limited; however, existing literature provides valuable insights into their relative potencies.
| Compound | Target Cells | Assay | Key Findings |
| This compound (5-HAA) | Cultured cerebellar granule neurons | Cell Viability Assay | Induced cell death that increased with exposure time and concentration. Its neurotoxic effects were prevented by catalase. Described as being as potent a neurotoxin as 3-HK and 3-HAA.[1] |
| 3-Hydroxyanthranilic Acid (3-HAA) | Cultured cerebellar granule neurons | Cell Viability Assay | Induced cell death that increased with exposure time and concentration. Its neurotoxic effects were also prevented by catalase.[1] |
| 3-Hydroxykynurenine (3-HK) | Neuronal hybrid cell line (N18-RE-105) | Cell Lysis Assay | Concentrations exceeding 100 µM were toxic to over 85% of cells within 24 hours.[2] |
| 3-Hydroxykynurenine (3-HK) | Primary cultured striatal neurons | Cell Viability Assay | Toxic to primary cultured striatal neurons, with the effect inhibited by antioxidants.[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context and experimental analysis of these tryptophan metabolites.
Experimental Protocols
Neurotoxicity Assessment via MTT Assay
This protocol outlines a general procedure for determining the cytotoxicity of kynurenine pathway metabolites on neuronal cells.
1. Cell Culture and Plating:
- Culture primary cerebellar granule neurons or a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.
- Seed cells into 96-well plates at an appropriate density and allow them to adhere and stabilize for 24 hours.
2. Compound Treatment:
- Prepare stock solutions of 5-HAA, 3-HAA, and 3-HK in a suitable solvent (e.g., DMSO, followed by dilution in culture medium).
- Treat the cells with a range of concentrations for each compound. Include a vehicle control (medium with the highest concentration of solvent used).
3. Incubation:
- Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. MTT Assay:
- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
- After incubation, add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
- Incubate the plate overnight in the incubator.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the concentration-response curves and determine the IC50 values if applicable.
Quantification of this compound in Cell Culture Supernatants by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of 5-HAA.
1. Sample Preparation:
- Collect cell culture supernatants after treatment and centrifugation to remove cellular debris.
- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to the supernatant.
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the resulting supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for 5-HAA and the internal standard should be optimized.
3. Data Analysis:
- Generate a calibration curve using known concentrations of 5-HAA standards.
- Quantify the concentration of 5-HAA in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
This guide provides a foundational understanding of the comparative neurotoxicity of this compound and its related metabolites. The provided protocols and diagrams serve as a starting point for designing and conducting further research in this critical area of drug development and neuroscience.
References
- 1. This compound, a tryptophan metabolite, generates oxidative stress and neuronal death via p38 activation in cultured cerebellar granule neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 3-hydroxykynurenine in a neuronal hybrid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Hydroxyanthranilic Acid: A Guide for Laboratory Professionals
For Immediate Reference: This document provides critical safety and procedural information for the disposal of 5-Hydroxyanthranilic acid, ensuring the safety of laboratory personnel and compliance with regulations.
Researchers and professionals in drug development must adhere to strict protocols for the disposal of chemical waste. This compound, a metabolite of 3-hydroxyanthranilic acid, requires careful handling due to its potential hazards. This guide outlines the necessary steps for its proper disposal, grounded in established safety data.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3] Therefore, adherence to personal protective equipment (PPE) guidelines is mandatory during handling and disposal.
Quantitative Data for this compound
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 394-31-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₇NO₃ | [1][5][6] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Melting Point | 247 °C (decomposes) | [1][3][6] |
| Appearance | White to grey-brown or brown crystalline powder | [5][6] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (slightly), Methanol (slightly, heated), and hydrochloric acid. | [3][6] |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol should be followed for the disposal of this compound. This procedure is synthesized from safety data sheets and general laboratory safety practices.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust generation.[1]
-
Ventilation: Handle the material in a well-ventilated area, preferably under a chemical fume hood.[2]
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, closed, and suitable container.[1]
-
Clearly label the container with the chemical name and associated hazards.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]
3. Disposal Method Selection:
-
Consult Regulations: Always consult and adhere to local, regional, national, and international regulations for chemical waste disposal.[1] This is the most critical step in determining the appropriate disposal route.
-
Chemical Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Recycling: If possible, consider recycling the material through a licensed reprocessor.[4]
-
Landfill: Avoid disposing of this compound directly into the environment, soil, or water drains.[1] Landfill disposal should only be considered if it is explicitly permitted by local regulations for this type of chemical waste and the material has been appropriately treated and containerized.
4. Spill Management:
-
In case of a spill, prevent dust formation.[2]
-
Sweep up the spilled material and place it into a suitable container for disposal.[2]
-
Thoroughly clean the contaminated area.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound | 394-31-0 | FH24309 | Biosynth [biosynth.com]
- 2. This compound | C7H7NO3 | CID 164592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 394-31-0 [chembk.com]
- 4. This compound hydrochloride | C7H8ClNO3 | CID 86205004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Safe Handling and Disposal of 5-Hydroxyanthranilic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Hydroxyanthranilic acid, including detailed operational and disposal plans.
Hazard Summary: this compound is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to minimize risk.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Necessary to prevent inhalation of harmful dusts and aerosols.[1] Use in a well-ventilated area is also required.[2][3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation.[1][5] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles | Protects against splashes and dust, preventing serious eye irritation.[1][2][5] |
| Body Protection | Protective clothing (e.g., lab coat) | Prevents contamination of personal clothing and skin.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan: Waste Management Protocol
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect unused powder and contaminated disposable items (e.g., weigh boats, pipette tips) in a labeled, sealed, and chemically compatible hazardous waste container.
-
Liquid Waste: Collect solutions of this compound and contaminated rinsate in a labeled, sealed, and chemically compatible hazardous waste container for liquid waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and associated hazards.
-
-
Neutralization of Small Spills (if permissible by institutional policy):
-
This procedure should only be performed by trained personnel and in accordance with your institution's specific safety guidelines.
-
For small acid spills, a dilute solution of a weak base (e.g., sodium bicarbonate) can be cautiously used for neutralization.
-
Always add the neutralizing agent slowly and with stirring to control the reaction.
-
The final pH should be between 6 and 8 before disposal down the drain with copious amounts of water, provided no other hazardous materials are present.
-
-
Final Disposal:
-
All collected hazardous waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a pickup.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
